molecular formula C7H9ClN2O B1334033 1-(Aminoformylmethyl)pyridinium chloride CAS No. 41220-29-5

1-(Aminoformylmethyl)pyridinium chloride

Cat. No.: B1334033
CAS No.: 41220-29-5
M. Wt: 172.61 g/mol
InChI Key: IMJBHWDMQIYCEI-UHFFFAOYSA-N
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Description

1-(Aminoformylmethyl)pyridinium chloride is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40987. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJBHWDMQIYCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373372
Record name 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41220-29-5
Record name 41220-29-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40987
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Amino-2-oxoethyl)pyridin-1-ium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Carbamoylmethyl)pyridinium Chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Aminoformylmethyl)pyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminoformylmethyl)pyridinium chloride, also known as Carbamoylmethylpyridinium chloride, is a quaternary pyridinium salt. This class of compounds is recognized for its utility as intermediates in organic synthesis and its potential applications in pharmaceutical and materials science. The presence of a permanently charged pyridinium ring and a functional amide side chain imparts unique chemical and physical properties that are of interest to researchers in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, detailing its synthesis, physicochemical characteristics, spectral data, and reactivity profile. The information is supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid. It is known to be soluble in water.[1][2] The key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₉ClN₂O[2][3]
Molecular Weight 172.61 g/mol [2][3]
Melting Point 211 °C[4]
Appearance White to pale yellow crystalline solid[1][2]
Solubility Soluble in water[1][2]
Storage Temperature Room Temperature[4]

Acidity (pKa)

  • Pyridinium Ring Protons: The pyridinium ion itself is acidic. Pyridinium chloride has a pKa of approximately 5.0.[5] The electron-withdrawing amide group attached to the nitrogen is expected to slightly increase the acidity of the pyridinium ring protons. Therefore, the pKa associated with the deprotonation of the pyridinium moiety is estimated to be in the range of 4-5.

  • α-Methylene Protons: The protons on the methylene group (CH₂) adjacent to the pyridinium nitrogen and the carbonyl group are weakly acidic. The pKa of α-protons to a carbonyl group in an amide is typically in the range of 20-25.[6] While the adjacent positively charged nitrogen will increase their acidity, they are significantly less acidic than the pyridinium ring protons.

  • Amide N-H Protons: The protons on the amide nitrogen are generally not considered acidic, with a pKa value typically above 17.

Estimated pKa Values

ProtonEstimated pKa
Pyridinium Ring C-H~ 4-5
α-Methylene C-H~ 20-25
Amide N-H> 17

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing pyridinium ring and the amide group.

Proton AssignmentMultiplicityApproximate Chemical Shift (δ, ppm)
Pyridinium (ortho, H2, H6)Doublet8.8 - 9.2
Pyridinium (para, H4)Triplet8.5 - 8.7
Pyridinium (meta, H3, H5)Triplet8.0 - 8.3
Methylene (-CH₂-)Singlet5.5 - 5.8
Amide (-NH₂)Broad Singlet7.5 - 8.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Pyridinium (C2, C6)145 - 150
Pyridinium (C4)140 - 145
Pyridinium (C3, C5)125 - 130
Methylene (-CH₂-)60 - 65

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3100N-H stretchAmide (-NH₂)
3100 - 3000C-H stretchAromatic (Pyridinium)
~1680C=O stretch (Amide I)Amide
~1600C=C and C=N stretchPyridinium ring
~1550N-H bend (Amide II)Amide
1500 - 1400C=C stretchPyridinium ring

Synthesis, Reactivity, and Stability

Synthesis

This compound is typically synthesized via the quaternization of pyridine with 2-chloroacetamide. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring acts as the nucleophile, displacing the chloride from 2-chloroacetamide.[2]

Synthesis_Workflow Pyridine Pyridine Reaction Reaction Mixture Pyridine->Reaction Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Filtration Filtration Reaction->Filtration Precipitation Product 1-(Aminoformylmethyl)pyridinium chloride Crystallization Crystallization Filtration->Crystallization Crystallization->Product

Synthesis workflow for this compound.
Reactivity

  • Nucleophilic Attack on the Pyridinium Ring: The pyridinium ring is electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Strong nucleophiles can lead to ring-opening reactions (Zincke reaction).

  • Reactions of the Amide Group: The amide group can undergo hydrolysis under acidic or basic conditions to yield 1-(carboxymethyl)pyridinium chloride. It can also be dehydrated to the corresponding nitrile.

  • Acidity of α-Protons: The methylene protons, while not strongly acidic, can be deprotonated by a strong base to form an ylide, which can then react with electrophiles.

Stability

Pyridinium salts generally exhibit good thermal and chemical stability.[7] this compound should be stored at room temperature in a dry, cool, and well-ventilated place, with the container tightly closed to prevent moisture absorption.[4][8]

Experimental Protocols

Synthesis of this compound
  • Materials: Pyridine, 2-chloroacetamide, Dichloromethane (anhydrous).

  • Procedure:

    • Dissolve pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add 2-chloroacetamide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold dichloromethane to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

    • Dry the purified product under vacuum.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Determination Synthesized_Product->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation MP->Structure_Confirmation

References

An In-depth Technical Guide to Girard's Reagent P: Chemical Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a cationic derivatizing agent with significant applications in analytical and organic chemistry.[1] Its primary utility lies in its ability to react with carbonyl compounds, such as ketones and aldehydes, to form water-soluble hydrazones. This property is particularly valuable for the separation of carbonyl-containing compounds from complex mixtures, as the resulting charged derivatives can be easily separated from non-carbonyl components using extraction techniques. Subsequently, the carbonyl compound can be regenerated from the hydrazone, making this a powerful tool for purification and analysis. This guide provides a comprehensive overview of the chemical structure, reaction mechanism, and practical applications of Girard's Reagent P.

Chemical Structure and Properties

Girard's Reagent P is a salt consisting of a cationic pyridinium moiety linked to a hydrazide functional group via a methylene bridge, with a chloride counter-ion. The presence of the permanently charged quaternary ammonium group is key to its function, rendering its derivatives highly soluble in aqueous solutions.

Chemical Structure:

  • Systematic Name: 1-(2-Hydrazinyl-2-oxoethyl)pyridinium chloride[1]

  • Synonyms: (1-Pyridinio)acetohydrazide chloride, Girard's P hydrazine, GP[1]

  • Molecular Formula: C₇H₁₀ClN₃O[1]

  • Molecular Weight: 187.63 g/mol [1]

The structure combines the nucleophilicity of the terminal hydrazine nitrogen with the solubilizing properties of the pyridinium cation.

Quantitative Data

Below is a summary of the key physical and chemical properties of Girard's Reagent P.

PropertyValueReferences
Molecular Formula C₇H₁₀ClN₃O[1]
Molecular Weight 187.63 g/mol [1]
Melting Point 201-203 °C (decomposes)
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar solvents like methanol. Insoluble in non-polar organic solvents.

Estimated Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.8 - 9.0DoubletProtons ortho to the nitrogen in the pyridinium ring
~8.4 - 8.6TripletProton para to the nitrogen in the pyridinium ring
~8.0 - 8.2TripletProtons meta to the nitrogen in the pyridinium ring
~5.5 - 5.7SingletMethylene (-CH₂-) protons
~4.0 - 5.0Broad SingletHydrazine (-NH₂) protons
~10.0 - 11.0Broad SingletAmide (-NH-) proton

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretching (hydrazine and amide)
3100 - 3000MediumC-H stretching (aromatic pyridinium)
~1680StrongC=O stretching (amide I band)
1640 - 1580MediumC=C and C=N stretching (pyridinium ring)
~1550MediumN-H bending (amide II band)

Reaction Mechanism: Derivatization of Carbonyls

The reaction of Girard's Reagent P with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism, specifically the formation of a hydrazone. The reaction is typically carried out under mildly acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack without fully protonating the hydrazine.

The mechanism can be summarized in the following steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazine moiety of Girard's Reagent P acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable, water-soluble hydrazone derivative.

Experimental Protocols

General Protocol for the Derivatization of a Ketone

This protocol is a representative procedure for the derivatization of a ketone with Girard's Reagent P for the purpose of separation.

Materials:

  • Ketone-containing organic mixture

  • Girard's Reagent P

  • Ethanol or Methanol

  • Glacial Acetic Acid

  • Diethyl ether or other non-polar organic solvent

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide or Sodium carbonate solution

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the ketone-containing mixture in a minimal amount of ethanol or methanol in a round-bottom flask. Add a 1.2 molar equivalent of Girard's Reagent P and a catalytic amount (e.g., 10% by volume) of glacial acetic acid.

  • Reaction: Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Extraction: After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous solution with diethyl ether several times to remove any non-carbonyl organic compounds. The water-soluble Girard's hydrazone will remain in the aqueous layer.

  • Hydrolysis (Regeneration of Ketone): To regenerate the ketone, acidify the aqueous layer containing the hydrazone with dilute hydrochloric acid and heat the solution. The hydrolysis will cleave the C=N bond, reforming the ketone and the protonated Girard's Reagent P.

  • Isolation of Ketone: The regenerated ketone can then be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual acid, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the purified ketone.

Visualizations

Reaction Mechanism of Girard's Reagent P with a Ketone

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products GirardP Girard's Reagent P Carbinolamine Carbinolamine Intermediate GirardP->Carbinolamine + Ketone (H⁺ catalyst) Ketone Ketone (R-CO-R') Hydrazone Water-Soluble Hydrazone Carbinolamine->Hydrazone - H₂O Water Water (H₂O)

Caption: Reaction of Girard's Reagent P with a ketone to form a hydrazone.

Experimental Workflow for Ketone Separation

Experimental_Workflow start Start: Ketone + Non-carbonyl mixture step1 1. React with Girard's Reagent P in acidic ethanol start->step1 step2 2. Aqueous/Organic Extraction step1->step2 aqueous_phase Aqueous Phase: Water-soluble Hydrazone step2->aqueous_phase Separation organic_phase Organic Phase: Non-carbonyl compounds step2->organic_phase step3 3. Acid Hydrolysis of Aqueous Phase aqueous_phase->step3 step4 4. Extraction of Regenerated Ketone step3->step4 end End: Purified Ketone step4->end

Caption: Workflow for separating ketones using Girard's Reagent P.

Conclusion

Girard's Reagent P is a valuable tool in the arsenal of chemists, particularly for its utility in the separation and purification of carbonyl-containing compounds. Its unique structure, which imparts water solubility to its derivatives, allows for straightforward separation from complex organic mixtures. The ability to regenerate the original carbonyl compound from the hydrazone derivative makes it a non-destructive and efficient method. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in drug development and other scientific fields to effectively utilize Girard's Reagent P in their work.

References

The Role of Girard's Reagent P in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a versatile derivatizing agent with significant applications in organic chemistry, particularly in the analysis of complex biological and pharmaceutical mixtures.[1] Its primary function is the selective reaction with carbonyl compounds—aldehydes and ketones—to form water-soluble hydrazones.[1][2] This transformation is instrumental in both the isolation and characterization of these molecules, offering enhanced sensitivity and improved analytical performance, especially in mass spectrometry-based techniques.[3][4]

Core Mechanism of Action: Hydrazone Formation

The utility of Girard's Reagent P stems from its reaction with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative. This reaction is typically carried out under weakly acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. The resulting intermediate then dehydrates to form the C=N double bond of the hydrazone. A key feature of Girard's Reagent P is the presence of a quaternary pyridinium salt, which imparts a permanent positive charge to the resulting derivative.[4][5] This cationic nature significantly increases the water solubility of the derivatized analyte, a crucial property for separating it from a non-polar matrix.

Applications in Research and Drug Development

Girard's Reagent P is widely employed across various scientific disciplines, including drug development, environmental analysis, and food safety testing.[2] In pharmaceutical research, it aids in the identification and quantification of drug metabolites that contain carbonyl functionalities.[2][4] The derivatization process enhances the ionization efficiency of these metabolites, leading to a significant improvement in detection sensitivity during mass spectrometric analysis.[3][4] Furthermore, this reagent is utilized in protein labeling for biochemical studies and in the detection of pollutants in environmental samples.[2]

Enhanced Detection in Mass Spectrometry

A major application of Girard's Reagent P is in liquid chromatography-mass spectrometry (LC-MS) analysis. The permanent positive charge introduced by the reagent significantly enhances the electrospray ionization (ESI) efficiency of the derivatized analytes.[3][6] This leads to a substantial increase in signal intensity, allowing for the detection and quantification of low-abundance carbonyl compounds. For instance, derivatization of the steroidal drug spironolactone and its metabolites with Girard's Reagent P resulted in a signal enhancement of one to two orders of magnitude.[4] Moreover, the derivatization can eliminate in-source fragmentation, leading to cleaner mass spectra and more reliable quantification.[4]

Isolation and Purification of Carbonyl Compounds

The water-soluble nature of the hydrazone derivatives formed with Girard's Reagent P provides a classical method for the separation of ketones and aldehydes from complex mixtures, such as extracts of natural products. The derivatized carbonyl compounds can be extracted into an aqueous phase, leaving behind other non-polar components of the mixture in the organic phase. The carbonyl compound can then be regenerated from the hydrazone by hydrolysis under acidic conditions.

Quantitative Data on Derivatization Efficiency

The effectiveness of Girard's Reagent P in enhancing analytical sensitivity has been documented in various studies. The following table summarizes key quantitative findings.

Analyte(s)MatrixAnalytical TechniqueImprovement with Girard's Reagent P DerivatizationReference
Spironolactone and its metabolitesChemical StandardsUHPLC-ESI-MS/MS1-2 orders of magnitude signal enhancement[4]
Aldehydes and Ketones-ESI-MS/MSSignal intensity increase of 3.3 to 7.0 times (with a modified Girard's reagent compared to Girard's Reagent T)[6]
Androgenic SteroidsHeifer Urine-Enabled detection and quantification[7]
17-hydroxyprogesteroneDried Blood SpotsµLC-MS/MSEnabled sensitive analysis[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Girard's Reagent P. Below are representative experimental protocols for the derivatization of steroids in biological samples for LC-MS analysis.

Protocol 1: Derivatization of Keto-Steroids in Human Serum

This protocol is adapted from a method for the analysis of dehydroepiandrosterone (DHEA), 4-androstene-3,17-dione (AD), and testosterone in human serum.[9]

1. Sample Preparation and Extraction:

  • To 100 µL of serum, add 20 µL of an internal standard solution in methanol.

  • Dilute the sample with 400 µL of water and acidify with 5 µL of 1 M HCl.

  • Add 50 µL of saturated NaCl solution.

  • Perform a liquid-liquid extraction with 1.4 mL of methyl tert-butyl ether (MTBE) by vortexing and shaking for 10 minutes.

  • Centrifuge at 3500 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

  • Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).

  • Incubate the reaction mixture at 60 °C for 10 minutes.

  • Evaporate the sample to dryness under nitrogen.

3. LC-MS/HRMS Analysis:

  • Re-suspend the dried derivative in 100 µL of 50:50 methanol:water.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/HRMS system for analysis.

Protocol 2: Derivatization of Spironolactone and its Metabolites

This protocol is based on the derivatization of spironolactone standards.[4]

1. Preparation of Reagent and Standards:

  • Dissolve Girard's Reagent P in water to a concentration of 1 mg/mL.

  • Prepare standard solutions of spironolactone and its metabolites in methanol-acetic acid (9:1, v/v).

2. Derivatization Reaction:

  • To a 200 µL aliquot of each standard solution, add 20 µL of the Girard's Reagent P solution.

  • Briefly vortex the mixture.

  • Incubate at 37 °C for 15 minutes.

3. Analysis:

  • The resulting solution containing the derivatized material can be directly analyzed by LC-MS.

Visualizing the Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of carbonyl compounds with Girard's Reagent P for subsequent analysis.

Girard_Reagent_P_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Derivatization Add Girard's Reagent P Incubate (e.g., 60°C, 10 min) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition and Processing LCMS->Data

Caption: General workflow for carbonyl analysis using Girard's Reagent P.

Reaction Mechanism Diagram

The chemical transformation underlying the utility of Girard's Reagent P is the formation of a hydrazone.

Reaction_Mechanism cluster_product Ketone R-C(=O)-R' Hydrazone Hydrazone Derivative (Water-Soluble) Ketone->Hydrazone H+ catalyst -H2O Plus1 + GirardP Girard's Reagent P

Caption: Reaction of a carbonyl with Girard's Reagent P to form a hydrazone.

References

The Enduring Legacy of Girard's Reagents: A Technical Guide to their Discovery, History, and Application in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the foundational role and modern utility of Girard's Reagents in the analysis of carbonyl-containing compounds.

Executive Summary

Since their development in the 1930s, Girard's Reagents have been indispensable tools in the chemical sciences, initially revolutionizing the field of steroid chemistry and now serving as a powerful technique for enhancing the detection of carbonyl compounds in modern analytical workflows. This technical guide provides an in-depth exploration of the discovery and history of Girard's Reagents, their chemical properties and synthesis, the mechanism of their reaction with aldehydes and ketones, and their evolution from bulk separation tools to critical derivatizing agents in mass spectrometry-based analyses. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in academia and industry.

The Dawn of a New Era in Steroid Chemistry: The Discovery of Girard's Reagents

In the 1930s, the burgeoning field of steroid chemistry faced a significant hurdle: the efficient isolation of ketosteroids from complex biological extracts. The existing methods were often harsh and provided low yields. This challenge was met by the ingenuity of French chemist André Girard at the Roussel Laboratories. In a landmark 1936 publication with Georges Sandulesco, Girard introduced a novel class of reagents that would bear his name and transform the landscape of steroid research.[1]

These reagents, known as Girard's Reagent T (trimethylacetylhydrazide ammonium chloride) and Girard's Reagent P (pyridinioacetylhydrazide chloride), possess a unique bifunctional structure: a reactive hydrazide group that condenses with aldehydes and ketones, and a quaternary ammonium or pyridinium salt that renders the resulting hydrazone derivative water-soluble. This clever design allowed for the separation of carbonyl-containing steroids from the lipid-soluble components of an extract through simple liquid-liquid partitioning. The water-soluble steroid-hydrazones could be isolated and then hydrolyzed back to the pure ketosteroid, often in high yield. This breakthrough was instrumental in the first large-scale production of steroid hormones like progesterone.

Chemical Properties and Synthesis of Girard's Reagents

Girard's Reagents are synthesized from readily available starting materials. The general synthetic scheme involves the reaction of an activated carboxylic acid derivative with hydrazine, followed by quaternization of a tertiary amine or pyridine.

Girard's Reagent T:

  • Systematic Name: (Carboxymethyl)trimethylammonium chloride hydrazide

  • CAS Number: 123-46-6[2]

  • Molecular Formula: C₅H₁₄ClN₃O

  • Molecular Weight: 167.64 g/mol [2]

Girard's Reagent P:

  • Systematic Name: 1-(Carboxymethyl)pyridinium chloride hydrazide

  • CAS Number: 1126-58-5

  • Molecular Formula: C₇H₁₀ClN₃O

  • Molecular Weight: 187.63 g/mol

The synthesis of Girard's Reagent T, for example, typically involves the reaction of ethyl chloroacetate with trimethylamine to form the quaternary ammonium salt, followed by reaction with hydrazine hydrate.

The Chemistry of Derivatization: Mechanism of Action

The utility of Girard's Reagents lies in their specific and efficient reaction with the carbonyl group of aldehydes and ketones to form stable hydrazones. The reaction is a nucleophilic addition-elimination, proceeding via a tetrahedral intermediate.

The reaction is typically carried out in an acidic alcoholic solution, which catalyzes the dehydration of the intermediate to form the final hydrazone product. The presence of the permanent positive charge on the quaternary ammonium or pyridinium moiety is key to the reagent's function, both in the classical separation protocols and in modern analytical applications.

Reaction_Mechanism ketone R-C(=O)-R' protonated_ketone R-C(=O⁺H)-R' ketone->protonated_ketone + H⁺ girard H₂N-NH-C(=O)-CH₂-N⁺(CH₃)₃ Cl⁻ proton H⁺ intermediate1 R-C(OH)(NH₂⁺-NH-C(=O)-CH₂-N⁺(CH₃)₃)-R' protonated_ketone->intermediate1 + Girard's Reagent T intermediate2 R-C(OH₂⁺)(NH-NH-C(=O)-CH₂-N⁺(CH₃)₃)-R' intermediate1->intermediate2 + H⁺ hydrazone R-C(=N-NH-C(=O)-CH₂-N⁺(CH₃)₃)-R' intermediate2->hydrazone - H₂O water H₂O Experimental_Workflow start Serum Sample + Internal Standard protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation1 Evaporation to Dryness supernatant_transfer->evaporation1 reconstitution1 Reconstitution in 10% Acetic Acid in Methanol evaporation1->reconstitution1 derivatization Addition of Girard's Reagent P (Incubation at 60°C) reconstitution1->derivatization evaporation2 Evaporation to Dryness derivatization->evaporation2 reconstitution2 Reconstitution for LC-MS evaporation2->reconstitution2 lcms_analysis LC-MS/MS Analysis reconstitution2->lcms_analysis

References

Spectral Properties of 1-(Aminoformylmethyl)pyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral properties of 1-(Aminoformylmethyl)pyridinium chloride, a compound of interest to researchers and professionals in the fields of organic synthesis and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule and provides detailed experimental protocols for obtaining such spectra.

Introduction

This compound, also known as Girard's Reagent P amide, is a quaternary pyridinium salt. Its structure, featuring a positively charged pyridinium ring and an aminoformylmethyl substituent, gives rise to a unique spectral fingerprint. Understanding these spectral properties is crucial for the structural elucidation and quality control of this compound in research and development settings.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridinium (ortho-H)8.8 - 9.2DoubletDeshielded due to the positive charge on the nitrogen atom.
Pyridinium (para-H)8.4 - 8.7Triplet
Pyridinium (meta-H)8.0 - 8.3Triplet
Methylene (-CH₂-)5.5 - 5.9SingletAdjacent to the positively charged nitrogen and the carbonyl group.
Amide (-NH₂)7.5 - 8.5Broad SingletChemical shift can be variable and concentration-dependent.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (-C=O)165 - 175
Pyridinium (ortho-C)145 - 150Deshielded due to the adjacent positively charged nitrogen.
Pyridinium (para-C)140 - 145
Pyridinium (meta-C)125 - 130
Methylene (-CH₂-)60 - 70
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Mode
N-H (Amide)3100 - 3500Medium-Strong, BroadStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Methylene)2850 - 3000MediumStretching
C=O (Amide I)1650 - 1690StrongStretching
C=N, C=C (Pyridinium Ring)1480 - 1650Medium-StrongStretching
N-H (Amide II)1550 - 1640MediumBending

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tube

  • Pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for polar pyridinium salts).

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid sample.

Method: Potassium Bromide (KBr) Pellet Method

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the molecular structure and its expected spectral signals.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Grinding Grinding with KBr Sample->Grinding NMR_Acquisition ¹H & ¹³C NMR Data Acquisition Dissolution->NMR_Acquisition Pelletizing Pelletizing Grinding->Pelletizing IR_Acquisition FT-IR Data Acquisition Pelletizing->IR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Spectrum NMR Spectrum NMR_Processing->NMR_Spectrum IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Spectrum IR Spectrum IR_Processing->IR_Spectrum

Caption: Experimental workflow for NMR and IR spectral analysis.

Caption: Structure-to-spectrum correlation for the compound.

Carbamoylmethylpyridinium Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamoylmethylpyridinium chloride, with the chemical formula C₇H₉ClN₂O and CAS number 41220-29-5, is a quaternary ammonium compound. It is characterized by a pyridinium ring linked to a carbamoylmethyl group. This structure imparts cationic surfactant properties to the molecule, making it a subject of interest for various applications, including as a potential antimicrobial agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential uses, with a focus on its surfactant and antimicrobial activities. While specific data for Carbamoylmethylpyridinium chloride is limited, this guide draws upon research on closely related 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants to provide valuable insights.

Chemical and Physical Properties

Carbamoylmethylpyridinium chloride is typically a white to off-white solid that is soluble in water and other polar solvents. Its quaternary ammonium structure, with a positively charged nitrogen atom in the pyridine ring, is a key determinant of its chemical behavior and physical properties.

PropertyValueReference
Molecular Formula C₇H₉ClN₂ON/A
Molecular Weight 172.61 g/mol N/A
CAS Number 41220-29-5N/A
Appearance White to off-white solid[1]
Solubility Soluble in water and polar organic solvents[1]

Synthesis

The synthesis of Carbamoylmethylpyridinium chloride and its analogues can be achieved through a two-step process. The first step involves the synthesis of an N-alkyl-2-chloroacetamide intermediate, followed by a reaction with pyridine to yield the final pyridinium chloride product.

A general synthetic route is as follows:

  • Synthesis of N-Alkyl-2-chloroacetamide: An alkylamine is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. The product is then isolated and purified.

  • Synthesis of 1-(2-(Alkylamino)-2-oxoethyl) Pyridinium Chloride: The N-alkyl-2-chloroacetamide intermediate is then reacted with pyridine. This reaction is typically carried out in a solvent like acetone and heated under reflux. The final product precipitates out of the solution and can be collected by filtration and purified by recrystallization.[2]

Uses and Applications

The primary interest in Carbamoylmethylpyridinium chloride and its derivatives lies in their potential as surfactants and antimicrobial agents.

Surfactant Properties

As cationic surfactants, these compounds can lower the surface tension of water. Key parameters for evaluating surfactant performance include the critical micelle concentration (CMC), surface tension at the CMC (γCMC), effectiveness in surface tension reduction (πCMC), and the efficiency in surface tension reduction (pC₂₀).

The following table summarizes the surface activity of a series of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants, where the alkyl group (R) is varied. This data provides an indication of the expected surfactant properties of Carbamoylmethylpyridinium chloride (where R would be H).

Compound (Alkyl Group, R)CMC (mol/L)γCMC (mN/m)πCMC (mN/m)pC₂₀
n-Octyl1.1 x 10⁻²33.538.52.3
n-Decyl2.5 x 10⁻³32.839.23.1
n-Dodecyl6.3 x 10⁻⁴31.540.53.8
n-Tetradecyl1.6 x 10⁻⁴30.241.84.5

Data adapted from a study on 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants.[2]

Antimicrobial Activity

Quaternary ammonium compounds are known for their broad-spectrum antimicrobial activity. The positively charged pyridinium head group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The antimicrobial efficacy of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants has been evaluated against various bacteria found in oil field injection water, including sulfate-reducing bacteria (SRB), metatrophic bacteria (TGB), and iron bacteria (IB).

The following table shows the minimum inhibitory concentration (MIC) in mg/L for the different alkyl derivatives.

Compound (Alkyl Group, R)MIC against SRB (mg/L)MIC against TGB (mg/L)MIC against IB (mg/L)
n-Octyl1005050
n-Decyl502525
n-Dodecyl2512.512.5
n-Tetradecyl12.56.256.25

Data adapted from a study on 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants.[2]

Experimental Protocols

Synthesis of 1-(2-(dodecylamino)-2-oxoethyl) Pyridinium Chloride

This protocol is adapted from the synthesis of the dodecyl derivative and serves as a representative example.[2]

Step 1: Synthesis of N-Dodecyl-2-chloroacetamide

  • To a solution of dodecylamine (0.1 mol) and triethylamine (0.1 mol) in 150 mL of dichloromethane, add chloroacetyl chloride (0.1 mol) dropwise with stirring at 0-5 °C.

  • After the addition is complete, continue stirring at this temperature for 30 minutes, and then stir at room temperature for 2 hours.

  • Wash the reaction mixture successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure N-dodecyl-2-chloroacetamide.

Step 2: Synthesis of 1-(2-(dodecylamino)-2-oxoethyl) Pyridinium Chloride

  • Dissolve N-dodecyl-2-chloroacetamide (0.05 mol) and pyridine (0.05 mol) in 100 mL of acetone.

  • Heat the mixture under reflux for 10 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to obtain 1-(2-(dodecylamino)-2-oxoethyl) pyridinium chloride.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC can be determined using a serial dilution method.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water or DMSO).

  • Prepare a series of twofold dilutions of the stock solution in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism in medium without test compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions for the microorganism (e.g., 24-48 hours at 37°C).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of antimicrobial action for Carbamoylmethylpyridinium chloride, as a quaternary ammonium compound, is the disruption of microbial cell membranes. This process does not involve a specific signaling pathway but is rather a direct physical and chemical interaction with the cell envelope.

antimicrobial_mechanism Compound Carbamoylmethylpyridinium Chloride (Cationic Head) Binding Electrostatic Binding Compound->Binding Interaction Membrane Bacterial Cell Membrane (Anionic Surface) Membrane->Binding Insertion Hydrophobic Tail Insertion into Lipid Bilayer Binding->Insertion Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

The cationic pyridinium head of Carbamoylmethylpyridinium chloride is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3][4] This initial binding facilitates the insertion of the nonpolar part of the molecule into the hydrophobic core of the lipid bilayer.[3][4] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death.[3][4]

Conclusion

Carbamoylmethylpyridinium chloride is a quaternary ammonium compound with potential applications as a cationic surfactant and antimicrobial agent. While specific research on this exact molecule is not extensive, studies on its close structural analogues provide strong evidence for its surface-active properties and efficacy against various bacteria. The synthesis is achievable through a straightforward two-step process. Its mechanism of action is characteristic of quaternary ammonium compounds, involving the disruption of microbial cell membranes. Further research is warranted to fully elucidate the specific properties and potential applications of Carbamoylmethylpyridinium chloride in various fields, including materials science, and as a biocide in industrial and pharmaceutical applications.

References

An In-depth Technical Guide to 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, properties, and experimental applications of 1-(Aminoformylmethyl)pyridinium chloride, widely known as Girard's Reagent P. This document is intended for use by professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound is a water-soluble quaternary ammonium salt. Its primary utility in a laboratory setting is as a derivatizing agent for aldehydes and ketones. This property makes it invaluable for the isolation and analysis of carbonyl-containing compounds from complex mixtures, particularly in the field of steroid chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
CAS Number 41220-29-5
Appearance White to light yellow crystalline powder
Melting Point 211 °C
Solubility Soluble in water
Storage Temperature Room temperature, keep dry and cool

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

The primary hazards associated with this compound are:

  • Eye Irritation: Causes serious eye irritation.

  • Skin Irritation: Causes skin irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if a significant spill is possible, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts is recommended.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of pyridine with 2-chloroacetamide.

Materials:

  • Pyridine

  • 2-Chloroacetamide

  • Anhydrous diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-chloroacetamide in a minimal amount of ethanol.

  • Add an equimolar amount of pyridine to the solution.

  • Reflux the mixture for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Derivatization of Ketones with Girard's Reagent P

This protocol describes a general procedure for the formation of water-soluble hydrazones from ketones using Girard's Reagent P. This is particularly useful for separating ketones from less polar compounds in a mixture.

Materials:

  • Ketone-containing sample

  • Girard's Reagent P (this compound)

  • Glacial acetic acid

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve the ketone-containing sample in 10 volumes of 95% ethanol.

  • Add a 10% solution of glacial acetic acid in 95% ethanol to the sample solution. The final concentration of acetic acid should be approximately 1%.

  • Add a 1.2 molar excess of Girard's Reagent P to the mixture.

  • Reflux the reaction mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a mixture of ice-cold water and diethyl ether.

  • Shake the separatory funnel vigorously. The water-soluble Girard's hydrazone derivative of the ketone will partition into the aqueous layer, while non-ketonic, less polar compounds will remain in the ether layer.

  • Separate the aqueous layer.

  • To regenerate the ketone, the aqueous solution containing the hydrazone can be hydrolyzed by the addition of a mineral acid (e.g., HCl) and gentle heating.

  • The regenerated ketone can then be extracted from the aqueous solution using an organic solvent like diethyl ether.

Visualizations

Experimental Workflow for Ketone Derivatization

The following diagram illustrates the general workflow for the separation of ketones from a mixture using Girard's Reagent P.

experimental_workflow start Ketone-Containing Mixture in Ethanol reagent_addition Add Girard's Reagent P and Acetic Acid start->reagent_addition reflux Reflux (1-2 hours) reagent_addition->reflux extraction Partition between Water and Diethyl Ether reflux->extraction aqueous_phase Aqueous Layer (Water-Soluble Hydrazone) extraction->aqueous_phase Soluble organic_phase Ether Layer (Non-Ketonic Compounds) extraction->organic_phase Insoluble hydrolysis Acid Hydrolysis of Aqueous Layer aqueous_phase->hydrolysis final_extraction Extract with Diethyl Ether hydrolysis->final_extraction final_ketone Purified Ketone final_extraction->final_ketone

Caption: Workflow for the derivatization and isolation of ketones.

Conclusion

This compound (Girard's Reagent P) is a valuable tool for the derivatization and isolation of carbonyl compounds. Adherence to strict safety protocols is essential when handling this irritant compound. The experimental procedures outlined in this guide provide a framework for its effective use in a research and development setting. Proper implementation of these methods can significantly aid in the purification and analysis of complex chemical mixtures.

An In-Depth Technical Guide to Girard's Reagent P: Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P, chemically known as 1-(hydrazinocarbonylmethyl)pyridinium chloride, is a cationic derivatizing agent with significant applications in analytical and organic chemistry.[1][2] Its primary utility lies in its ability to react with carbonyl compounds, specifically aldehydes and ketones, to form water-soluble hydrazones.[3][4][5] This property is invaluable for the isolation, purification, and analysis of steroids, ketosteroids, and other carbonyl-containing molecules from complex biological matrices.[1][2][6][7][8]

Core Physical and Chemical Characteristics

Girard's Reagent P is a white to off-white crystalline solid that is soluble in polar solvents such as water and alcohols.[9] It is stable under normal storage conditions, although it should be kept in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[9]

PropertyValueReference
CAS Number 1126-58-5[9]
Molecular Formula C₇H₁₀ClN₃O[10]
Molecular Weight 187.63 g/mol [10]
Appearance White to light yellow to light orange powder/crystal
Melting Point 201-203 °C (with decomposition)
Solubility Soluble in water, DMSO (sparingly, heated), Methanol (slightly)[9]

Reaction Mechanism with Carbonyl Compounds

The derivatization reaction of Girard's Reagent P with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone. The hydrazide moiety of the reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The presence of a permanent positive charge on the pyridinium ring renders the resulting hydrazone highly soluble in aqueous solutions, facilitating its separation from non-polar compounds.[3][5][11][12]

Reaction of Girard's Reagent P with a carbonyl compound.

Experimental Protocols

Below are detailed methodologies for the derivatization of carbonyl compounds using Girard's Reagent P, with a specific example for steroid analysis.

General Derivatization of Ketones and Aldehydes

This protocol can be adapted for various carbonyl-containing compounds.

Materials:

  • Girard's Reagent P

  • Carbonyl compound

  • Glacial acetic acid

  • Methanol (or another suitable alcohol like ethanol)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) for purification[1]

  • Ammonium hydroxide solution (5% in methanol)[1]

  • Nitrogen gas for drying

Procedure:

  • Dissolve the carbonyl compound in a suitable solvent (e.g., 70% methanol in water).[1]

  • Add Girard's Reagent P (in excess, e.g., 50 mg for a small-scale reaction) and a catalytic amount of glacial acetic acid (e.g., 50 µL).[1]

  • The reaction mixture is incubated at an elevated temperature, typically between 50-85°C.[1] The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • After the reaction is complete, the mixture can be neutralized.[1]

  • For purification, the reaction mixture can be loaded onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.[1]

  • Wash the cartridge with an acidic solution (e.g., 0.1 M aqueous hydrochloric acid) to remove unreacted neutral compounds.[1]

  • Elute the derivatized hydrazone with a basic methanolic solution (e.g., 5% NH₄OH in methanol).[1]

  • Dry the eluted fraction under a stream of nitrogen. The purified hydrazone is now ready for analysis.

Derivatization of Keto-Steroids in Serum for LC-MS Analysis

This protocol is specifically tailored for the sensitive detection of keto-steroids in biological samples.[6]

Materials:

  • Serum sample

  • Internal standard solution (e.g., isotopically labeled steroids)

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • 1 M HCl

  • Saturated NaCl solution

  • Girard's Reagent P solution (1 mg/mL in water)[6]

  • 10% Acetic acid in methanol[6]

Procedure:

  • To 100 µL of serum, add 20 µL of the internal standard solution.[6]

  • Perform a liquid-liquid extraction by adding 400 µL of water, 5 µL of 1 M HCl, 50 µL of saturated NaCl, and 1.4 mL of MTBE.[6] Vortex and centrifuge to separate the layers.

  • Transfer the organic (MTBE) layer to a clean tube and evaporate to dryness under nitrogen.

  • Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.[6]

  • Add 20 µL of the Girard's Reagent P solution (1 mg/mL in water).[6]

  • Incubate the reaction mixture at 60°C for 10 minutes.[6]

  • Evaporate the sample to dryness again under a stream of nitrogen.[6]

  • Reconstitute the final sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).[6]

ExperimentalWorkflow Start Start: Carbonyl Compound Derivatization Derivatization: + Girard's Reagent P + Acetic Acid Heat (50-85°C) Start->Derivatization Purification Purification (SPE): 1. Load on MCX cartridge 2. Wash with acid 3. Elute with basic methanol Derivatization->Purification Analysis Analysis (e.g., LC-MS) Purification->Analysis

General workflow for derivatization and analysis.

Applications in Research and Drug Development

The unique properties of Girard's Reagent P make it a valuable tool in various scientific disciplines:

  • Steroid Profiling: It is extensively used to derivatize and quantify endogenous steroids in biological fluids, which is crucial for endocrinology research and clinical diagnostics.[1][6][7]

  • Metabolomics: In drug development, it aids in the identification and quantification of drug metabolites that contain carbonyl functionalities.[2]

  • Glycomics: Girard's Reagent P has been employed as a derivatization reagent to enhance the mass spectrometric signals of glycans, facilitating their analysis.[11][12]

  • Analytical Chemistry: The introduction of a permanent positive charge significantly improves the ionization efficiency in mass spectrometry, leading to enhanced sensitivity and lower detection limits for carbonyl compounds.[2][3][4]

  • Organic Synthesis: It serves as a tool for the selective protection of carbonyl groups and for the isolation of carbonyl compounds from complex reaction mixtures.

References

Methodological & Application

Application Notes and Protocols: Derivatization of Ketosteroids with Girard's Reagent P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of ketosteroids in biological matrices presents a significant challenge due to their relatively low abundance and poor ionization efficiency in mass spectrometry.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations. Girard's Reagent P (GRP) is a cationic hydrazine that reacts with the ketone functional groups of steroids to form hydrazones.[3] This derivatization introduces a permanently charged pyridinium group, which significantly enhances the ionization efficiency of the steroid molecules, particularly for electrospray ionization mass spectrometry (ESI-MS).[1][4][5] This application note provides detailed protocols for the derivatization of ketosteroids using Girard's Reagent P, along with quantitative data and a workflow for analysis. The enhanced sensitivity and specificity achieved through this method are crucial for applications in clinical diagnostics, sports doping control, and pharmaceutical research.[4][6]

Reaction Mechanism

Girard's Reagent P reacts with the carbonyl group (ketone) of a steroid in an acidic environment to form a stable hydrazone. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-acylhydrazone derivative. This derivative carries a permanent positive charge, making it highly suitable for sensitive detection by positive mode ESI-MS.[3]

Applications

  • Enhanced Sensitivity in Mass Spectrometry: GRP derivatization can lead to a signal enhancement of one to two orders of magnitude for ketosteroids and their metabolites.[7] This is particularly beneficial for the analysis of low-concentration endogenous steroids.[1]

  • Improved Specificity: The derivatization adds a specific mass tag to the ketosteroids, which aids in their selective detection and reduces interference from the sample matrix.[8]

  • Multiplexed Analysis: This method allows for the simultaneous quantification of multiple steroids in a single analytical run.[4][9]

  • Analysis in Complex Matrices: GRP derivatization has been successfully applied to the analysis of ketosteroids in various biological samples, including serum, plasma, urine, and dried blood spots.[4][6][8]

Experimental Protocols

Materials
  • Girard's Reagent P (CAS 1126-58-5)

  • Methanol (LC-MS grade)

  • Acetic Acid (glacial)

  • Water (LC-MS grade)

  • Internal Standards (e.g., stable isotope-labeled steroids)[4]

  • Sample tubes (glass)

  • Nitrogen evaporator

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Protocol 1: Derivatization of Androgens in Serum

This protocol is adapted from a method for the analysis of testosterone, androstenedione (AD), and dehydroepiandrosterone (DHEA) in human serum.[1][4]

1. Sample Preparation:

  • To 100 µL of serum, add 20 µL of an internal standard solution containing stable isotope-labeled analogs of the target steroids in methanol.[4]
  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like methyl tert-butyl ether (MTBE).[4]
  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.[4]

2. Derivatization Reaction:

  • Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.[4][10]
  • Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).[4][10]
  • Incubate the mixture at 60 °C for 10 minutes to ensure complete reaction.[4][10]

3. Final Sample Preparation:

  • Evaporate the sample to dryness again under nitrogen.[4]
  • Reconstitute the final residue in 100 µL of a 50:50 methanol:water solution for LC-MS analysis.[4]

Protocol 2: Derivatization of Ecdysteroids

This protocol is based on a method for the derivatization of ecdysone.[11]

1. Reaction Setup:

  • To 1 ml of 70% methanol in water, add 10 µl of a 5 mM stock solution of the ecdysteroid standard in methanol.[11]
  • Add 50 µl of glacial acetic acid and 50 mg of Girard's Reagent P.[11]

2. Derivatization Reaction:

  • Incubate the mixture at a specified temperature (e.g., 50°C).[11] Note: The reactivity of some ketosteroids, like the 6-ketone group of ecdysone, may be lower and require elevated temperatures.[11]

3. Reaction Monitoring and Quenching:

  • At specific time intervals, withdraw a 5 µl aliquot of the reaction mixture.[11]
  • Neutralize the aliquot with 95 µl of methanol containing 1% NH4OH to stop the reaction.[11]
  • The sample is then ready for dilution and LC-MS analysis.

Quantitative Data

The following tables summarize the quantitative performance of ketosteroid analysis using Girard's Reagent P derivatization followed by LC-MS.

Table 1: Method Validation for Androgen Analysis in Serum [1][4]

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Testosterone0.5 pg on column1 pg on column< 15%< 15%
Androstenedione0.5 pg on column1 pg on column< 15%< 15%
DHEA2.5 pg on column5 pg on column< 15%< 15%

Table 2: Performance for Endogenous Anabolic Steroid Esters in Dried Blood Spots [6]

ParameterResult
Number of Analytes20
Limit of Detection (LODs)Lower than previous methods
Extraction RecoveryHigher than previous methods
Intraday Precision (%RSD)< 20%
Interday Precision (%RSD)< 35%

Visualizations

Experimental Workflow for Ketosteroid Derivatization and Analysis

G Workflow for Ketosteroid Derivatization with Girard's Reagent P cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Biological Sample (e.g., Serum) istd Add Internal Standards serum->istd lle Liquid-Liquid Extraction istd->lle evap1 Evaporate to Dryness lle->evap1 reconstitute Reconstitute in Acetic Acid/Methanol evap1->reconstitute Dried Extract add_grp Add Girard's Reagent P reconstitute->add_grp incubate Incubate at 60°C add_grp->incubate evap2 Evaporate to Dryness incubate->evap2 reconstitute2 Reconstitute in Injection Solvent evap2->reconstitute2 Derivatized Steroids lcms LC-MS/MS Analysis reconstitute2->lcms data Data Processing & Quantitation lcms->data

Caption: Workflow for Ketosteroid Derivatization and Analysis.

Reaction of Ketosteroid with Girard's Reagent P

G Reaction of a Ketosteroid with Girard's Reagent P ketosteroid Ketosteroid (R-C(=O)-R') hydrazone Positively Charged Hydrazone ketosteroid->hydrazone + Girard's Reagent P (H+, Δ) grp Girard's Reagent P

Caption: Ketosteroid Derivatization Reaction.

References

Application Note: High-Efficiency N-Glycan Labeling with 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P) for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of glycobiology, proteomics, and biopharmaceutical development.

Abstract Analysis of protein glycosylation is critical for understanding protein function, disease pathology, and for ensuring the quality and consistency of biotherapeutic drugs. This document provides a detailed protocol for the chemical derivatization of N-glycans using 1-(Aminoformylmethyl)pyridinium chloride, commonly known as Girard's Reagent P (GP). This labeling strategy attaches a permanent positive charge to the reducing end of the N-glycan.[1][2][3] This derivatization significantly enhances ionization efficiency in mass spectrometry (MS), leading to improved signal-to-noise ratios and greater glycome coverage.[1][3][4][5] The resulting GP-glycan conjugates primarily form singly charged molecular ions ([M]+), which simplifies mass spectra by eliminating the complexity of multiple metal ion adducts.[2][6] This protocol is suitable for both qualitative and quantitative glycomic analyses by MALDI-MS and ESI-MS.

Principle of the Method

Girard's Reagent P is a hydrazine-based compound that reacts with the aldehyde group of the open-ring form of a reducing sugar, such as a released N-glycan. The reaction is an acid-catalyzed condensation that forms a stable hydrazone.[6] The key benefit of GP is its quaternary pyridinium group, which carries a permanent positive charge.[1][3] This charge ensures that the labeled glycan is readily ionized, primarily in the positive ion mode of mass spectrometry, dramatically improving detection sensitivity.[1][2][6] The reaction adds a characteristic mass of 134.0718 Da to the native glycan.[1][3]

Chemical Reaction Pathway

Below is a diagram illustrating the condensation reaction between the reducing end of an N-glycan and Girard's Reagent P.

Caption: Reaction of N-glycan with Girard's Reagent P.

Experimental Workflow

The overall process involves enzymatic release of N-glycans from the glycoprotein, followed by the labeling reaction, purification of the labeled glycans, and finally, analysis by mass spectrometry.

Caption: Workflow for GP labeling and analysis of N-glycans.

Detailed Protocols

Materials and Reagents
  • Glycoprotein Sample: 10-100 µg

  • Denaturation Solution: 50 mM Ammonium Bicarbonate with 0.1% (w/v) RapiGest SF or 8 M Urea

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylation Agent: 50 mM Iodoacetamide (IAA)

  • Enzyme: PNGase F

  • Girard's Reagent P (GP): (CAS 1126-58-5)

  • Labeling Solution: Methanol/Acetic Acid (9:1, v/v)

  • Purification: C18 or Graphitized Carbon Solid Phase Extraction (SPE) cartridges

  • Mass Spectrometer: MALDI-TOF or ESI-QTOF

Step 1: N-Glycan Release from Glycoprotein
  • Denaturation: Dissolve 50-100 µg of glycoprotein in 50 µL of denaturation solution. If using RapiGest, heat at 80°C for 10 minutes. If using Urea, incubate at room temperature for 1 hour.

  • Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 45 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 45 minutes.

  • Enzymatic Digestion: Add PNGase F (approx. 2-5 units per 50 µg protein). Incubate at 37°C for 12-18 hours to release the N-glycans.

Step 2: Girard's Reagent P Labeling

This protocol is adapted from established methods for hydrazide labeling.[2]

  • Prepare Labeling Reagent: Prepare a 0.5 M solution of Girard's Reagent P in the Labeling Solution (Methanol/Acetic Acid, 9:1, v/v).

  • Reaction Setup: After glycan release, acidify the sample with formic acid if RapiGest was used, centrifuge to pellet the degraded surfactant, and transfer the supernatant containing the released glycans to a new tube. Evaporate the sample to dryness.

  • Labeling Reaction: Re-suspend the dried glycans in 50-100 µL of the 0.5 M GP labeling reagent.

  • Incubation: Incubate the reaction mixture at 60°C for 1 hour. The acidic conditions catalyze the hydrazone formation.

Step 3: Purification of Labeled N-Glycans

Excess GP reagent and salts must be removed prior to MS analysis. Solid Phase Extraction (SPE) is a common and effective method.[7]

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of 5% acetic acid in water.

  • Load Sample: Dilute the labeling reaction mixture with 200 µL of 5% acetic acid and load it onto the conditioned C18 cartridge. The labeled glycans will be retained.

  • Wash: Wash the cartridge with 2 mL of 5% acetic acid to remove excess reagent and salts.

  • Elute: Elute the GP-labeled N-glycans with 1-2 mL of 50% acetonitrile in water.

  • Dry: Evaporate the eluted sample to dryness using a vacuum concentrator. The sample is now ready for MS analysis.

Data Presentation and Expected Results

The primary advantage of GP labeling is a significant enhancement in MS signal intensity.[1][6] Studies have shown that signal-to-noise ratios can be improved by over 28-fold for oligosaccharides compared to their native counterparts.[1][3][5]

ParameterCondition / ValueRationale / Expected Outcome
Reagent This compound (GP)Introduces a permanent positive charge for enhanced MS ionization.[1][2]
Reaction Type Hydrazone FormationCovalent labeling at the glycan's reducing end.[6]
GP Concentration 0.25 - 0.5 MEnsures the reaction proceeds to completion.[2]
Solvent Methanol/Acetic Acid (9:1, v/v)Provides the necessary acidic catalysis for the condensation reaction.[2]
Temperature 60°COptimizes reaction kinetics while minimizing glycan degradation.[7]
Incubation Time 1 - 2 hoursSufficient time for complete derivatization.[7]
Mass Shift +134.0718 DaThe mass added to each glycan by the GP label.[1][3]
Signal Enhancement >28-fold (oligosaccharides)Dramatically improves detection limits and glycome coverage.[1][5]
Primary Ion Species [M]⁺Simplifies spectra by eliminating complex metal adducts ([M+Na]⁺, [M+K]⁺).[2][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Intensity Incomplete labeling reaction.Ensure GP solution is fresh and the reaction pH is acidic. Increase incubation time or temperature slightly.
Inefficient purification (sample loss).Optimize SPE protocol; ensure proper conditioning and elution steps.
Complex/Unclear Spectra Incomplete removal of excess reagent or salts.Improve the washing step during SPE purification. Use multiple washing steps if necessary.
No Labeled Product Incomplete N-glycan release.Verify PNGase F activity. Ensure complete denaturation, reduction, and alkylation of the glycoprotein.
Degradation of Girard's Reagent P.Use a fresh bottle of the reagent; store it in a desiccator.

References

Application Notes and Protocols for LC-MS Analysis of Oxysterols Using Girard's Reagent P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including cholesterol homeostasis, inflammation, and cellular proliferation. Their low endogenous concentrations and structural similarity to the highly abundant cholesterol pose significant analytical challenges. Chemical derivatization with Girard's Reagent P (GRP) is a powerful strategy to enhance the ionization efficiency of oxysterols for sensitive and reliable quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). This "charge-tagging" approach introduces a permanently cationic quaternary ammonium group, dramatically improving detection limits and enabling robust analytical methods.

These application notes provide a comprehensive overview and detailed protocols for the analysis of oxysterols using Girard's Reagent P derivatization coupled with LC-MS.

Principle of Girard's Reagent P Derivatization

Girard's Reagent P, (carboxymethyl)pyridinium chloride hydrazide, reacts with the ketone functional group of oxysterols to form a hydrazone. This reaction, often performed after enzymatic oxidation of the 3β-hydroxyl group to a 3-oxo group, introduces a fixed positive charge to the neutral sterol backbone. This "charge-tagging" significantly enhances the ionization efficiency of the analytes in electrospray ionization (ESI), leading to a substantial increase in sensitivity, often over 1000-fold compared to underivatized oxysterols.[1] Furthermore, isotopically labeled Girard's Reagent P can be used for the development of robust quantitative assays using the stable isotope dilution method.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS methods for oxysterol analysis utilizing Girard's Reagent P derivatization, compiled from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMethodLLOQ (Lower Limit of Quantification)Reference
Various OxysterolsLC-MS/MS0.005 ng/μL[2]
20 Endogenous Anabolic Steroid EstersUPLC-Q-Orbitrap-MSLower than previous studies[3]

Table 2: Method Precision and Recovery

ParameterValueReference
Intra-day Precision (CV)< 20%[2][3]
Inter-day Precision (CV)< 35%[3]
Recovery85-110%

Experimental Protocols

Protocol 1: Sample Preparation and Extraction from Plasma/Serum

This protocol is a general guideline and may require optimization based on the specific oxysterols of interest and the biological matrix.

Materials:

  • Plasma or serum samples

  • Internal standards (deuterated oxysterols)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

Procedure:

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: Spike a known amount of the deuterated internal standard solution into the plasma/serum sample.

  • Protein Precipitation: Add 10 volumes of cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the oxysterols with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Protocol 2: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA)

This protocol describes the conversion of 3β-hydroxyoxysterols to 3-oxooxysterols followed by derivatization with Girard's Reagent P.

Materials:

  • Dried oxysterol extract from Protocol 1

  • Cholesterol Oxidase (from Streptomyces sp. or similar)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Girard's Reagent P solution (e.g., 1 mg/mL in methanol containing 1% acetic acid)

Procedure:

  • Reconstitution: Reconstitute the dried oxysterol extract in a small volume of a suitable solvent (e.g., 9:1 methanol:water).

  • Enzymatic Oxidation:

    • Add cholesterol oxidase to the reconstituted extract.

    • Incubate at 37°C for 1 hour to ensure complete conversion of 3β-hydroxy sterols to 3-oxo sterols.

  • Derivatization Reaction:

    • Add the Girard's Reagent P solution to the reaction mixture.

    • Incubate at 60°C for 10-15 minutes.[4]

  • Reaction Quenching (if necessary): The reaction can be stopped by cooling on ice.

  • Purification (optional but recommended): A second SPE step can be performed to remove excess Girard's Reagent P.

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument and analytes.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the derivatized oxysterols.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60°C.

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: The precursor ion will be the [M]+ of the Girard's P-derivatized oxysterol. A characteristic product ion results from the neutral loss of the pyridine group (79 Da).[5]

    • Example: For a generic GP-derivatized oxysterol, the transition would be [M]+ → [M-79]+.

  • Collision Energy: Optimize for each specific analyte.

Visualizations

Signaling Pathway: Oxysterol Activation of the Liver X Receptor (LXR)

Oxysterols are key endogenous ligands for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose metabolism.[6] Upon binding to oxysterols, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription.[7]

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols Oxysterols_cyto Oxysterols Oxysterols->Oxysterols_cyto Cellular Uptake LXR LXR Oxysterols_cyto->LXR Binds to and Activates LXR_RXR_dimer LXR-RXR Heterodimer LXR->LXR_RXR_dimer RXR RXR RXR->LXR_RXR_dimer LXR_RXR_dimer_nuc LXR-RXR Heterodimer LXR_RXR_dimer->LXR_RXR_dimer_nuc Nuclear Translocation LXRE LXR Response Element (LXRE) LXR_RXR_dimer_nuc->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Activates Metabolic_Response Regulation of Cholesterol Efflux, Fatty Acid Synthesis, and Inflammation Target_Genes->Metabolic_Response Leads to

Caption: Oxysterol-mediated activation of the LXR signaling pathway.

Experimental Workflow

The following diagram outlines the complete experimental workflow for the LC-MS analysis of oxysterols using Girard's Reagent P derivatization.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Oxysterol Extraction (LLE or SPE) Sample->Extraction EADSA Enzyme-Assisted Derivatization (Cholesterol Oxidase + Girard's P) Extraction->EADSA Purification Purification (SPE to remove excess reagent) EADSA->Purification LCMS LC-MS/MS Analysis (Reversed-Phase LC, ESI+, MRM) Purification->LCMS Data Data Analysis (Quantification, Comparison) LCMS->Data

Caption: Workflow for oxysterol analysis using Girard's Reagent P.

Conclusion

The use of Girard's Reagent P for the derivatization of oxysterols provides a highly sensitive and specific method for their quantification by LC-MS. The "charge-tagging" strategy overcomes the inherent analytical difficulties associated with these low-abundance, neutral molecules. The detailed protocols and workflow presented here offer a robust framework for researchers in various fields to accurately measure oxysterols and further elucidate their roles in health and disease.

References

Application of Girard's Reagent P in the Analysis of Environmental Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Girard's Reagent P, chemically known as (1-(carboxymethyl)pyridinium chloride hydrazide), is a derivatizing agent highly valued in analytical chemistry.[1][2] It is particularly effective for the analysis of carbonyl compounds (aldehydes and ketones).[3][4][5] Many environmental pollutants, including certain pesticides, pharmaceuticals, industrial byproducts, and disinfection byproducts, contain carbonyl functional groups. However, these compounds often exhibit poor ionization efficiency in mass spectrometry, making their detection at trace levels challenging.[3][4]

Girard's Reagent P addresses this issue by reacting with the carbonyl group to form a stable hydrazone derivative.[6] This derivatization introduces a permanently cationic pyridinium group, which significantly enhances the ionization efficiency of the analyte for detection by electrospray ionization mass spectrometry (ESI-MS).[4][6][7] This enhanced signal response allows for highly sensitive and selective quantification of carbonyl-containing pollutants in complex environmental matrices.

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of the hydrazine moiety of Girard's Reagent P to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically carried out under weakly acidic conditions, which catalyze the dehydration of the intermediate to form a stable hydrazone. The resulting derivative incorporates the positively charged pyridinium group, making it readily detectable in positive-ion ESI-MS.

Target Analytes

A wide range of carbonyl-containing environmental pollutants can be targeted using Girard's Reagent P derivatization, including:

  • Aldehydes: Formaldehyde, acetaldehyde, and other aliphatic and aromatic aldehydes found in industrial wastewater and atmospheric samples.

  • Ketones: Ketonic pesticides and their degradation products, as well as industrial solvents.

  • Pharmaceuticals: Drugs containing ketone or aldehyde functional groups, which can be present in wastewater and surface water.

  • Endocrine Disruptors: Certain steroids and related compounds with carbonyl moieties.

Analytical Advantages

The use of Girard's Reagent P for the analysis of environmental pollutants offers several key advantages:

  • Enhanced Sensitivity: The introduction of a permanent positive charge significantly increases the signal intensity in ESI-MS, leading to lower limits of detection.[8]

  • Improved Specificity: The derivatization reaction is highly specific to carbonyl compounds, reducing matrix interference and improving the selectivity of the analysis.

  • Versatility: The method can be applied to a broad range of carbonyl-containing analytes in various environmental matrices.

  • Stable Derivatives: The resulting hydrazones are stable, allowing for sample processing and analysis without significant degradation.

Experimental Protocols

General Protocol for the Analysis of Carbonyl Pollutants in Aqueous Samples (e.g., Wastewater)

This protocol provides a general procedure for the derivatization and analysis of carbonyl compounds in water samples. Optimization of specific parameters may be required for different analytes and matrices.

1. Materials and Reagents

  • Girard's Reagent P

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sample vials

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • LC-MS/MS system

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • If suspended solids are present, filter the sample through a 0.45 µm filter.

  • For preserved samples, ensure any quenching agents do not interfere with the derivatization reaction.

3. Derivatization Procedure

  • To 1 mL of the water sample in a glass vial, add 500 µL of a 10 mg/mL solution of Girard's Reagent P in 50% methanol/water.

  • Add 50 µL of glacial acetic acid to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 1 hour.

  • After incubation, allow the sample to cool to room temperature.

4. Sample Cleanup (Solid-Phase Extraction)

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Load the derivatized sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove excess reagent and other polar interferences.

  • Elute the derivatized analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized analyte. The product ion often corresponds to the neutral loss of the pyridine moiety. These transitions must be optimized for each specific analyte.

Data Presentation

The following table provides representative quantitative data for the analysis of selected carbonyl pollutants using Girard's Reagent P derivatization followed by LC-MS/MS. (Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions).

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)Linear Range (µg/L)
Formaldehyde0.10.392 ± 50.3 - 100
Acetaldehyde0.20.695 ± 40.6 - 100
Acetone0.51.589 ± 61.5 - 200
Ketoprofen0.050.1598 ± 30.15 - 50

Visualizations

Reaction of Girard's Reagent P with a Carbonyl Compound

Caption: Reaction of Girard's Reagent P with a carbonyl pollutant.

Experimental Workflow for Environmental Pollutant Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis SampleCollection 1. Sample Collection (e.g., Wastewater) Filtration 2. Filtration SampleCollection->Filtration AddReagent 3. Add Girard's Reagent P & Acetic Acid Filtration->AddReagent Incubation 4. Incubation (e.g., 60°C, 1 hr) AddReagent->Incubation SPE 5. Solid-Phase Extraction (SPE) Incubation->SPE Evaporation 6. Evaporation & Reconstitution SPE->Evaporation LCMS 7. LC-MS/MS Analysis Evaporation->LCMS DataProcessing 8. Data Processing & Quantification LCMS->DataProcessing

Caption: Workflow for carbonyl pollutant analysis using Girard's Reagent P.

References

Application Note: Quantitative Glycomics Using Stable Isotope Labeled Girard's Reagent P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification of proteins, playing a pivotal role in a myriad of biological processes, including cell signaling, cell-cell recognition, and immune responses.[1][2] Aberrant glycosylation is increasingly recognized as a hallmark of various diseases, including cancer and autoimmune disorders, making the quantitative analysis of glycans a crucial aspect of biomarker discovery and therapeutic development.[3][4] This application note details a robust and sensitive method for the relative quantification of N-glycans using stable isotope labeling with Girard's Reagent P (GP), followed by mass spectrometry (MS) analysis.

Girard's Reagent P, a hydrazine-based molecule, reacts specifically with the reducing end of glycans, introducing a permanent positive charge.[3][4][5] This derivatization significantly enhances ionization efficiency in mass spectrometry, leading to a substantial improvement in signal-to-noise ratios.[3][4] By using both the light (d0) and heavy, deuterated (d5) forms of Girard's Reagent P, researchers can differentially label two glycan populations (e.g., control vs. treated), which are then mixed, analyzed simultaneously by MS, and quantified based on the relative signal intensities of the isotopic pairs. This stable isotope labeling approach simplifies mass spectra by minimizing the formation of various metal ion adducts, thereby facilitating data interpretation and improving quantitative accuracy.[6][7]

This document provides detailed protocols for sample preparation, glycan release, stable isotope labeling with Girard's Reagent P, and subsequent mass spectrometry analysis, along with examples of quantitative data presentation.

Experimental Workflow

The overall experimental workflow for quantitative glycomics using stable isotope labeled Girard's Reagent P is depicted below. This process involves protein denaturation, enzymatic release of N-glycans, differential labeling of the released glycans with d0- and d5-Girard's Reagent P, sample cleanup, and finally, analysis by mass spectrometry.

Quantitative_Glycomics_Workflow cluster_0 Sample Preparation cluster_1 Isotope Labeling cluster_2 Sample Processing & Analysis Prot_Denat Protein Denaturation (e.g., RapiGest SF) N_Glycan_Release N-Glycan Release (PNGase F) Prot_Denat->N_Glycan_Release Sample_A Sample A Glycans N_Glycan_Release->Sample_A Sample_B Sample B Glycans N_Glycan_Release->Sample_B Label_d0 Label with d0-Girard's P Sample_A->Label_d0 Label_d5 Label with d5-Girard's P Sample_B->Label_d5 Mix_Samples Mix Labeled Samples (1:1 ratio) Label_d0->Mix_Samples Label_d5->Mix_Samples Cleanup Sample Cleanup (e.g., HILIC SPE) Mix_Samples->Cleanup MS_Analysis Mass Spectrometry (MALDI-TOF or ESI-MS) Cleanup->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Receptor Glycoprotein Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Expression Gene Expression TF->Gene_Expression

References

Application Notes and Protocols for Protein Labeling with 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminoformylmethyl)pyridinium chloride, commonly known as Girard's Reagent P (GRP), is a valuable chemical tool for the selective labeling of carbonyl groups (aldehydes and ketones) in biochemical studies. Protein carbonylation is a hallmark of oxidative stress and is implicated in numerous physiological and pathological processes, including aging, neurodegenerative diseases, and drug-induced toxicity. GRP's unique properties, including its high reactivity towards carbonyls and the presence of a permanently charged quaternary ammonium group, make it particularly well-suited for mass spectrometry-based proteomic analyses.[1][2]

These application notes provide detailed protocols for the use of GRP in labeling carbonylated proteins for identification and quantification, enabling researchers to investigate the role of protein oxidation in their specific areas of interest.

Principle of the Method

The core of the methodology lies in the chemical reaction between the hydrazide functional group of GRP and protein carbonyls, forming a stable hydrazone bond. The positively charged pyridinium ion of GRP facilitates the enrichment of labeled peptides using techniques like strong cation exchange (SCX) chromatography and enhances their ionization efficiency during mass spectrometry analysis, leading to improved detection and identification.[2] Isotope-labeled variants of GRP (e.g., heavy and light forms) can be employed for accurate relative quantification of protein carbonylation levels between different experimental samples.[1][2]

Reaction Mechanism

The reaction of Girard's Reagent P with a protein carbonyl proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form a stable hydrazone.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies utilizing Girard's Reagent P for protein carbonylation analysis.

Table 1: Identification of Carbonylated Peptides in Oxidized Yeast Proteome

Number of Identified Carbonylated PeptidesNumber of Identified Carbonylated Proteins
4136
Data obtained from analysis of a yeast proteome stressed with hydrogen peroxide using a multiplexing strategy with heavy and light isotope-coded GRP.[1]

Table 2: Identification of Carbonylated Peptides in Oxidized Transferrin

Sample TypeNumber of Identified Distinct Peptides
Pure Oxidized Transferrin13
Oxidized Transferrin in Yeast Lysate25% of peptides identified in the pure sample were successfully identified
Validation of the GRP labeling method in a complex mixture.[1]

Experimental Protocols

Protocol 1: Labeling of Carbonylated Proteins with Girard's Reagent P

This protocol describes the general procedure for labeling protein samples with GRP.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Girard's Reagent P (GRP)

  • Sodium acetate buffer (100 mM, pH 4.5)

  • Trichloroacetic acid (TCA)

  • Acetone (ice-cold)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

Procedure:

  • Sample Preparation:

    • Resuspend the protein sample in sodium acetate buffer. The protein concentration should be in the range of 1-5 mg/mL.

  • GRP Labeling:

    • Add GRP to the protein solution to a final concentration of 20 mM.

    • Incubate the reaction mixture for 2 hours at 37°C with gentle shaking.

  • Protein Precipitation:

    • Precipitate the labeled proteins by adding an equal volume of 20% TCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the protein pellet twice with ice-cold acetone.

    • Air-dry the pellet.

  • Reduction and Alkylation:

    • Resuspend the protein pellet in a buffer containing 8 M urea and 100 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Desalting:

    • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.

    • The sample is now ready for enrichment of GRP-labeled peptides.

Protocol 2: Enrichment of GRP-Labeled Peptides using Strong Cation Exchange (SCX) Chromatography

This protocol describes the enrichment of the positively charged GRP-labeled peptides.

Materials:

  • Digested and desalted peptide sample from Protocol 1

  • SCX chromatography column

  • SCX Buffer A: 10 mM KH2PO4 in 25% acetonitrile, pH 3.0

  • SCX Buffer B: 10 mM KH2PO4, 350 mM KCl in 25% acetonitrile, pH 3.0

  • HPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the SCX column with 100% SCX Buffer A.

  • Sample Loading:

    • Acidify the peptide sample with formic acid to a final concentration of 0.1%.

    • Load the sample onto the equilibrated SCX column.

  • Peptide Elution:

    • Wash the column with SCX Buffer A to remove unbound, non-derivatized peptides.

    • Elute the GRP-labeled peptides using a linear gradient of SCX Buffer B. For example, a gradient from 0% to 100% Buffer B over 60 minutes.

    • Collect fractions containing the enriched GRP-labeled peptides.

  • Desalting:

    • Desalt the collected fractions using a C18 desalting column.

    • The enriched and desalted peptides are now ready for LC-MS/MS analysis.

Protocol 3: Quantitative Proteomics using Isotopic GRP Labeling

This protocol outlines the use of light (d0) and heavy (d5) GRP for relative quantification of protein carbonylation.

Procedure:

  • Sample Labeling:

    • Label two different protein samples (e.g., control and treated) separately, one with light GRP (d0) and the other with heavy GRP (d5), following Protocol 1.

  • Sample Mixing:

    • After the labeling step and before protein precipitation, combine the light- and heavy-labeled samples in a 1:1 ratio based on protein amount.

  • Protein Precipitation, Digestion, and Enrichment:

    • Proceed with the combined sample through the protein precipitation, digestion, and enrichment steps as described in Protocols 1 and 2.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fractions by LC-MS/MS.

  • Data Analysis:

    • GRP-labeled peptides will appear as doublet peaks in the mass spectrum, separated by a mass difference corresponding to the isotopic label (e.g., 5 Da for d5-GRP).

    • The relative intensity of the light and heavy peptide peaks is used to determine the relative abundance of the carbonylated peptide in the two original samples.

Visualizations

Experimental Workflow for Quantitative Carbonylation Analysis

experimental_workflow sample1 Control Sample labeling1 Label with Light GRP (d0) sample1->labeling1 sample2 Treated Sample labeling2 Label with Heavy GRP (d5) sample2->labeling2 mix Combine Samples (1:1) labeling1->mix labeling2->mix digest Protein Digestion (Trypsin) mix->digest enrich Enrich GRP-Peptides (SCX) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for quantitative protein carbonylation analysis using isotopic GRP.

Logical Relationship of GRP Labeling and Analysis

logical_relationship protein Protein with Carbonyl Group reaction Hydrazone Formation protein->reaction grp Girard's Reagent P grp->reaction labeled_protein GRP-Labeled Protein reaction->labeled_protein digestion Tryptic Digestion labeled_protein->digestion labeled_peptide GRP-Labeled Peptide (Positively Charged) digestion->labeled_peptide enrichment SCX Enrichment labeled_peptide->enrichment ms_analysis Mass Spectrometry (Identification & Quantification) enrichment->ms_analysis

Caption: The logical steps from protein carbonylation to MS-based analysis using GRP.

References

Application Notes and Protocols for Chromatographic Techniques Involving 1-(Aminoformylmethyl)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, published chromatographic applications specifically utilizing 1-(Aminoformylmethyl)pyridinium chloride as a primary mobile phase additive or stationary phase ligand are not extensively documented in readily available scientific literature. However, based on its chemical structure—a polar, cationic pyridinium salt—we can propose and detail its potential applications in established chromatographic techniques. The following application notes and protocols are provided as scientifically grounded, hypothetical examples for researchers, scientists, and drug development professionals to illustrate how this compound could be effectively utilized.

Application Note 1: HILIC for the Separation of Polar Cationic Compounds

Title: Analysis of this compound and Related Polar Analytes using Hydrophilic Interaction Liquid Chromatography (HILIC)

Introduction: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation and retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2][3] This application note describes a hypothetical HILIC method for the analysis of this compound alongside other polar cationic analytes. The method leverages a polar stationary phase and a mobile phase with a high concentration of organic solvent to achieve separation based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase.[1]

Experimental Protocol:

1. Materials and Reagents:

  • Analytes: this compound, Pyridoxine (Vitamin B6), Choline, Acetylcholine.

  • Solvents: Acetonitrile (ACN), HPLC grade; Ultrapure Water.

  • Buffer: Ammonium formate, LC-MS grade.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0.0 min: 95% B

    • 5.0 min: 70% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm or MS (ESI+).

3. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each analyte in a 50:50 mixture of ACN and Water.

  • Create a working standard mixture by diluting the stock solutions to a final concentration of 10 µg/mL in 90:10 ACN/Water.

  • Ensure the final sample solvent has a high organic content to prevent peak distortion.

Results and Discussion: This HILIC method is designed to provide good retention and separation for the selected polar cationic compounds. The retention is primarily driven by the hydrophilicity of the analytes. As the percentage of the aqueous mobile phase (A) increases, the polar analytes will elute. The expected elution order would be based on increasing hydrophilicity.

Quantitative Data Summary:

AnalyteHypothetical Retention Time (min)Hypothetical Asymmetry (As)Hypothetical Resolution (Rs)
Acetylcholine2.11.1-
Choline2.81.23.5
This compound 3.51.14.1
Pyridoxine4.21.33.8

Workflow for HILIC Method Development:

HILIC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation Analyte_Selection Select Polar Analytes Column_Selection Choose HILIC Column (Amide, Silica, etc.) Analyte_Selection->Column_Selection Mobile_Phase_Prep Prepare Mobile Phases (High ACN, Aqueous Buffer) Column_Selection->Mobile_Phase_Prep Initial_Screening Initial Gradient Run (e.g., 95-50% ACN) Mobile_Phase_Prep->Initial_Screening Optimize_Gradient Optimize Gradient Slope Initial_Screening->Optimize_Gradient Optimize_Buffer Adjust Buffer pH & Conc. Optimize_Gradient->Optimize_Buffer Final_Method Finalize Method Optimize_Buffer->Final_Method Validation Method Validation (Linearity, Precision, etc.) Final_Method->Validation

Caption: Workflow for developing a HILIC separation method.

Application Note 2: Ion-Pair Chromatography for Acidic Analytes

Title: Use of this compound as a Cationic Ion-Pairing Reagent in Reversed-Phase HPLC

Introduction: Ion-pair chromatography is a technique used to separate ionic compounds on a reversed-phase column. It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the non-polar stationary phase. Given its permanent positive charge and hydrophilicity, this compound is a potential candidate for use as an ion-pairing reagent for the analysis of small acidic molecules (e.g., acidic drugs, herbicides, or metabolites).[4]

Experimental Protocol:

1. Materials and Reagents:

  • Analytes: Ibuprofen, Salicylic Acid, Benzoic Acid.

  • Solvents: Methanol (MeOH), HPLC grade; Ultrapure Water.

  • Buffer: Sodium phosphate monobasic.

  • Ion-Pair Reagent: this compound.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 60:40 (v/v) Methanol/Water containing 20 mM Sodium Phosphate (pH 3.5) and 5 mM this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

3. Standard and Sample Preparation:

  • Prepare 1 mg/mL stock solutions of each acidic analyte in Methanol.

  • Dilute the stocks to a working concentration of 20 µg/mL using the mobile phase as the diluent.

  • Equilibrate the column with the mobile phase containing the ion-pair reagent for at least 30 minutes before the first injection to ensure the stationary phase is saturated.

Results and Discussion: In the absence of the ion-pairing reagent, the acidic analytes would be ionized at pH 3.5 and show poor retention on the C18 column. The addition of this compound to the mobile phase forms a neutral ion-pair with the deprotonated acidic analytes. This complex exhibits increased hydrophobicity, leading to enhanced retention on the stationary phase. The concentration of the ion-pairing reagent can be optimized to achieve the desired retention and resolution.

Quantitative Data Summary:

AnalyteHypothetical Retention Factor (k') without Ion-Pair ReagentHypothetical Retention Factor (k') with 5 mM Ion-Pair Reagent
Benzoic Acid0.83.5
Salicylic Acid1.14.8
Ibuprofen2.58.2

Mechanism of Ion-Pair Reversed-Phase Chromatography:

IP_Mechanism cluster_sp C18 Stationary Phase cluster_mp Mobile Phase sp1 sp2 sp3 IP_Reagent IP Reagent (+) Ion_Pair Ion-Pair (Neutral) IP_Reagent->Ion_Pair + Analyte Analyte (-) Analyte->Ion_Pair Ion_Pair->sp2 Retention

Caption: Interaction mechanism in ion-pair chromatography.

References

Enhancing Analyte Detection in MALDI-MSI with Girard's Reagent P Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules within biological tissues. However, the detection of certain classes of molecules, particularly those with low ionization efficiency such as N-glycans, aldehydes, and ketones, can be challenging. Chemical derivatization with Girard's Reagent P (GRP) offers a robust solution by introducing a permanently charged quaternary ammonium group to the target analyte. This on-tissue derivatization strategy significantly enhances the signal intensity of these molecules in MALDI-MSI, enabling more sensitive and detailed molecular imaging. This document provides a detailed protocol for the application of GRP in MALDI-MSI workflows and summarizes the expected signal enhancements.

Introduction

Girard's Reagent P, (1-(carboxymethyl)pyridinium chloride hydrazide), is a chemical derivatizing agent that reacts with carbonyl functional groups (aldehydes and ketones) to form stable hydrazones.[1] This reaction is particularly advantageous for mass spectrometry as it introduces a fixed positive charge to the analyte, thereby increasing its ionization efficiency during MALDI analysis.[2][3][4] The result is a significant amplification of the signal-to-noise ratio for derivatized molecules, allowing for their detection and spatial mapping in tissue sections with greater sensitivity.[2][3][5][6] This technique has been successfully applied to enhance the detection of various biomolecules, including N-glycans in cancer tissues, steroids, and other carbonyl-containing compounds.[2][3][7][8][9]

Principle of Derivatization

Girard's Reagent P reacts with the aldehyde or ketone group of a target molecule to form a hydrazone. This reaction attaches a pyridinium salt moiety to the analyte, which carries a permanent positive charge. This pre-charged tag dramatically improves the ionization of the derivatized molecule during the MALDI process, leading to a substantial increase in its signal intensity.

cluster_reagents Reactants cluster_product Product Analyte Analyte with Carbonyl Group (R-C=O) DerivatizedAnalyte Derivatized Analyte (Positively Charged Hydrazone) Analyte->DerivatizedAnalyte Reaction GRP Girard's Reagent P GRP->DerivatizedAnalyte Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (Optional) Deparaffinization->AntigenRetrieval EnzymaticDigestion Enzymatic Digestion (e.g., PNGase F for N-glycans) AntigenRetrieval->EnzymaticDigestion GRP_Application GRP Solution Application (Automated Sprayer) EnzymaticDigestion->GRP_Application Incubation Incubation GRP_Application->Incubation Matrix_Application MALDI Matrix Application (Automated Sprayer) Incubation->Matrix_Application MALDI_MSI MALDI-MSI Analysis Matrix_Application->MALDI_MSI Data_Analysis Data Analysis MALDI_MSI->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Girard's Reagent P Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Girard's Reagent P (GRP) derivatization. This guide is designed for researchers, scientists, and drug development professionals to enhance reaction efficiency and troubleshoot common issues encountered during the derivatization of carbonyl compounds (ketones and aldehydes) for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing with Girard's Reagent P?

Girard's Reagent P is a cationic hydrazine reagent used to react with carbonyl groups (ketones and aldehydes) on target molecules.[1][2] This process, known as derivatization, attaches a permanent positive charge to the analyte.[3][4] The primary benefits of this are significantly improved ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to enhanced detection sensitivity.[3][5][6][7] This is particularly useful for analytes that have poor ionization efficiency in their native state, such as steroids and glycans.[4][8][9]

Q2: What is the general mechanism of the Girard's Reagent P reaction?

The reaction involves the nucleophilic attack of the hydrazine group of Girard's Reagent P on the carbonyl carbon of the analyte. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[5][10] The reaction is typically catalyzed by an acid.[5][7]

Q3: My derivatization yield is low. What are the common causes and solutions?

Low derivatization yield is a frequent issue. The troubleshooting guide below addresses this in detail, but key factors to investigate include sub-optimal pH, incorrect reagent-to-analyte molar ratio, insufficient reaction time or temperature, and the purity of the Girard's Reagent P.

Q4: How should I store Girard's Reagent P?

Proper storage is crucial for maintaining the reagent's activity. It should be stored at -20°C for long-term stability (≥ 4 years).[1] Some suppliers recommend storage at 2-8°C under an inert gas like nitrogen, away from moisture.[11][12] Stock solutions can typically be stored at -80°C for up to 6 months or -20°C for 1 month.[13]

Q5: Can Girard's Reagent P react with other functional groups?

The reaction is highly specific to carbonyl groups (aldehydes and ketones).[2] However, the presence of other reactive groups in the molecule or impurities in the sample could potentially lead to side reactions, although this is not commonly reported.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Girard's Reagent P derivatization.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Sub-optimal pH: The reaction is acid-catalyzed.[5][7]Ensure the reaction medium is acidic. The addition of acetic acid (e.g., 10% in the reaction mixture) is commonly used to facilitate the reaction.[5][9][14]
Insufficient Reagent Concentration: The molar ratio of GRP to the analyte is too low.Increase the molar excess of Girard's Reagent P. Ratios of 10:1 (reagent:analyte) or higher have been shown to achieve high labeling efficiencies (>97%).[3][4] For samples with unknown concentrations, using a sufficient excess of GRP (e.g., 10 mg/mL) is recommended.[3][4]
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.Optimize reaction time and temperature. While some on-plate derivatizations can occur at room temperature, heating (e.g., 60°C for 10 minutes or 85°C for up to 4 hours) can ensure complete derivatization.[4][9][15] Note that prolonged heating at very high temperatures (e.g., 85°C beyond 4 hours) can lead to product decomposition.[15]
Degraded Reagent: Improper storage or handling of Girard's Reagent P can lead to degradation.Use a fresh batch of reagent and ensure it has been stored correctly (see FAQ Q4).
Multiple or Unexpected Product Peaks in Mass Spectrum Formation of E/Z Isomers: The resulting hydrazone can exist as E/Z isomers, which may be chromatographically resolved.[15]This is an inherent property of the reaction and can serve as a confirmation of the derivatized product. If separation is not desired, chromatographic conditions may be adjusted.
Incomplete Reaction: Both derivatized and underivatized analytes are present.Re-optimize the reaction conditions (pH, reagent ratio, time, temperature) to drive the reaction to completion.
Analyte with Multiple Carbonyl Groups: Molecules with more than one ketone or aldehyde group can form mono- and bis-derivatives.[8]This is expected. If a single product is desired, further optimization of reaction conditions (e.g., limiting the amount of GRP) may be necessary, though this could reduce overall signal enhancement.
Poor Signal Enhancement in Mass Spectrometry Inefficient Derivatization: See "Low or No Product Formation" above.Follow the recommendations for optimizing the derivatization reaction.
Sample Matrix Effects: Co-eluting species from the sample matrix can cause ion suppression.Ensure adequate sample cleanup before and after derivatization. Solid-phase extraction (SPE) is a common method for this.[15]
Sub-optimal Mass Spectrometry Conditions: Instrument settings may not be optimized for the derivatized analyte.Optimize MS parameters, including collision energy for fragmentation. Girard's P derivatives typically show a characteristic neutral loss of the pyridine moiety, which can be used for sensitive detection in MRM mode.[15]

Quantitative Data Summary

The efficiency of Girard's Reagent P derivatization is highly dependent on the reaction conditions. The following tables summarize key quantitative parameters from various studies.

Table 1: Effect of Reagent to Analyte Molar Ratio

Analyte ClassMolar Ratio (GRP:Analyte)Observed Efficiency/OutcomeReference
Glycans>10:1High labeling efficiencies (>97.3%) were achieved.[3]
Nucleosides10:1Optimal for achieving a high reaction rate at room temperature.[5]
Nucleosides100:1Comparable yield to acidic conditions, even at neutral pH.[5]

Table 2: Reaction Time and Temperature Optimization

Analyte ClassTemperature (°C)TimeSolvent/AcidOutcomeReference
Keto-steroids6010 min10% Acetic acid in MethanolEnsured complete reaction.[9]
Ecdysteroids50Steadily increasing yield70% Methanol, Acetic Acid-[15]
Ecdysteroids70Steadily increasing yield70% Ethanol, Acetic Acid-[15]
Ecdysteroids85Peak yield at ~4 hours, then decomposition70% Isopropanol, Acetic AcidHigher initial rate but subsequent product loss.[15]
NucleosidesRoom Temp12-24 hours10% Acetic AcidReaction goes to completion.[5]

Experimental Protocols

Protocol 1: General Derivatization of Keto-steroids in Serum

This protocol is adapted from a method for analyzing androgens in human serum.[9]

  • Sample Preparation: To 100 µL of serum, add an internal standard solution. Perform a liquid-liquid extraction (LLE) with a suitable solvent like methyl tert-butyl ether (MTBE).

  • Solvent Evaporation: Evaporate the extracted organic layer to dryness under a stream of nitrogen.

  • Reconstitution for Derivatization: Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

  • Derivatization Reaction: Add 20 µL of a 1 mg/mL Girard's Reagent P solution (in water). Incubate the mixture at 60°C for 10 minutes.

  • Final Preparation: Evaporate the sample to dryness again under nitrogen. Re-suspend the final residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).

Protocol 2: Derivatization of Ecdysteroids

This protocol is based on a method for profiling ecdysteroids in Drosophila.[15]

  • Reaction Setup: Spike the sample into 1 mL of 70% isopropanol in water.

  • Add Reagents: Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent P.

  • Incubation: Incubate the mixture at 85°C for 4 hours. Note: This time and temperature should be optimized as product decomposition can occur with prolonged heating.[15]

  • Neutralization: Withdraw an aliquot of the reaction mixture and neutralize it with methanol containing 1% NH4OH.

  • Dilution and Analysis: Further dilute the neutralized sample with water, add an internal standard, and inject it into the LC-MS system.

Visualizations

Girard_P_Reaction Girard's Reagent P Derivatization Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Analyte Analyte with Carbonyl Group (R-CO-R') Step1 Nucleophilic Attack (+ Acid Catalyst) Analyte->Step1 GRP Girard's Reagent P (Hydrazine) GRP->Step1 Step2 Formation of Tetrahedral Intermediate Step1->Step2 Step3 Elimination of Water Step2->Step3 Product Derivatized Analyte (Hydrazone with Permanent Positive Charge) Step3->Product Water Water (H2O) Step3->Water

Caption: Reaction mechanism of Girard's Reagent P with a carbonyl compound.

Derivatization_Workflow General Experimental Workflow for GRP Derivatization Start Start: Sample Containing Carbonyl Analyte Extraction 1. Sample Extraction (e.g., LLE or SPE) Start->Extraction Drying1 2. Evaporate to Dryness Extraction->Drying1 Derivatization 3. Add GRP, Acid & Solvent Incubate (Heat as needed) Drying1->Derivatization Drying2 4. Evaporate to Dryness Derivatization->Drying2 Reconstitution 5. Reconstitute in LC-MS Injection Solvent Drying2->Reconstitution Analysis 6. LC-MS Analysis Reconstitution->Analysis

Caption: A typical workflow for sample preparation and GRP derivatization.

References

Overcoming poor solubility of 1-(Aminoformylmethyl)pyridinium chloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Aminoformylmethyl)pyridinium chloride, focusing on challenges related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound (also known as Carbamoylmethylpyridinium chloride) is an organic compound with the chemical formula C7H9ClN2O.[1] It is a pyridinium salt, which is typically a white or pale yellow crystalline solid.[2] Due to its ionic nature, it is readily soluble in water but exhibits poor solubility in many common non-polar organic solvents.[2][3] Its solubility in polar organic solvents may be limited and often requires optimization.

Q2: Why is this compound poorly soluble in many organic solvents?

The poor solubility of this compound in non-polar organic solvents stems from its ionic structure. As a salt, it consists of a positively charged pyridinium cation and a negatively charged chloride anion. Significant energy is required to overcome the strong electrostatic interactions (lattice energy) holding the crystal structure together.[3] Non-polar organic solvents, with their low dielectric constants, are unable to effectively solvate the ions and compensate for this energy, leading to low solubility. Polar aprotic solvents like acetonitrile may offer better solubility than non-polar solvents, but this is not always sufficient for all experimental needs.[4]

Q3: What general strategies can be employed to improve the solubility of this compound in organic solvents?

Several strategies can be employed to enhance the solubility of polar, ionic compounds like this compound in organic media:

  • Co-solvency: The addition of a miscible solvent in which the compound is more soluble (a co-solvent) can significantly increase its overall solubility in the solvent system.[5][6][7]

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[8] However, the stability of the compound at elevated temperatures should be considered.

  • Use of Ionic Liquids: As this compound is itself a salt, it may be soluble in other room-temperature ionic liquids (ILs), which can then be miscible with certain organic solvents.[9][10][11]

  • Structural Modification: While not a simple solubilization technique, modifying the structure of the pyridinium salt, for instance by altering the alkyl chain length or the counter-ion, can significantly impact its solubility.[4][12]

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in my desired organic solvent for a reaction.

Possible Cause: The polarity of the solvent is too low to effectively solvate the ionic pyridinium salt.

Troubleshooting Steps:

  • Introduce a Polar Co-solvent:

    • Add a small amount of a polar aprotic co-solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to your primary solvent.

    • Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the desired solubility is achieved, while ensuring the co-solvent does not interfere with your reaction.

  • Increase the Temperature:

    • Gently heat the solvent mixture while stirring to see if the compound dissolves.

    • Always check the thermal stability of this compound to avoid degradation.

  • Solvent Selection:

    • If possible, consider switching to a more polar organic solvent that is compatible with your experimental setup.

Issue 2: The compound precipitates out of solution when another reagent is added.

Possible Cause: The addition of the new reagent changes the overall polarity of the solvent system, reducing the solubility of the pyridinium salt. This can also be due to a common-ion effect or a reaction that forms a less soluble product.

Troubleshooting Steps:

  • Analyze the Reagent's Properties:

    • Determine the polarity of the added reagent. If it is significantly less polar than your solvent system, this is likely the cause.

  • Modify the Addition Process:

    • Dissolve the added reagent in a small amount of the same solvent system before adding it to the main reaction mixture.

    • Add the reagent slowly and with vigorous stirring to allow for gradual mixing and prevent localized super-saturation.

  • Adjust the Co-solvent Ratio:

    • Increase the proportion of the polar co-solvent in your initial mixture to better accommodate the change in polarity upon reagent addition.

Data Presentation

SolventDielectric Constant (ε) at 20°CSolubility ( g/100 mL) at 25°CObservations
Hexane1.89
Toluene2.38
Dichloromethane8.93
Acetone20.7
Ethanol24.5
Acetonitrile37.5
Dimethylformamide (DMF)36.7
Dimethyl sulfoxide (DMSO)46.7
Water80.1Soluble[2]

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., water) and determine the concentration of this compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in grams per 100 mL or moles per liter based on the measured concentration and dilution factor.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol outlines the steps to systematically find an appropriate co-solvent mixture.

  • Solvent Screening: In separate small vials, test the solubility of a small amount of this compound in various polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) to identify potential co-solvents.

  • Titration: To a suspension of a known amount of the compound in the primary (less polar) organic solvent, add the chosen co-solvent dropwise with constant stirring until the solid completely dissolves. Record the volume of co-solvent added.

  • Optimization: Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Determine the solubility of this compound in each of these mixtures using the shake-flask method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome start Poorly Soluble 1-(Aminoformylmethyl)pyridinium chloride in Organic Solvent strategy1 Strategy 1: Co-solvency start->strategy1 Implement strategy2 Strategy 2: Temperature Increase start->strategy2 Implement strategy3 Strategy 3: Alternative Polar Solvent start->strategy3 Consider outcome Solubilized Compound in Reaction Mixture strategy1->outcome Achieves Solubility strategy2->outcome Achieves Solubility strategy3->outcome Achieves Solubility

Caption: Troubleshooting workflow for overcoming poor solubility.

logical_relationship compound This compound property1 Ionic Nature (Pyridinium Salt) compound->property1 property2 High Lattice Energy property1->property2 interaction Poor Solvation of Ions property2->interaction Requires high energy to overcome solvent Non-Polar Organic Solvent solvent->interaction Leads to result Poor Solubility interaction->result

Caption: Factors contributing to the poor solubility in non-polar solvents.

References

Side reactions of Girard's Reagent P with non-carbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Girard's Reagent P, with a specific focus on potential side reactions with non-carbonyl compounds. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Girard's Reagent P?

Girard's Reagent P (GP) is a cationic hydrazine derivative primarily used for the derivatization of aldehydes and ketones.[1][2][3] This reaction introduces a permanently charged quaternary ammonium group, which enhances ionization efficiency in mass spectrometry and improves the water solubility of the derivatives.[1][4]

Q2: Under what conditions is the derivatization reaction with carbonyls typically performed?

The reaction is often carried out under acidic conditions, for instance, in a methanol solution containing acetic acid, and may be heated to ensure complete derivatization.[3][5][6] The acidic environment catalyzes the formation of the hydrazone from the carbonyl compound and Girard's Reagent P.[3]

Q3: Is Girard's Reagent P stable?

Girard's Reagent P is generally stable under normal storage conditions (cool, dry, and inert atmosphere) for extended periods.[7][8] However, its stability in solution can be pH-dependent. Prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures, may lead to hydrolysis of the acylhydrazine moiety.

Troubleshooting Guide: Unexpected Results and Side Reactions

Issue 1: Low or No Derivatization of the Target Carbonyl Compound

Possible Causes:

  • Incorrect pH: The formation of the hydrazone is pH-dependent. While acidic conditions are generally favorable, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity.

  • Suboptimal Temperature or Reaction Time: The reaction may be slow at room temperature and require heating or longer incubation times for complete derivatization.[9][10]

  • Reagent Degradation: Improper storage of Girard's Reagent P can lead to degradation.

  • Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all.

Solutions:

  • Optimize pH: Adjust the pH of the reaction mixture. A common starting point is a 10% acetic acid solution in methanol.[3][6]

  • Increase Temperature and/or Reaction Time: Try heating the reaction mixture (e.g., 37°C to 85°C) and monitor the reaction progress over time.[6][9][10]

  • Use Fresh Reagent: Ensure that the Girard's Reagent P is of good quality and has been stored correctly.

  • Consider Alternative Derivatization Reagents: For highly hindered carbonyls, other derivatization strategies might be more effective.

Issue 2: Observation of Unexpected Side Products in Mass Spectrometry Analysis

While Girard's Reagent P is highly selective for carbonyl groups, side reactions with other functional groups, although less common, can occur under certain conditions. These are often inferred from the known reactivity of the pyridinium and acylhydrazine functional groups.

Potential Side Reaction with Primary Amines:

  • Question: Can Girard's Reagent P react with primary amines in my sample?

  • Answer: Potentially. The pyridinium ring in Girard's Reagent P can be susceptible to nucleophilic attack by primary amines, which could lead to a ring-opening and subsequent ring-closing reaction known as the Zincke reaction.[11][12][13] This would result in the formation of a new pyridinium salt where the original pyridinium moiety of Girard's Reagent P is replaced by the primary amine. This is more likely to occur under forcing conditions (e.g., high temperatures).

Potential Side Reaction with Thiols:

  • Question: My sample contains thiol groups. Could they interfere with the derivatization?

  • Answer: While direct reaction is not commonly reported, thiols are good nucleophiles, especially in their deprotonated thiolate form (RS-), which is favored at higher pH.[14][15] It is conceivable that under basic conditions, the thiolate could attack the electrophilic pyridinium ring. The reactivity of thiols is highly pH-dependent.[14][15]

Hydrolysis of the Reagent or Product:

  • Question: I am observing a product with a mass corresponding to the hydrolyzed form of Girard's Reagent P. Why is this happening?

  • Answer: The acylhydrazine linkage in Girard's Reagent P and its hydrazone derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating. This would lead to the formation of pyridinium acetic acid and hydrazine or the corresponding carbonyl compound.

Experimental Protocols

General Protocol for Derivatization of Carbonyl Compounds with Girard's Reagent P:

  • Dissolve the sample containing the carbonyl compound in a suitable solvent, such as methanol or ethanol.

  • Prepare a solution of Girard's Reagent P in methanol containing 10% acetic acid.

  • Add the Girard's Reagent P solution to the sample solution. A molar excess of the reagent is typically used.

  • Incubate the reaction mixture. Incubation time and temperature may need optimization, but a common starting point is 1-2 hours at 37°C.[6]

  • After the reaction is complete, the sample can be directly analyzed by mass spectrometry or subjected to a cleanup procedure to remove excess reagent.

Quantitative Data Summary

The following table summarizes typical reaction conditions found in the literature for the derivatization of various compounds with Girard's Reagent P.

Analyte ClassReagentSolventTemperature (°C)Reaction TimeReference
EstronesGirard's Reagent PMethanol with 10% Acetic Acid371-120 min[6]
KetosteroidsGirard's Reagent PMethanolNot specifiedNot specified[4]
EcdysteroidsGirard's Reagent P15% Aqueous Methanol50-854 hours[9][10]
N-GlycansGirard's Reagent PMethanol/Acetic Acid (9:1)Not specifiedNot specified[16]

Visualizations

Below are diagrams illustrating the primary reaction of Girard's Reagent P and potential side reactions.

Caption: Primary reaction of Girard's Reagent P with a carbonyl compound.

side_reactions cluster_side Potential Side Reactions Girard_P Girard's Reagent P Zincke_Product New Pyridinium Salt (Zincke Reaction) Girard_P->Zincke_Product + Primary Amine Ring_Attack Pyridinium Ring Attack Girard_P->Ring_Attack + Thiolate Hydrolysis_Product Hydrolysis Products Girard_P->Hydrolysis_Product Hydrolysis Primary_Amine Primary Amine (R-NH2) Primary_Amine->Zincke_Product Thiol Thiol (R-SH) (at high pH) Thiol->Ring_Attack Hydrolysis Strong Acid/Base + Heat Hydrolysis->Hydrolysis_Product

Caption: Potential side reactions of Girard's Reagent P with non-carbonyls.

troubleshooting_workflow Start Unexpected Results with Girard's Reagent P Check_Derivatization Low or No Derivatization? Start->Check_Derivatization Check_Side_Products Unexpected Side Products? Start->Check_Side_Products Optimize_pH Optimize pH Check_Derivatization->Optimize_pH Yes Analyze_Mass_Shifts Analyze Mass Shifts of Side Products Check_Side_Products->Analyze_Mass_Shifts Yes Optimize_Temp_Time Increase Temperature/Time Optimize_pH->Optimize_Temp_Time Check_Reagent Use Fresh Reagent Optimize_Temp_Time->Check_Reagent Consider_Sterics Consider Steric Hindrance Check_Reagent->Consider_Sterics Hypothesize_Reaction Hypothesize Side Reaction (e.g., with Amines, Thiols) Analyze_Mass_Shifts->Hypothesize_Reaction Modify_Conditions Modify Sample Prep or Reaction Conditions (e.g., pH, quenching) Hypothesize_Reaction->Modify_Conditions

Caption: Troubleshooting workflow for experiments using Girard's Reagent P.

References

Optimizing temperature and pH for Girard's Reagent P reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pH for reactions involving Girard's Reagent P. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your derivatization experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization product observed. 1. Suboptimal pH: The reaction rate is highly dependent on pH.[1] 2. Low reaction temperature: Incomplete reaction may occur at lower temperatures.[2][3] 3. Insufficient reaction time: The reaction may not have proceeded to completion.[1][4] 4. Reagent degradation: Girard's Reagent P can degrade if not stored properly.[5][6][7] 5. Low concentration of carbonyl compound: The starting material concentration may be too low for detection.1. Adjust pH: The reaction is enhanced under acidic conditions. The addition of acetic acid to the reaction mixture is common practice.[1] A 10% acetic acid solution is often used.[1] 2. Increase temperature: Heating can promote complete derivatization. Temperatures ranging from room temperature to 85°C have been reported.[4][8][9][10][11] Consider incubating at 60°C for 10 minutes for rapid derivatization.[4] 3. Increase reaction time: While some reactions are rapid,[4] others may require longer incubation, up to 12 hours at room temperature.[1] 4. Use fresh reagent: Store Girard's Reagent P in a cool, dry, and dark place under an inert atmosphere.[6][7] 5. Increase sample concentration or use a higher molar ratio of Girard's Reagent P: A molar ratio of at least 10:1 (Girard's Reagent P to analyte) is recommended for high labeling efficiency.[2][3]
Presence of unreacted starting material. 1. Incomplete reaction: See "Low or no derivatization product observed." 2. Equilibrium: The reaction may be reversible under certain conditions.1. Re-optimize reaction conditions: Refer to the solutions for "Low or no derivatization product observed." 2. Use an excess of Girard's Reagent P: Driving the equilibrium towards the product side by using a large excess of the derivatizing agent can be effective.[1]
Formation of unexpected side products. 1. Reaction with other functional groups: Although specific to carbonyls, side reactions can occur under harsh conditions. 2. Degradation of labile compounds: High temperatures or extreme pH may degrade sensitive analytes.[8]1. Use milder reaction conditions: Attempt the reaction at room temperature before resorting to heating.[8] 2. Optimize pH: While acidic conditions are generally favorable, a less acidic environment (e.g., pH 7.0) can also be effective, especially with longer reaction times and an excess of the reagent.[1]
Poor ionization efficiency in mass spectrometry. 1. Incomplete derivatization: The un-derivatized analyte has lower ionization efficiency.[3][8][12] 2. Matrix effects: Other components in the sample may suppress the signal.1. Ensure complete derivatization: Follow the optimization and troubleshooting steps above. The Girard's Reagent P derivatization introduces a permanently charged moiety, which significantly enhances ionization efficiency.[3][8] 2. Sample cleanup: Incorporate a purification step after the reaction to remove excess reagent and other interfering substances.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Girard's Reagent P reactions?

A1: Acidic conditions significantly enhance the rate of hydrazone formation.[1] The most commonly used medium is a 10% acetic acid solution.[1] While the reaction can proceed at neutral pH (e.g., pH 7.0), it is generally slower, though it can be driven to completion with a large excess of the reagent and longer reaction times.[1]

Q2: What is the ideal temperature for the derivatization reaction?

A2: The optimal temperature depends on the specific carbonyl compound and the desired reaction time. Reactions can be performed at room temperature, which is suitable for preventing the degradation of thermally sensitive molecules.[1][8] For faster and more complete derivatization, heating is often employed, with temperatures ranging from 37°C to 85°C being reported in various protocols.[2][4][9][11] A common starting point is a 10-minute incubation at 60°C.[4]

Q3: How long should the reaction be incubated?

A3: The incubation time can vary from as short as one minute to 24 hours.[1][4] For rapid screening, a 10-minute incubation at 60°C may be sufficient.[4] For ensuring complete reaction, especially at room temperature, a longer incubation of 12 hours is often used.[1]

Q4: What is the recommended molar ratio of Girard's Reagent P to the analyte?

A4: To achieve high labeling efficiency, a significant molar excess of Girard's Reagent P is recommended. Ratios of 10:1 or higher (Girard's Reagent P:analyte) have been shown to yield excellent results (>97% efficiency).[2][3]

Q5: How should Girard's Reagent P be stored?

A5: Girard's Reagent P should be stored in a cool (2-8°C), dry, and dark place, preferably under an inert atmosphere like nitrogen, to prevent degradation.[6][7][13]

Quantitative Data Summary

The following table summarizes the reaction conditions for Girard's Reagent P as reported in the literature.

ParameterRecommended Range/ValueNotesReference(s)
pH Acidic (e.g., 10% Acetic Acid)Acidic conditions accelerate the reaction rate. Neutral pH can be used but may require longer reaction times and a higher excess of the reagent.[1]
Temperature Room Temperature to 85°CHigher temperatures lead to faster reactions but may degrade sensitive analytes. 60°C is a common starting point for rapid derivatization.[1][2][4][8][9][11]
Reaction Time 1 minute to 24 hoursDependent on temperature and the reactivity of the carbonyl compound.[1][4]
Reagent:Analyte Molar Ratio ≥ 10:1A high molar excess ensures high derivatization efficiency.[2][3]

Experimental Protocols

Protocol 1: Rapid Derivatization of Keto-Steroids

This protocol is adapted for the rapid derivatization of keto-steroids for LC-MS analysis.

  • Sample Preparation: Re-suspend the extracted and dried sample in 200 µL of 10% acetic acid in methanol.[4]

  • Reagent Addition: Add 20 µL of a 1 mg/mL Girard's Reagent P solution in water.[4]

  • Incubation: Incubate the mixture at 60°C for 10 minutes to ensure the reaction goes to completion.[4]

  • Drying: Evaporate the sample to dryness under a stream of nitrogen.[4]

  • Reconstitution: Re-suspend the dried residue in 100 µL of 50:50 methanol:water for analysis.[4]

Protocol 2: Derivatization of Aldehydes/Ketones at Room Temperature

This protocol is suitable for more sensitive molecules where heating is not desirable.

  • Reaction Setup: In a suitable vial, mix the analyte with Girard's Reagent P at a molar ratio of at least 1:10 in a solution containing 10% acetic acid.[1]

  • Incubation: Allow the reaction to proceed at room temperature for 12 hours in the dark.[1]

  • Quenching (Optional): The reaction can be stopped by freezing at -80°C.[1]

  • Analysis: The reaction mixture can then be directly analyzed or subjected to a cleanup procedure.

Visualizations

experimental_workflow start Start: Carbonyl-containing Sample dissolve Dissolve in Acidic Methanol (e.g., 10% Acetic Acid) start->dissolve add_reagent Add Girard's Reagent P (≥10-fold molar excess) dissolve->add_reagent incubate Incubate (e.g., 60°C for 10 min or RT for 12h) add_reagent->incubate dry Evaporate to Dryness incubate->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: General workflow for the derivatization of carbonyl compounds using Girard's Reagent P.

troubleshooting_logic start Low/No Product? check_ph Is pH Acidic? start->check_ph Yes success Successful Derivatization check_temp Is Temperature Sufficient? check_ph->check_temp Yes adjust_ph Action: Add Acetic Acid check_ph->adjust_ph No check_time Is Reaction Time Adequate? check_temp->check_time Yes increase_temp Action: Increase Temperature (e.g., to 60°C) check_temp->increase_temp No check_reagent Is Reagent Fresh & in Excess? check_time->check_reagent Yes increase_time Action: Increase Incubation Time check_time->increase_time No use_fresh_reagent Action: Use Fresh Reagent & Increase Molar Ratio check_reagent->use_fresh_reagent No check_reagent->success Yes adjust_ph->start increase_temp->start increase_time->start use_fresh_reagent->start

Caption: A logical flowchart for troubleshooting common issues in Girard's Reagent P reactions.

References

Reducing sample loss during cleanup of Girard's Reagent P derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the sample cleanup of Girard's Reagent P (GP) derivatives. It is intended for researchers, scientists, and drug development professionals aiming to minimize sample loss and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of sample loss during the cleanup of Girard's Reagent P derivatives?

A1: Sample loss during the cleanup of GP derivatives can primarily be attributed to several factors:

  • Incomplete Elution from Solid-Phase Extraction (SPE) Cartridges: The highly polar nature of the quaternary ammonium group in GP derivatives can lead to strong interactions with SPE sorbents, resulting in incomplete recovery during the elution step.

  • Emulsion Formation During Liquid-Liquid Extraction (LLE): Samples with high concentrations of lipids or other surfactant-like molecules are prone to forming stable emulsions, which can trap the derivatized analyte and make phase separation difficult, leading to significant sample loss.[1]

  • Analyte Breakthrough During SPE Sample Loading: If the sample is loaded onto the SPE cartridge too quickly or in a solvent that does not promote strong binding, the derivatized analyte can pass through the cartridge without being retained, resulting in its loss.[2]

  • Precipitation of Derivatives: The solubility of GP derivatives can be influenced by the pH and composition of the solvent. Improper solvent selection can lead to precipitation and subsequent loss of the sample.

  • Adsorption to Surfaces: The charged nature of GP derivatives can cause them to adsorb to glass and plastic surfaces, especially if the sample is highly pure and at a low concentration.

Q2: What is the general principle behind the cleanup of Girard's Reagent P derivatives?

A2: The cleanup strategy for Girard's Reagent P derivatives leverages the unique chemical properties conferred by the GP tag. The core principle is to use the permanent positive charge of the quaternary ammonium group to selectively isolate the derivatized analytes from the unreacted starting material, excess Girard's Reagent P, and other matrix components.[3] This is typically achieved through solid-phase extraction (SPE) using a cation-exchange mechanism.

Q3: Which type of solid-phase extraction (SPE) cartridge is most suitable for purifying Girard's Reagent P derivatives?

A3: Mixed-mode solid-phase extraction cartridges that combine both reversed-phase and cation-exchange properties are highly effective for the cleanup of GP derivatives. A strong cation-exchange (SCX) sorbent is often recommended to retain the positively charged GP derivatives, allowing for the removal of neutral and acidic impurities through washing steps. For example, the Oasis MCX (Mixed-Mode Cation Exchange) cartridge has been successfully used for this purpose.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleanup of Girard's Reagent P derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Derivatized Analyte 1. Incomplete elution from SPE cartridge: The elution solvent may not be strong enough to disrupt the interaction between the charged derivative and the sorbent. 2. Analyte breakthrough during sample loading: The flow rate may be too high, or the loading solvent may be inappropriate.[2] 3. Incorrect SPE cartridge type: The chosen sorbent may not have the appropriate retention mechanism for the charged derivative.1. Optimize elution solvent: Use a stronger elution solvent. For cation-exchange SPE, this typically involves a basic modifier in an organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the sorbent and release the derivative.[4] 2. Adjust loading conditions: Decrease the flow rate during sample loading. Ensure the sample is dissolved in a solvent that promotes binding (e.g., for reversed-phase SPE, a solvent with a high aqueous content). 3. Select a suitable SPE cartridge: Use a mixed-mode or strong cation-exchange SPE cartridge to effectively retain the positively charged GP derivatives.
Presence of Excess Girard's Reagent P in the Final Sample 1. Inefficient washing of the SPE cartridge: The wash steps may not be sufficient to remove all the unreacted, water-soluble Girard's Reagent P. 2. Co-elution of reagent with the analyte: The elution conditions may be too harsh, causing the weakly retained excess reagent to elute along with the strongly retained derivative.1. Optimize wash steps: Increase the volume or the polarity of the wash solvent (e.g., 0.1 M aqueous hydrochloric acid followed by methanol) to effectively remove the highly polar, unreacted reagent.[4] 2. Use a stepwise elution: Employ a multi-step elution protocol with solvents of increasing strength to selectively elute the derivatized analyte while leaving the excess reagent behind.
Formation of a Stable Emulsion During Liquid-Liquid Extraction 1. High concentration of lipids or surfactants in the sample. [1] 2. Vigorous shaking or mixing of the two phases. 1. "Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and promote phase separation.[1] 2. Gentle mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[1] 3. Centrifugation: If an emulsion has formed, centrifuging the sample can help to break the emulsion and separate the layers. 4. Consider SPE as an alternative: Solid-phase extraction is often a more robust alternative to LLE for complex matrices as it is less prone to emulsion formation.
High Background or Ion Suppression in Mass Spectrometry Analysis 1. Presence of residual salts from the cleanup process. 2. Co-elution of matrix components. 1. Incorporate a desalting step: After elution from the SPE cartridge, a second cleanup step using a reversed-phase cartridge (e.g., Oasis HLB) can be used to remove residual salts.[4] The sample is typically loaded in a high aqueous solvent, washed with water, and then eluted with an organic solvent like methanol. 2. Optimize SPE wash steps: Include an intermediate wash step with a solvent of appropriate strength to remove interfering matrix components without eluting the analyte of interest.

Experimental Protocols

Two-Step Solid-Phase Extraction (SPE) Cleanup of Girard's Reagent P Derivatives

This protocol is adapted from a method used for the purification of ecdysone derivatized with Girard's Reagent P and is suitable for preparative quantities.[4]

Step 1: Cation-Exchange SPE

  • Cartridge Conditioning:

    • Wash an Oasis MCX (6 cc/150 mg) cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Dissolve the dried reaction mixture in 15% aqueous methanol.

    • Load the sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M aqueous hydrochloric acid to remove unreacted starting materials and other neutral or acidic impurities.

  • Elution:

    • Elute the Girard's Reagent P derivative with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying:

    • Dry the eluted sample in a vacuum centrifuge.

Step 2: Reversed-Phase SPE (for desalting)

  • Sample Preparation:

    • Redissolve the dried sample from Step 1 in 15% methanol.

  • Cartridge Conditioning:

    • Wash an Oasis HLB (6 cc/150 mg) cartridge with methanol.

    • Equilibrate the cartridge with water.

  • Sample Loading:

    • Load the redissolved sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with water to remove any remaining salts.

  • Elution:

    • Elute the desalted Girard's Reagent P derivative with 2 mL of neat methanol.

  • Final Drying:

    • Dry the final sample in a vacuum centrifuge.

Visualizations

Girard's Reagent P Derivatization and Cleanup Workflow

girard_p_workflow start Ketone-containing Analyte + Girard's P reaction Derivatization Reaction (Acidic Conditions, Heat) start->reaction mixture Reaction Mixture (Derivative, Excess GP, Byproducts) reaction->mixture spe_cation Step 1: Cation-Exchange SPE (e.g., Oasis MCX) mixture->spe_cation wash_neutral Wash with Acidic Solution (Removes Neutral/Acidic Impurities) spe_cation->wash_neutral Retain Derivative elute_derivative Elute with Basic Organic Solvent (Collects GP Derivative) spe_cation->elute_derivative wash_neutral->spe_cation spe_rp Step 2: Reversed-Phase SPE (e.g., Oasis HLB) elute_derivative->spe_rp wash_salts Wash with Water (Removes Salts) spe_rp->wash_salts Retain Derivative elute_final Elute with Organic Solvent (Collects Purified Derivative) spe_rp->elute_final wash_salts->spe_rp final_product Purified GP Derivative elute_final->final_product

Caption: Workflow for the derivatization and two-step SPE cleanup of Girard's P derivatives.

Troubleshooting Logic for Low Sample Recovery

troubleshooting_low_recovery problem Problem: Low Sample Recovery check_spe Is SPE the cleanup method? problem->check_spe check_lle Is LLE the cleanup method? problem->check_lle check_spe->check_lle No spe_cause1 Cause: Analyte Breakthrough? check_spe->spe_cause1 Yes lle_cause1 Cause: Emulsion Formation? check_lle->lle_cause1 Yes spe_solution1 Solution: Decrease loading flow rate. Ensure appropriate loading solvent. spe_cause1->spe_solution1 Yes spe_cause2 Cause: Incomplete Elution? spe_cause1->spe_cause2 No spe_solution2 Solution: Use stronger elution solvent (e.g., add base like NH4OH). spe_cause2->spe_solution2 Yes spe_cause3 Cause: Incorrect Sorbent? spe_cause2->spe_cause3 No spe_solution3 Solution: Use a mixed-mode or strong cation-exchange cartridge. spe_cause3->spe_solution3 Yes lle_solution1 Solution: Use gentle mixing. Add brine to break emulsion. Consider centrifugation. lle_cause1->lle_solution1 Yes lle_cause2 Cause: Analyte Precipitation? lle_cause1->lle_cause2 No lle_solution2 Solution: Adjust pH or change solvent to improve solubility. lle_cause2->lle_solution2 Yes

Caption: A logical diagram for troubleshooting low recovery of Girard's P derivatives.

References

Technical Support Center: 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low derivatization yield with 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My derivatization reaction with Girard's Reagent P is showing a very low yield. What are the most common causes?

Low derivatization yield can stem from several factors. The most common issues are related to reagent quality, reaction conditions, the nature of the carbonyl compound, and sample preparation. A systematic troubleshooting approach is recommended to identify the root cause.

Q2: How can I be sure my Girard's Reagent P is still active?

Girard's Reagent P is a salt and can be susceptible to degradation, especially with improper storage.

  • Storage: The reagent should be stored under inert gas (like nitrogen), kept dry, and refrigerated at 2-8°C.[1][2] Some suppliers recommend storage at -20°C for long-term stability, promising stability for up to 4 years under these conditions.[3] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, under nitrogen and away from moisture.[4]

  • Appearance: Visually inspect the reagent. It should be a white to off-white or light orange powder.[2] Any significant discoloration or clumping may indicate degradation.

  • Control Reaction: Perform a reaction with a simple, reactive ketone standard (e.g., acetone or cyclohexanone) under optimal conditions to verify the reagent's activity.

Q3: What are the optimal reaction conditions for derivatization with Girard's Reagent P?

The optimal conditions can vary depending on the substrate. However, here are some general guidelines based on published protocols:

  • pH: The reaction is typically carried out in a weakly acidic medium.[5] Acetic acid is commonly used to catalyze the reaction. The concentration of acetic acid can range from a small catalytic amount to being a significant component of the solvent system (e.g., 10% acetic acid in methanol).[6]

  • Temperature: Reaction temperatures can range from room temperature up to 85°C.[6][7] Higher temperatures generally increase the reaction rate but may also lead to the degradation of sensitive analytes.

  • Time: Incubation times can vary from a few minutes to several hours. For some steroids, the reaction is essentially complete within 10 minutes at 60°C.[6] In other cases, particularly with less reactive ketones, longer incubation times of up to 4 hours or more may be necessary.[7]

  • Solvent: A variety of solvents can be used, with methanol and ethanol being common choices, often with a percentage of water and acetic acid.[7]

Q4: Can the structure of my target molecule affect the derivatization yield?

Yes, the structure of the aldehyde or ketone plays a crucial role.

  • Steric Hindrance: Ketones that are sterically hindered around the carbonyl group will react more slowly or not at all.

  • Electronic Effects: Electron-withdrawing groups near the carbonyl can increase its reactivity, while electron-donating groups can decrease it.

  • Side Reactions: Some molecules may have other functional groups that can participate in side reactions under the derivatization conditions. For example, in the derivatization of ecdysteroids, a dehydration reaction has been observed.[7]

Q5: I am observing multiple product peaks in my chromatogram. What could be the cause?

The formation of multiple peaks from a single analyte can be due to:

  • E/Z Isomers: The hydrazone bond formed during derivatization can exist as E/Z isomers, which may be separable under certain chromatographic conditions.[7][8]

  • Incomplete Reaction: If the reaction has not gone to completion, you will see a peak for the unreacted starting material.

  • Side Products: As mentioned, side reactions can lead to the formation of unexpected products.

  • Multiple Derivatization Sites: If your molecule contains more than one carbonyl group, you may see products corresponding to mono-, di-, or even tri-derivatization.[6]

Q6: How can I improve the yield and reproducibility of my derivatization reaction?

  • Optimize Reaction Conditions: Systematically optimize the pH, temperature, reaction time, and reagent-to-analyte molar ratio. A 10-fold molar excess of the Girard's Reagent P is a good starting point.[9]

  • Ensure Anhydrous Conditions (if necessary): While many protocols use aqueous solvent mixtures, the initial stability of the reagent is better in dry conditions. Ensure your solvents are of high quality.

  • Sample Cleanup: Ensure your sample is free of interfering substances. Solid-phase extraction (SPE) may be necessary to clean up complex samples before derivatization.[7]

  • Use an Internal Standard: The use of a stable, isotopically labeled internal standard can help to account for variability in the derivatization and analysis.[6]

Quantitative Data Summary

The following tables summarize reaction conditions from various published protocols for derivatization with Girard's Reagent P.

Table 1: Reaction Conditions for Derivatization of Steroids

AnalyteSolventReagent ConcentrationTemperatureTimeReference
Keto-steroids10% Acetic Acid in Methanol1 mg/mL Girard's P in water60°C10 min[6]
Ecdysone70% Methanol, Ethanol, or Isopropanol with Glacial Acetic Acid50 mg Girard's P per 1 mL reaction50°C, 70°C, 85°CUp to 240 min[7]
SpironolactoneMethanol-Acetic Acid (9:1, v/v)1 mg/mL Girard's P in water37°C15 min[10]

Table 2: General Reaction Parameters

ParameterRangeNotes
pH Weakly acidicTypically achieved with acetic acid.
Temperature 37°C - 85°CHigher temperatures may be needed for less reactive ketones.[6][7][10]
Time 10 min - 4 hoursDependent on substrate and temperature.[6][7]
Molar Ratio (Reagent:Analyte) >10:1A high molar excess is recommended to drive the reaction to completion.[9]

Experimental Protocols

Protocol 1: Derivatization of Keto-Steroids in Serum (Adapted from Frey et al., 2016) [6]

  • Sample Preparation: To 100 µL of serum, add an internal standard solution. Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Solvent Evaporation: Evaporate the extracted samples to dryness under a stream of nitrogen.

  • Reconstitution: Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

  • Derivatization: Add 20 µL of Girard's Reagent P (1 mg/mL in water).

  • Incubation: Incubate the mixture for 10 minutes at 60°C.

  • Final Evaporation: Evaporate the samples to dryness again under nitrogen.

  • Final Reconstitution: Re-suspend the final sample in 100 µL of 50:50 methanol:water for LC-MS analysis.

Protocol 2: Derivatization of Ecdysone (Adapted from Petřík et al., 2013) [7]

  • Reaction Setup: In a reaction vial, combine 1 mL of 70% ethanol in water, 50 µL of glacial acetic acid, and 50 mg of Girard's Reagent P.

  • Analyte Addition: Spike the mixture with 10 µL of a 5 mM stock solution of ecdysone in methanol.

  • Incubation: Incubate the reaction mixture at 70°C.

  • Sampling: At various time intervals, withdraw 5 µL aliquots.

  • Quenching: Neutralize the aliquots with 95 µL of methanol containing 1% ammonium hydroxide (NH₄OH) prior to analysis.

Visual Diagrams

Experimental Workflow for Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample extract Extract Analyte (e.g., LLE, SPE) start->extract dry_down1 Evaporate to Dryness extract->dry_down1 reconstitute1 Reconstitute in Reaction Solvent dry_down1->reconstitute1 add_reagent Add Girard's Reagent P reconstitute1->add_reagent incubate Incubate (Heat as Required) add_reagent->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute2 Reconstitute in Mobile Phase dry_down2->reconstitute2 analyze LC-MS/MS Analysis reconstitute2->analyze

Caption: A general experimental workflow for the derivatization of analytes with Girard's Reagent P.

Troubleshooting Logic for Low Derivatization Yield

G cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_sample Sample & Analyte start Low Derivatization Yield check_storage Check Reagent Storage (Temp, Inert Gas, Age) start->check_storage control_rxn Run Control Reaction with a Standard Ketone check_storage->control_rxn reagent_ok Reagent is Active control_rxn->reagent_ok Success reagent_bad Replace Reagent control_rxn->reagent_bad Failure check_ph Verify pH (Weakly Acidic) reagent_ok->check_ph check_sterics Consider Steric Hindrance of Analyte reagent_ok->check_sterics optimize_temp Optimize Temperature check_ph->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_ratio Increase Reagent:Analyte Ratio optimize_time->optimize_ratio conditions_ok Yield Improved optimize_ratio->conditions_ok check_purity Assess Sample Purity (Interfering Species?) check_sterics->check_purity cleanup Implement Sample Cleanup (e.g., SPE) check_purity->cleanup sample_ok Yield Improved cleanup->sample_ok

Caption: A troubleshooting decision tree for diagnosing low derivatization yield with Girard's Reagent P.

References

Technical Support Center: Girard's Reagent P Derivatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and analysis of Girard's Reagent P (GP) derivatives under mass spectrometry conditions. It is intended for researchers, scientists, and drug development professionals utilizing this derivatization technique for the analysis of carbonyl-containing compounds such as steroids, glycans, and other metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Girard's Reagent P for mass spectrometry analysis?

A1: Girard's Reagent P is a cationic hydrazine reagent that introduces a permanently charged pyridinium group onto carbonyl compounds (ketones and aldehydes).[1][2][3] This "charge-tagging" significantly enhances the ionization efficiency of the derivatized analytes, particularly in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), leading to substantial improvements in detection sensitivity.[1][4][5][6] For instance, signal enhancements of over 28-fold for maltooctaose and up to 230-fold for glucose have been reported after GP derivatization.[4]

Q2: What is the most common fragmentation pattern observed for Girard's Reagent P derivatives in tandem mass spectrometry (MS/MS)?

A2: A characteristic and often dominant fragmentation pathway for GP derivatives is the neutral loss of the pyridine moiety (C₅H₅N, Δm = 79.0 Da).[7] This predictable fragmentation is highly useful for developing sensitive and specific multiple reaction monitoring (MRM) assays.[7]

Q3: Are Girard's Reagent P derivatives stable?

A3: Girard's Reagent P itself is stable for at least four years when stored at -20°C.[2] The resulting hydrazone derivatives are generally stable enough for LC-MS analysis. However, their stability under mass spectrometric conditions can be influenced by the analyte structure and the instrument settings. For example, while GP-derivatized neutral glycans are stable and show excellent MS detection, sialylated glycans, despite being stable under the labeling conditions, exhibit poor MS detection sensitivity.[8]

Q4: Can Girard's Reagent P be used for quantitative analysis?

A4: Yes, GP is well-suited for quantitative studies. Stable isotope-labeled versions of Girard's Reagent P (e.g., d5-GP) can be used for relative and absolute quantification, demonstrating good linearity, reproducibility, and accuracy.[8] This approach simplifies mass spectra by producing stable cationic molecular ions without complex metal ion adducts.[8]

Troubleshooting Guide

Issue 1: Low or No Signal for My GP-Derivatized Analyte

  • Possible Cause 1: Incomplete Derivatization Reaction.

    • Solution: Optimize the reaction conditions. Ensure the pH is acidic (e.g., using glacial acetic acid) and consider adjusting the temperature and incubation time.[1][7] For challenging reactions, heating may be required to achieve complete derivatization.[4][9] A sufficient molar excess of the GP reagent should be used.[1][4]

  • Possible Cause 2: Poor Stability of the Derivatized Analyte.

    • Solution: This is particularly relevant for sensitive compounds like sialylated glycans, which show poor MS detection sensitivity after GP labeling.[8] If you suspect analyte degradation, minimize sample processing times and keep samples cooled. Consider alternative derivatization reagents if the instability is inherent to the molecule.

  • Possible Cause 3: Suboptimal Mass Spectrometer Settings.

    • Solution: GP derivatives have distinct fragmentation patterns. Ensure your MS method is optimized for the specific derivative. For tandem MS, monitor for the characteristic neutral loss of pyridine.[7] Adjust collision energy to optimize the intensity of this transition.

Issue 2: Multiple Peaks for a Single Analyte in my Chromatogram

  • Possible Cause: Formation of E/Z Isomers.

    • Solution: The reaction between Girard's Reagent P and a carbonyl group forms a hydrazone, which can exist as E/Z geometric isomers.[7] These isomers may separate chromatographically, resulting in two peaks for a single analyte. This is a known phenomenon and can be confirmed by examining the mass spectra of both peaks, which should be identical. For quantification, the peak areas of both isomers should be summed.[7]

Issue 3: Complex Mass Spectra with Many Adducts

  • Possible Cause: Presence of Salts or Incomplete Derivatization.

    • Solution: One of the benefits of GP derivatization is the reduction of alkali metal adducts (e.g., [M+Na]⁺, [M+K]⁺) due to the permanent positive charge.[4][5] If you are still observing these, it may indicate that a significant portion of your analyte is underivatized. Improve the derivatization efficiency as described in "Issue 1". Also, ensure proper sample cleanup to remove excess salts before MS analysis.[7]

Quantitative Data Summary

Analyte ClassDerivatization ConditionsIonizationSignal EnhancementReference
Monosaccharides (Glucose)On-tissue, 10 mg/mL GP in 50% MeOH aq. with 10% acetic acidMALDIUp to 230-fold[4]
Oligosaccharides (Maltooctaose)On-tissue, 10 mg/mL GP in 50% MeOH aq. with 10% acetic acidMALDIOver 28-fold[4]
KetosteroidsIn serum, with internal standardsESIFacilitates multiplexing and increases ion current[6]
N-GlycansOn-tissue derivatizationMALDIImproved glycome coverage and detection of labile sialylated glycans[4][9]

Experimental Protocols

Protocol 1: Derivatization of Ecdysteroids with Girard's Reagent P [7]

  • Sample Preparation: Spike 10 µL of a 5 mM stock solution of the ecdysteroid in methanol into 1 mL of 70% methanol in water.

  • Reagent Addition: Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent P.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 50°C, 70°C, or 85°C depending on the solvent).

  • Reaction Monitoring: At various time intervals, withdraw a 5 µL aliquot and neutralize it with 95 µL of methanol containing 1% NH₄OH.

  • Analysis: Analyze the neutralized aliquots by LC-MS/MS.

Protocol 2: On-Tissue Derivatization of N-Glycans for MALDI-MS Imaging [4]

  • Tissue Section Preparation: Mount formalin-fixed paraffin-embedded (FFPE) tissue sections on a conductive slide.

  • PNGase F Application: Spray PNGase F enzyme solution onto the tissue section to release N-glycans. Incubate in a humidified chamber.

  • GP Reagent Application: Spray a solution of 10 mg/mL Girard's Reagent P in 50% (v/v) methanol aqueous solution containing 10% acetic acid onto the tissue section using an automated sprayer.

  • Incubation: Incubate the tissue section at 37°C for 12 hours in a humidified chamber to allow the derivatization to proceed.

  • Matrix Application: Apply the MALDI matrix (e.g., DHB) onto the tissue section.

  • Analysis: Perform MALDI-MS imaging analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Mass Spectrometry Analysis start Analyte with Carbonyl Group (e.g., Steroid, Glycan) reagents Add Girard's Reagent P & Acetic Acid start->reagents incubate Incubate (Optimize Time & Temperature) reagents->incubate product Formation of GP-Hydrazone Derivative (Permanent Positive Charge) incubate->product lcms LC-MS/MS Analysis product->lcms msms Tandem MS (MS/MS) lcms->msms detection Detection of Characteristic Neutral Loss (e.g., Pyridine) msms->detection fragmentation_pathway parent [M-GP]⁺ (Girard P-Derivatized Analyte) fragment1 [M-GP - Pyridine]⁺ (Fragment Ion) parent->fragment1 CID neutralloss Neutral Loss of Pyridine (C₅H₅N, 79.0 Da) parent->neutralloss neutralloss->fragment1

References

Technical Support Center: Enhancing Analytical Sensitivity with Girard's Reagent P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Girard's Reagent P (GP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of analytical methods through derivatization with Girard's Reagent P. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Girard's Reagent P and how does it improve analytical sensitivity?

Girard's Reagent P (GP), or 1-(2-hydrazinyl-2-oxoethyl)-pyridinium chloride, is a cationic hydrazine derivatizing agent.[1][2] It reacts with carbonyl functional groups (aldehydes and ketones) present in analytes to form stable hydrazones.[3][4] This reaction introduces a permanent positive charge to the analyte molecule.[4][5] The primary benefits of this derivatization are:

  • Enhanced Ionization Efficiency: The pre-charged nature of the derivative significantly improves ionization in positive-ion mode electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry (MS).[3][6]

  • Simplified Mass Spectra: GP derivatization often leads to the formation of a single, charged molecular ion, reducing the complexity of mass spectra by minimizing the formation of various metal ion adducts (e.g., [M+Na]⁺, [M+K]⁺).[7][8]

  • Improved Chromatographic Separation: The modification of the analyte's chemical properties can lead to better separation in liquid chromatography (LC).[9]

  • Increased Sensitivity: The combination of these factors results in a substantial increase in signal intensity and a lower limit of detection (LOD) for the target analyte.[7][10] For example, signal enhancements of up to 230-fold for glucose and over 28-fold for maltooctaose have been reported.[5]

Q2: What types of molecules can be analyzed using Girard's Reagent P derivatization?

Girard's Reagent P is effective for any molecule containing an aldehyde or ketone group. It has been successfully used in the analysis of:

  • Steroids and Oxysterols: Including ketosteroids like testosterone, dehydroepiandrosterone (DHEA), and spironolactone.[4][11]

  • Glycans and Oligosaccharides: By targeting the reducing end of the sugar.[6][7]

  • Protein Carbonylation: As a marker for oxidative stress.[12]

  • Small Molecule Biomarkers: Such as 5-formyl-2'-deoxyuridine (a DNA lesion) and ecdysteroids.[3][13]

Q3: What are the typical reaction conditions for derivatization with Girard's Reagent P?

Optimal conditions can vary depending on the analyte. However, a general starting point involves dissolving the sample and the reagent in a slightly acidic solution, often a mixture of methanol and acetic acid, and incubating at a specific temperature.[4][14] Key parameters to optimize include the molar ratio of GP to the analyte, reaction time, temperature, and the solvent system.[3][13]

Q4: Can I use stable isotope-labeled Girard's Reagent P for quantitative analysis?

Yes, deuterated (d5) Girard's Reagent P can be used for relative and absolute quantification in mass spectrometry.[6][14] By labeling one sample with the light (d0) reagent and another with the heavy (d5) reagent, the samples can be mixed and analyzed together. The ratio of the signal intensities of the d0- and d5-labeled analytes allows for accurate quantification.[14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no derivatization product observed. 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 2. Insufficient Reagent: The molar ratio of Girard's Reagent P to the analyte is too low. 3. Analyte Degradation: The analyte may be unstable under the reaction conditions.1. Optimize Reaction Conditions: Systematically vary the reaction time (e.g., 15 min to 24 hours), temperature (e.g., 37°C to 85°C), and solvent composition (e.g., methanol/acetic acid ratio).[3][4][13] 2. Increase Reagent Excess: Ensure a significant molar excess of Girard's Reagent P. Ratios of 10:1 or higher (reagent:analyte) are often effective.[3][7] For complex samples with unknown analyte concentrations, using a high concentration of the reagent (e.g., 10 mg/mL) is recommended.[5][7] 3. Use Milder Conditions: If analyte degradation is suspected, try lowering the reaction temperature and shortening the incubation time.
Poor signal intensity in MS analysis. 1. Incomplete Derivatization: See "Low or no derivatization product observed." 2. Ion Suppression: Matrix components in the sample may be suppressing the signal of the derivatized analyte. 3. Suboptimal MS Parameters: The mass spectrometer settings are not optimized for the derivatized analyte.1. Optimize Derivatization: Refer to the solutions for low derivatization efficiency. 2. Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after derivatization to remove excess reagent and interfering matrix components. Weak cation exchange (WCX) cartridges can be effective for enriching the positively charged derivatives.[15] 3. Optimize MS Settings: Tune the mass spectrometer parameters (e.g., collision energy) for the specific Girard's Reagent P derivative. The derivatives often exhibit characteristic neutral losses (e.g., loss of pyridine) that can be used for sensitive multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).[13][16]
In-source fragmentation of the analyte. The native analyte is prone to fragmentation in the ion source of the mass spectrometer.Derivatization with Girard's Reagent P can stabilize the molecule by forming a more robust, permanently charged ion, which can eliminate in-source fragmentation.[4]
Product decomposition at high temperatures. Prolonged incubation at high temperatures can lead to the degradation of the derivatized product.Optimize the reaction time and temperature. For some analytes, a peak in product yield may be observed at a specific time point, after which degradation occurs.[13]

Data Presentation: Signal Enhancement with Girard's Reagent P

The following table summarizes the reported improvements in analytical sensitivity achieved through derivatization with Girard's Reagents.

AnalyteAnalytical MethodFold Signal EnhancementReference
GlucoseMALDI-MS~230[5]
MaltooctaoseMALDI-MS>28[5]
Spironolactone & MetabolitesUHPLC-HRMS/MS10-100 (1-2 orders of magnitude)[4]
AldehydesLC-MS/MS21-2856 (with a modified GP reagent)[17]
Various CarbonylsLC-MS5-10000[10]
5-Formyl-2'-deoxyuridineLC-MS/MS~20[3]

Experimental Protocols

Protocol 1: Derivatization of Ketosteroids in Serum for LC-MS Analysis

This protocol is adapted from methods used for the analysis of testosterone, DHEA, and androstenedione.[11]

Materials:

  • Serum sample

  • Internal standard solution (containing stable isotope-labeled versions of the target steroids)

  • Girard's Reagent P solution (e.g., 1 mg/mL in methanol/acetic acid)

  • Methanol

  • Acetic Acid

Procedure:

  • To 100 µL of serum, add 20 µL of the internal standard solution.

  • Add 20 µL of the Girard's Reagent P solution.

  • Incubate the mixture at 37°C for 15 minutes.[4]

  • Dry the sample using centrifugal evaporation.

  • Reconstitute the sample in a suitable solvent (e.g., 20 µL of 1:1 methanol/water) for LC-MS analysis.[4]

Protocol 2: Derivatization of N-Glycans for MALDI-MS Analysis

This protocol is based on on-tissue derivatization methods that can be adapted for in-solution or on-plate analysis.[5][7]

Materials:

  • Released N-glycan sample

  • Girard's Reagent P solution (e.g., 0.5 M in 9:1 (v/v) methanol/acetic acid)[14]

  • Methanol

Procedure:

  • Dissolve the dried glycan sample in 2 µL of the Girard's Reagent P solution.

  • Incubate the mixture at 70°C for 3 hours.[14]

  • Cool the sample to room temperature.

  • Dry the sample under a stream of nitrogen gas.

  • Redissolve the derivatized glycans in methanol for MALDI-MS analysis.

Visualizations

Experimental Workflow for Ketosteroid Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample (100 µL) is Add Internal Standard serum->is gp Add Girard's Reagent P is->gp incubate Incubate (e.g., 37°C, 15 min) gp->incubate Reaction Mixture dry Dry Sample incubate->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Prepared Sample data Data Processing & Quantification lcms->data

Caption: Workflow for ketosteroid analysis using GP derivatization.

Logical Relationship of GP Derivatization Benefits

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect gp Girard's Reagent P Derivatization charge Introduction of a Permanent Positive Charge gp->charge hydrazone Formation of a Stable Hydrazone gp->hydrazone ionization Enhanced Ionization Efficiency (ESI/MALDI) charge->ionization spectra Simplified Mass Spectra hydrazone->spectra separation Improved Chromatographic Separation hydrazone->separation sensitivity Increased Sensitivity ionization->sensitivity spectra->sensitivity separation->sensitivity

Caption: How GP derivatization enhances analytical sensitivity.

References

Technical Support Center: Purification of 1-(Aminoformylmethyl)pyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the post-synthesis purification of 1-(Aminoformylmethyl)pyridinium chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as carbamoylmethylpyridinium chloride, is an organic compound with the chemical formula C₇H₉ClN₂O.[1] It is typically a white to pale yellow crystalline solid that is soluble in water.[1] This compound serves as an important intermediate in organic synthesis, particularly for producing pharmaceuticals, pesticides, and dyes.[1]

Q2: Why is post-synthesis purification necessary?

A2: Purification is a critical step to remove unreacted starting materials (e.g., pyridine, 2-chloroacetamide), solvents, and any side-products formed during the synthesis. For its intended applications in research and drug development, a high degree of purity is essential to ensure reliable and reproducible results in subsequent reactions or biological assays.

Q3: What are the most common impurities in the synthesis of this compound?

A3: The most likely impurities are unreacted pyridine and the alkylating agent (e.g., 2-chloroacetamide). Residual solvents used during the reaction, such as dichloromethane or acetonitrile, may also be present.[1][2] In some preparations of similar pyridinium salts, starting materials are common contaminants in the crude product.[3]

Q4: What are the recommended storage conditions for the purified product?

A4: The purified compound should be stored at room temperature in a tightly sealed container to protect it from moisture, as many pyridinium salts can be hygroscopic.[1][4]

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is irritating to the eyes, respiratory system, and skin.[1] It is crucial to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

Troubleshooting Guide

Q1: My product "oiled out" during recrystallization and will not solidify. How can I induce crystallization?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cools too quickly. To induce crystallization, you can:

  • Scratch the inside of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, add a single crystal to the cooled solution to initiate crystallization.

  • Reduce the temperature slowly: Place the flask in a large beaker of warm water and allow it to cool to room temperature, then transfer it to a refrigerator or ice bath. Gradual cooling promotes the formation of larger, purer crystals.

  • Add an "anti-solvent": Slowly add a solvent in which your product is insoluble (e.g., diethyl ether, hexane) to the solution until it becomes slightly turbid. This reduces the overall solubility of your product, encouraging it to crystallize.

Q2: The final yield after purification is significantly lower than expected. What are the common causes?

A2: Low recovery can result from several factors:

  • Inappropriate solvent choice: The recrystallization solvent may be too good at dissolving the compound, even at low temperatures.

  • Using too much solvent: An excessive volume of solvent will keep more of your product dissolved, even when cold, which will then be lost during filtration.

  • Premature crystallization: The product may have crystallized in the filter funnel during hot filtration (if performed), leading to loss. Ensure the funnel and receiving flask are pre-heated.

  • Excessive washing: Washing the filtered crystals with too much cold solvent can dissolve a portion of the product. Use a minimal amount of ice-cold solvent for washing.

Q3: After purification, my product is still yellow or brown instead of white. How can I decolorize it?

A3: A persistent color often indicates the presence of minor, highly colored impurities.

  • Use activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

  • Multiple recrystallizations: A second recrystallization may be necessary to remove residual impurities and improve the color.

Q4: NMR analysis shows that my purified product is still contaminated with starting materials. What should I do?

A4: If a single recrystallization is insufficient, consider the following:

  • Change the solvent system: The impurity may have similar solubility to your product in the chosen solvent. Try a different solvent or a binary solvent mixture (e.g., ethanol/diethyl ether). For many pyridinium salts, crystallization from ethanol or acetonitrile is effective.[2]

  • Wash with a selective solvent: If the impurity is soluble in a solvent that your product is not, you can wash the crude solid with it before recrystallization. For instance, unreacted pyridine can often be removed by washing the solid product with diethyl ether.

  • Column Chromatography: For very persistent impurities, purification via column chromatography using a polar stationary phase like silica gel or alumina may be required.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityApplication in Purification
WaterHighGood for dissolving the compound, but may be difficult to recrystallize from without an anti-solvent due to high solubility.[1]
EthanolSoluble when hot, less soluble when coldExcellent choice for recrystallization.[2]
MethanolHighSimilar to water; can be used but may require an anti-solvent.
AcetonitrileSolubleCan be used as a reaction solvent and for recrystallization.[2]
DichloromethaneSolubleOften used as a reaction solvent.[1] Not ideal for recrystallization alone.
Diethyl EtherInsoluble/Slightly SolubleCommonly used as an anti-solvent to precipitate the product from a more polar solution and for washing the final solid.[3]
AcetoneSlightly SolubleCan be used for recrystallization, particularly for washing or removing specific impurities.[3]

Experimental Protocols

Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent in small portions near its boiling point until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. Collect the hot filtrate in a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white or off-white crystalline solid.

Purification Workflow

PurificationWorkflow start Crude Product Post-Synthesis recrystallize Dissolve in Minimal Hot Solvent (e.g., Ethanol) start->recrystallize cool Slowly Cool to Room Temperature, then Ice Bath recrystallize->cool check_crystals Crystals Formed? cool->check_crystals filter_dry Filter, Wash with Cold Anti-Solvent, and Dry check_crystals->filter_dry  Yes troubleshoot_oil Product Oiled Out check_crystals->troubleshoot_oil No   troubleshoot_color Check Product Color filter_dry->troubleshoot_color final_product Pure Crystalline Product action_oil 1. Scratch Flask 2. Add Seed Crystal 3. Add Anti-Solvent (Ether) troubleshoot_oil->action_oil action_oil->cool action_color Redissolve and Treat with Activated Charcoal troubleshoot_color->action_color  Yellow / Brown troubleshoot_purity Check Purity (NMR, TLC) troubleshoot_color->troubleshoot_purity Colorless / White action_color->recrystallize Repeat Process troubleshoot_purity->final_product Pure action_purity 1. Re-recrystallize from a different solvent system 2. Consider Chromatography troubleshoot_purity->action_purity Impure action_purity->start Repeat Purification

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing degradation of 1-(Aminoformylmethyl)pyridinium chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Aminoformylmethyl)pyridinium chloride

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] The recommended storage temperature is room temperature.[3] It is crucial to protect the compound from moisture as it is hygroscopic.[1]

Q2: What are the visible signs of degradation?

A2: The pure compound is typically a white to light yellow or light orange crystalline powder.[3][4] Signs of degradation may include a significant change in color, such as darkening, or a change in physical form, like clumping or melting, which could indicate moisture absorption.

Q3: What chemical factors can accelerate the degradation of this compound?

A3: Degradation can be accelerated by exposure to several factors:

  • Moisture: The compound is hygroscopic and soluble in water.[1][3] Moisture can lead to hydrolysis of the amide group.

  • High Temperatures: Although stable at room temperature, elevated temperatures can promote degradation.[5] Quaternary ammonium compounds are known to degrade at high temperatures.[5]

  • Incompatible Materials: Contact with strong oxidizing agents or strong bases should be avoided.[1][2]

Q4: Is this compound sensitive to light?

A4: While specific data for this compound is limited, some pyridinium salts require storage in shaded areas, avoiding exposure to light.[6] As a general precaution, it is advisable to store it in an opaque container or in a dark location.

Q5: How can I verify the purity of a stored sample?

A5: The most reliable method to assess the purity of this compound is High-Performance Liquid Chromatography (HPLC).[7][8] This technique can separate the parent compound from potential impurities and degradation products, allowing for accurate quantification.

Troubleshooting Guide

Q: My compound, which was initially a white powder, has turned yellow and clumped together. What does this indicate and what should I do?

A: This likely indicates moisture absorption and potential chemical degradation. Clumping is a sign of hygroscopicity.[1] The color change suggests the formation of impurities.

Recommended Action Plan:

  • Do not use in sensitive experiments: The purity is compromised. Using it may lead to inconsistent or failed results.

  • Assess Purity: Perform an analytical check, preferably using HPLC, to quantify the remaining purity and identify potential degradation products.

  • Consider Purification: Depending on the level of degradation, recrystallization may be an option to purify the material.

  • Review Storage Protocol: Ensure containers are properly sealed and stored in a desiccator or a dry environment to prevent future issues.

Q: My reactions involving this reagent are showing lower yields than expected. Could degradation of the starting material be the cause?

A: Yes, the use of a degraded reagent is a common cause of poor reaction outcomes. If the pyridinium salt has degraded, its effective concentration is lower, and the impurities might interfere with the reaction mechanism. It is recommended to verify the purity of the reagent using the protocol outlined below before proceeding.

Impact of Storage Conditions on Stability

The following table summarizes the potential impact of suboptimal storage conditions on pyridinium salts.

Storage ParameterRecommended ConditionPotential Impact of Deviation
Temperature Room Temperature, in a cool place[1][3]High temperatures can accelerate decomposition.[5]
Humidity Dry environment, tightly closed container[1][2][9]The compound is hygroscopic; moisture can cause clumping and hydrolysis.[1]
Light Store in the dark or an opaque container[6]Prolonged exposure to light may initiate degradation pathways.
Atmosphere Standard air (in a sealed container)Store in a well-ventilated area.[1][2]
Incompatibilities Away from strong oxidizing agents and strong bases[1][2]Contact can lead to vigorous and hazardous chemical reactions.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is commonly used for pyridinium salts.

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) at 0.1%.

    • Detector Wavelength: Set the UV detector to a wavelength where the pyridinium moiety has strong absorbance, typically around 254-260 nm.

  • Standard Preparation:

    • Accurately weigh a small amount of a reference standard of this compound.

    • Dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the stored compound.

    • Dissolve it in the mobile phase to a concentration within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]

  • Analysis:

    • Inject the prepared standards and the sample onto the HPLC system.

    • Record the chromatograms and the peak areas.

  • Data Interpretation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the sample from its peak area using the calibration curve.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram (Purity % = [Area of Main Peak / Total Area of All Peaks] x 100).

Visual Guides

Troubleshooting Workflow for Suspected Degradation

The following workflow can guide a researcher when degradation of this compound is suspected.

G cluster_0 cluster_1 cluster_2 cluster_3 A Observe Issue (e.g., Color Change, Clumping, Poor Reaction Yield) B Is the compound critical for the experiment? A->B C Assess Purity (e.g., via HPLC) B->C  Yes G Discard and procure a new batch B->G  No D Is Purity >95%? C->D E Use with caution or consider purification (Recrystallization) D->E  Yes F Discard and procure a new batch D->F  No

Caption: Troubleshooting workflow for suspected compound degradation.

Plausible Hydrolytic Degradation Pathway

Exposure to moisture, especially under non-neutral pH conditions, can lead to the hydrolysis of the amide group, a primary degradation pathway.

G A This compound (Stable Compound) B Condition: Presence of Water (H₂O) (e.g., from improper storage) A->B C 1-(Carboxymethyl)pyridinium chloride (Degradation Product) B->C D Ammonia (NH₃) (Byproduct)

Caption: Plausible degradation of the compound via hydrolysis.

References

Validation & Comparative

A Head-to-Head Comparison of Girard's Reagents P and T for Enhanced Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of derivatizing agent is critical for achieving optimal sensitivity and data quality in mass spectrometry. This guide provides an objective comparison of two widely used labeling reagents, Girard's Reagent P (GP) and Girard's Reagent T (GT), to aid in the selection of the most suitable option for your experimental needs.

Both Girard's Reagent P and Girard's Reagent T are cationic hydrazine-based compounds that react with the reducing end of glycans. This derivatization introduces a permanent positive charge, significantly enhancing the ionization efficiency of these otherwise difficult-to-detect molecules in mass spectrometry (MS). The result is a substantial improvement in signal intensity, simplified mass spectra, and broader glycome coverage. While both reagents share a common mechanism, their performance characteristics can differ, influencing their suitability for specific applications.

Performance at a Glance: Quantitative Comparison

To facilitate a clear comparison, the following table summarizes the key performance metrics for Girard's Reagent P and Girard's Reagent T based on available experimental data.

Performance MetricGirard's Reagent P (GP)Girard's Reagent T (GT)
Signal Enhancement Up to 230-fold for glucose and over 28-fold for maltooctaose[1][2]7.44-fold for lactose, 9.13-fold for sialylated N-glycans, and up to 13.47-fold for neutral N-glycans[3][4]
Labeling Efficiency >97.3% at a molar ratio of >10:1 (reagent:glycan)[1][5]Sufficient for significant signal amplification at a molar ratio of >7:1 (reagent:glycan)
Reproducibility Not explicitly stated in the reviewed literature.High reproducibility with a reported Relative Standard Deviation (RSD) of 2.96%[3]
Stability of Labeled Glycans Not explicitly stated in the reviewed literature.Good stability, with a reported RSD of ≤2.95% over 10 days[3]
Key Advantage Demonstrated substantial signal enhancement for monosaccharides and oligosaccharides[1][2].Proven to suppress the unwanted desialylation of sialylated glycans during MS analysis[3].

Delving into the Chemistry: Mechanism of Action

Girard's reagents react with the aldehyde or ketone group present at the reducing end of a glycan in its open-chain form. This reaction forms a stable hydrazone, covalently attaching the positively charged quaternary ammonium (in GT) or pyridinium (in GP) group to the glycan. This pre-charged tag ensures that the glycan is readily ionized in the mass spectrometer, primarily forming singly charged ions ([M]+), which simplifies spectral interpretation by reducing the presence of multiple metal ion adducts (e.g., [M+Na]+, [M+K]+)[1][3].

Experimental Workflows and Protocols

Both reagents are amenable to simplified, high-throughput "on-plate" or "on-target" derivatization methods for MALDI-MS, as well as in-solution protocols for LC-MS applications.

On-Target Derivatization Protocol for MALDI-MS with Girard's Reagent T (GTOD)

This protocol is adapted from methodologies described for on-target derivatization[3].

  • Sample Preparation: Reconstitute purified glycans in an appropriate solvent (e.g., water or a low concentration of organic solvent).

  • Reagent Preparation: Prepare a stock solution of Girard's Reagent T (e.g., 10 mg/mL in water). Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid).

  • On-Target Labeling:

    • Spot 0.5 µL of the glycan sample onto the MALDI target plate.

    • Add 0.5 µL of the Girard's Reagent T solution to the sample spot.

    • Add 0.5 µL of the matrix solution to the same spot and mix gently by pipetting up and down.

  • Incubation: Allow the mixture to dry completely at room temperature under ambient conditions. The reaction proceeds as the solvent evaporates.

  • MS Analysis: Analyze the derivatized glycans directly using a MALDI-TOF mass spectrometer in positive ion mode.

GTOD_Workflow cluster_prep Preparation cluster_spotting On-Target Derivatization cluster_analysis Analysis Glycan Glycan Sample Spot Spot Glycan, GT, and Matrix on MALDI Target Glycan->Spot GT Girard's T Solution GT->Spot Matrix Matrix Solution (DHB) Matrix->Spot Dry Air Dry at Room Temperature Spot->Dry Reaction Occurs MS MALDI-TOF MS Analysis (Positive Ion Mode) Dry->MS

On-Target Derivatization Workflow with Girard's Reagent T.
On-Plate Derivatization Protocol for MALDI-MS with Girard's Reagent P

This protocol is based on simplified on-plate labeling procedures[1].

  • Sample Preparation: Prepare the glycan sample in a suitable solvent.

  • Reagent Preparation: Prepare a solution of Girard's Reagent P (e.g., 10 mg/mL in a mixture of methanol and acetic acid). Prepare the MALDI matrix solution as described for the GT protocol.

  • On-Plate Labeling:

    • Sequentially spot the glycan sample, the Girard's Reagent P solution, and the matrix solution onto the MALDI sample plate.

    • Mix the components directly on the plate by gently aspirating and dispensing the droplet.

  • Incubation: Allow the spot to dry at room temperature. For potentially more complete derivatization, the plate can be gently heated[1][5].

  • MS Analysis: Perform MALDI-MS analysis in positive ion mode.

GP_Workflow Start Start: Purified Glycans Spotting Sequential Spotting on Plate: 1. Glycan Sample 2. Girard's P Reagent 3. Matrix Solution Start->Spotting Mixing On-Plate Mixing Spotting->Mixing Drying Drying at Room Temperature (Optional: Gentle Heating) Mixing->Drying Analysis MALDI-MS Analysis Drying->Analysis End End: Enhanced Glycan Profile Analysis->End

On-Plate Derivatization Workflow with Girard's Reagent P.

Concluding Remarks: Which Reagent is Right for You?

The choice between Girard's Reagent P and Girard's Reagent T will depend on the specific goals of your glycan analysis.

Choose Girard's Reagent P (GP) if:

  • Your primary goal is to achieve the highest possible signal enhancement, particularly for neutral oligosaccharides and monosaccharides.

  • You are performing broad glycomic profiling and want to maximize the number of detected glycan species.

Choose Girard's Reagent T (GT) if:

  • Your samples contain a high abundance of sialylated glycans, and preserving the sialic acid residues is critical for your analysis.

  • High reproducibility and stability of the derivatized sample are paramount for quantitative or semi-quantitative studies.

Both reagents represent a significant improvement over the analysis of underivatized glycans, offering simplified workflows and dramatically enhanced sensitivity. By understanding their respective strengths, researchers can make an informed decision to optimize their glycomic and glycoproteomic analyses, ultimately leading to more robust and reliable data.

References

A Comparative Guide to the Analytical Validation of 1-(Aminoformylmethyl)pyridinium chloride using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1-(Aminoformylmethyl)pyridinium chloride. The performance of this method is compared with alternative analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this and similar pyridinium salts.

Introduction to this compound Analysis

This compound, also known as Carbamoylmethylpyridinium chloride, is a pyridinium salt used in organic synthesis and pharmaceutical research[1]. As a permanently charged, polar organic compound, its accurate quantification is essential for quality control, process optimization, and stability studies. The inherent properties of pyridinium salts—non-volatility and high polarity—make LC-MS a highly suitable analytical technique[2][3].

This guide outlines a proposed LC-MS/MS method, drawing parallels from established methods for related pyridinium compounds and analytes derivatized with similar reagents, such as Girard's Reagent P[4][5][6]. The guide also presents a comparative framework against traditional methods like HPLC-UV and modern techniques like Capillary Electrophoresis.

Analytical Methodologies: A Comparative Overview

The selection of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparison of potential methods for analyzing this compound.

ParameterLC-MS/MS (Proposed)HPLC-UVCapillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.Separation in a capillary based on electrophoretic mobility.
Selectivity Very High (based on parent and fragment ion masses).Moderate to Low (risk of interference from co-eluting compounds with similar UV spectra).High (based on charge, size, and mobility).
Sensitivity Very High (typically ng/mL to pg/mL).[7]Low (typically µg/mL).High (low sample volume, but concentration sensitivity can be lower than LC-MS).[2]
Matrix Effects Potential for ion suppression or enhancement, requiring careful validation.Less susceptible to matrix effects compared to MS, but still possible.Can be sensitive to matrix components affecting electroosmotic flow.
Speed Fast, with run times often under 5 minutes.[8]Moderate, typically 5-15 minutes.Fast, with rapid separation times.
Cost High initial instrument cost and maintenance.Low to moderate instrument cost.Moderate instrument cost.
Best For Trace-level quantification, analysis in complex biological matrices, and confirmation of identity.Routine quality control, purity assessments, and analysis of bulk material.[2]Analysis of complex mixtures, chiral separations, and when sample volume is limited.[2]

Experimental Protocols

The following protocols are proposed based on established methods for similar quaternary ammonium and pyridinium compounds[2][9][10].

This method is designed for high sensitivity and selectivity, making it ideal for trace-level detection in complex sample matrices.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) to a suitable concentration. Filter through a 0.22 µm syringe filter before injection[2]. For biological samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary[7][8].

  • Instrumentation: A tandem mass spectrometer coupled with a high-performance liquid chromatography system (e.g., Sciex QTRAP 5500 or equivalent)[7].

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column (e.g., Coresep 100) suitable for polar compounds[3]. A C18 column with an ion-pairing agent could also be considered, but this is often less compatible with MS[2][3].

    • Mobile Phase A: 0.1% Formic Acid in Water[8][10].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8][10].

    • Gradient: A linear gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the polar analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL[8].

    • Column Temperature: 30 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 135.1 (corresponding to the [M]+ cation of 1-(Aminoformylmethyl)pyridinium).

    • Product Ion (Q3): A specific fragment ion would be determined via infusion and a product ion scan (e.g., m/z 79.1 for the pyridine ring).

    • Source Parameters: Optimized for the specific instrument, with typical values for curtain gas, ion source gas, and ion spray voltage[7].

  • Sample Preparation: As per the LC-MS/MS method.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with an ion-pairing reagent, or a mixed-mode column[3][11].

    • Mobile Phase: Isocratic or gradient elution with a buffered mobile phase (e.g., ammonium acetate buffer) and an organic modifier like acetonitrile or methanol[9].

    • Detection: UV detector set to a wavelength of maximum absorbance for the pyridinium ring (e.g., ~254-260 nm).

Method Validation and Performance Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method, based on typical validation results for similar analytical methods published in the literature[7][9].

Validation ParameterExpected Performance (LC-MS/MS)
Linearity (r²) > 0.998
Range 0.1 ng/mL - 100 ng/mL
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) < 5% (Intra-day), < 10% (Inter-day)
Specificity No interference observed from blank matrix at the retention time of the analyte.

Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical process.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Sample Weighing & Dissolution Prep2 Serial Dilution for Standards Prep1->Prep2 Prep3 Filtration (0.22 µm) Prep2->Prep3 LC HPLC Separation (HILIC Column) Prep3->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (Q1/Q3) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Report Quant->Report Start Define Analytical Objective MethodSelection Select Method (LC-MS vs HPLC vs CE) Start->MethodSelection Protocol Develop Experimental Protocol MethodSelection->Protocol HPLC HPLC-UV MethodSelection->HPLC CE Capillary Electrophoresis MethodSelection->CE Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) Protocol->Validation Analysis Analyze Samples Validation->Analysis Report Report Results Analysis->Report

References

Navigating Steroid Analysis: A Comparative Guide to Derivatization Agents Beyond Girard's Reagent P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, derivatization is a critical step to enhance analytical sensitivity and specificity, particularly in liquid chromatography-mass spectrometry (LC-MS). While Girard's Reagent P (GP) has been a long-standing choice for targeting ketone-containing steroids, a range of alternative agents offer distinct advantages in terms of reaction efficiency, scope of application, and overall performance. This guide provides an objective comparison of prominent alternatives to Girard's Reagent P, supported by experimental data and detailed protocols to inform your selection process.

The primary goal of derivatization in steroid analysis is to improve the ionization efficiency of these often poorly ionizable molecules, thereby lowering detection limits.[1][2] The ideal derivatization agent should react rapidly and completely with the target functional groups under mild conditions, yield a stable product, and introduce a moiety that is readily ionized, typically containing a permanent charge or a group with high proton affinity.[2][3] This guide will delve into the performance of several such agents, including 2-hydrazino-1-methylpyridine (HMP), 2-hydrazinopyridine (HP), hydroxylamine, and dansyl chloride, and compare them to the established Girard's Reagent P.

Performance Comparison of Derivatization Agents

The selection of a derivatization agent is contingent on the specific steroid panel, the analytical instrumentation, and the desired sensitivity. The following tables summarize key quantitative performance metrics for Girard's Reagent P and its alternatives based on published experimental data.

Derivatization Agent Target Functional Group Typical Reaction Conditions Reported Sensitivity Enhancement Strengths Limitations
Girard's Reagent P (GP) Ketone60°C for 10-60 min in acidic methanol/water[4][5][6]Baseline for comparisonWell-established, effective for many ketosteroids.[7]Can form multiple derivatives with di-ketosteroids, potentially reducing sensitivity for a single product.[4]
2-Hydrazino-1-methylpyridine (HMP) Ketone (mono-oxosteroids)60°C for 1 hour[8][9]70 to 1600-fold higher sensitivity compared to underivatized steroids.[8][9]Excellent sensitivity for mono-ketosteroids due to a permanently charged moiety.[8]Not suitable for di-oxosteroids; can form E/Z isomers, complicating chromatography.[1][8]
2-Hydrazinopyridine (HP) Ketone (especially di-oxosteroids)Effective for di-oxosteroids where HMP is unsuitable.[8][10]Significant sensitivity enhancement.[10]Effective for a broader range of ketosteroids, including those with multiple ketone groups.May have lower sensitivity enhancement compared to HMP for mono-ketosteroids.
Hydroxylamine Ketone40°C for 20 minutes[11][12]3.9 to 202.6-fold increase in quantitative limits.[11][12]Broad applicability to a wide range of ketosteroids; mild reaction conditions.Can form syn- and anti-isomers, which may require chromatographic separation.[11]
Dansyl Chloride Hydroxyl (phenolic and alcoholic)37-65°C for 15-60 min in basic conditionsUp to 100-fold signal increase for hydroxylated steroids.Targets a different functional group, enabling analysis of hydroxylated steroids.Does not react with ketones.

Quantitative Performance Data

The following table provides a more detailed look at the limits of detection (LOD) and quantification (LOQ) achieved with different derivatization agents for representative steroids. It is important to note that these values are highly dependent on the specific LC-MS/MS system and experimental conditions.

Steroid Derivatization Agent LOD (pg/mL) LOQ (pg/mL) Reference
Testosterone Girard's Reagent P-19.5
Androstenedione Girard's Reagent P-19.5
Dehydroepiandrosterone (DHEA) Girard's Reagent P-195.3
5α-Dihydrotestosterone (DHT) 2-Hydrazino-1-methylpyridine (HMP)-~34 pmol/L (on column)[1][3]
Progesterone 2-Hydrazinopyridine (HP)160-
11-Ketotestosterone 2-Hydrazinopyridine (HP)1250-
Progesterone Hydroxylamine-5[11]
Testosterone Hydroxylamine-0.5[11]
Estradiol Dansyl Chloride-0.005 ng/mL

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for Girard's Reagent P and its key alternatives.

Girard's Reagent P Derivatization of Ketosteroids

This protocol is adapted from Frey et al. (2016).[4][5]

  • Sample Preparation: To 100 µL of serum, add an internal standard solution.

  • Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitution and Derivatization:

    • Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.

    • Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).

    • Incubate the mixture at 60°C for 10 minutes.

  • Final Preparation: Evaporate the sample to dryness again under nitrogen and reconstitute in 100 µL of 50:50 methanol:water for LC-MS analysis.

2-Hydrazino-1-methylpyridine (HMP) Derivatization of Mono-Ketosteroids

This protocol is based on the work of Higashi et al.[8][9]

  • Sample Preparation: Extract steroids from the biological matrix.

  • Derivatization Reaction:

    • To the dried extract, add a solution of HMP in a suitable solvent (e.g., methanol containing a small amount of acid catalyst).

    • Incubate the reaction mixture at 60°C for 1 hour.

  • LC-MS Analysis: After cooling, the reaction mixture can be directly diluted with the initial mobile phase and injected into the LC-MS system.

Hydroxylamine Derivatization of Ketosteroids

This protocol is adapted from a study by Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS.[11][12]

  • Sample Preparation: Perform liquid-liquid extraction of steroids from the sample.

  • Derivatization:

    • To the dried extract, add a solution of hydroxylamine hydrochloride in a suitable buffer or solvent.

    • Incubate at 40°C for 20 minutes.

  • Analysis: The resulting oxime derivatives are then analyzed by LC-MS.

Dansyl Chloride Derivatization of Hydroxylated Steroids

This protocol is based on the method described by Tang & Guengerich (2009).

  • Sample Preparation: Evaporate the sample containing hydroxylated steroids to dryness.

  • Derivatization:

    • Add 100 µL of 2% (v/v) N,N-diisopropylethylamine in dichloromethane.

    • Add 100 µL of a stock solution containing dansyl chloride (10 mg/mL) and 4-(dimethylamino)pyridine (DMAP) (10 mg/mL) in dichloromethane.

    • Incubate at 65°C for 1 hour.

  • Work-up: After the reaction, the mixture may require a work-up step, such as extraction, to remove excess reagent before LC-MS analysis.

Visualizing the Workflow and Chemistry

To better understand the derivatization process and the overall analytical workflow, the following diagrams have been generated using the DOT language.

Derivatization_Reaction_Mechanisms Derivatization Reaction Mechanisms for Steroid Analysis cluster_GirardP Girard's Reagent P cluster_HMP 2-Hydrazino-1-methylpyridine (HMP) cluster_Hydroxylamine Hydroxylamine cluster_Dansyl Dansyl Chloride Ketosteroid_GP Ketosteroid (R-C=O) Hydrazone_GP Hydrazone Derivative (R-C=N-NH-CO-CH2-N+C5H5) Ketosteroid_GP->Hydrazone_GP Reaction GirardP Girard's Reagent P (H2N-NH-CO-CH2-N+C5H5) GirardP->Hydrazone_GP Ketosteroid_HMP Ketosteroid (R-C=O) Hydrazone_HMP Hydrazone Derivative (R-C=N-NH-C5H4N-CH3+) Ketosteroid_HMP->Hydrazone_HMP Reaction HMP HMP (H2N-NH-C5H4N-CH3+) HMP->Hydrazone_HMP Ketosteroid_HA Ketosteroid (R-C=O) Oxime Oxime Derivative (R-C=N-OH) Ketosteroid_HA->Oxime Reaction Hydroxylamine Hydroxylamine (H2N-OH) Hydroxylamine->Oxime Hydroxysteroid Hydroxysteroid (R-OH) DansylEster Dansyl Derivative (R-O-SO2-C10H6-N(CH3)2) Hydroxysteroid->DansylEster Reaction DansylCl Dansyl Chloride DansylCl->DansylEster

Caption: Chemical reactions of different derivatization agents with steroid functional groups.

Steroid_Analysis_Workflow General Experimental Workflow for Steroid Analysis Start Biological Sample (e.g., Serum, Plasma) Extraction Steroid Extraction (LLE or SPE) Start->Extraction Derivatization Derivatization (with selected agent) Extraction->Derivatization LC_Separation LC Separation (e.g., Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (e.g., ESI-QqQ) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: A generalized workflow for the analysis of steroids using derivatization followed by LC-MS/MS.

Conclusion

The choice of derivatization agent for steroid analysis extends beyond the traditional use of Girard's Reagent P. Alternatives such as 2-hydrazino-1-methylpyridine (HMP), 2-hydrazinopyridine (HP), and hydroxylamine offer significant advantages in sensitivity and applicability to a wider range of steroids. HMP stands out for its remarkable sensitivity enhancement for mono-ketosteroids, while HP provides a robust solution for di-ketosteroids. Hydroxylamine presents a versatile and effective option for a broad spectrum of ketosteroids under mild conditions. For hydroxylated steroids, dansyl chloride is an excellent choice.

The selection of the most appropriate derivatization strategy should be guided by the specific analytical requirements, including the target steroid profile, the required limits of detection, and the available instrumentation. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed decision, ultimately leading to more sensitive, accurate, and reliable steroid quantification in your research and development endeavors.

References

A Comparative Guide to 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P) for Carbonyl Derivatization in Analytical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of carbonyl-containing compounds, such as ketones and aldehydes, derivatization is a critical step to enhance detection and quantification, particularly in mass spectrometry-based methods. 1-(Aminoformylmethyl)pyridinium chloride, widely known as Girard's Reagent P (GP), is a cationic hydrazine reagent frequently employed for this purpose.[1][2] This guide provides a comprehensive cross-validation of Girard's Reagent P, comparing its performance with other common derivatization agents, supported by experimental data and detailed protocols.

Mechanism of Action and Applications

Girard's Reagent P reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone.[3] The key feature of this reagent is the presence of a pre-charged pyridinium moiety, which imparts a permanent positive charge to the analyte molecule. This "charge-tagging" significantly improves the ionization efficiency of the derivatized compound in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to enhanced sensitivity.[4][5]

The applications of Girard's Reagent P are diverse and include:

  • Proteomics and Glycomics: Enhancing the detection of glycans and carbonylated proteins.[3][4]

  • Drug Development: Aiding in the identification and quantification of drug metabolites, as demonstrated with the steroidal drug spironolactone.[3][6]

  • Steroid and Oxysterol Analysis: Improving the sensitivity of detection for ketosteroids.[7][8]

  • Environmental and Food Safety Analysis: Detecting and quantifying pollutants and harmful substances.[3]

Comparative Performance Analysis

The selection of a derivatization reagent depends on the specific analytical requirements, including the nature of the analyte, the analytical platform, and the desired sensitivity. Here, we compare Girard's Reagent P with two other widely used carbonyl derivatization reagents: Girard's Reagent T (GT) and 2,4-Dinitrophenylhydrazine (DNPH).

Girard's Reagent T (GT) is structurally similar to GP, but contains a trimethylammonium group instead of a pyridinium ring.[7] Both GP and GT introduce a permanent positive charge. While both are effective, the choice between them can depend on the specific analyte and the desired fragmentation pattern in tandem mass spectrometry. For instance, in the analysis of formylated nucleosides, derivatization with GP exhibited the best detection sensitivity compared to GT.[9]

2,4-Dinitrophenylhydrazine (DNPH) is one of the most common derivatization reagents for carbonyls, forming stable 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by HPLC with UV detection.[10][11] However, a significant drawback of DNPH is the formation of E/Z stereoisomers, which can complicate chromatographic separation and quantification.[10][11] While Girard's reagents also form E/Z isomers, the enhanced ionization and specific fragmentation patterns in mass spectrometry can often mitigate this issue.[7]

Quantitative Data Summary

The following table summarizes the reported performance enhancements of Girard's Reagent P and its alternatives.

Derivatization ReagentAnalyte ClassAnalytical MethodReported Performance EnhancementReference
Girard's Reagent P (GP) Spironolactone and its metabolitesUHPLC-HRMS/MS1-2 orders of magnitude signal enhancement; elimination of in-source fragmentation.[6]
Girard's Reagent P (GP) N-glycansMALDI-MS ImagingEnhanced signals, allowing for the detection of 7 sialylated N-glycans not detected in their native form.[4][12]
Girard's Reagent T (GT) 5-Formyl-2'-deoxyuridineLC-MS/MS~20-fold improvement in detection limit compared to the underivatized compound.[5]
Modified Girard's Reagent (HTMOB) Ketones and AldehydesESI-MS/MS3.3 to 7.0-fold increase in signal intensity compared to Girard's Reagent T.[13]
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl compoundsHPLC-UVWidely used for stable derivative formation, but can result in analytical error due to E/Z stereoisomers.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using Girard's Reagent P and 2,4-Dinitrophenylhydrazine.

Protocol 1: On-Tissue Derivatization of N-Glycans with Girard's Reagent P for MALDI-MS Imaging

This protocol is adapted from a study on enhancing N-glycan signals from formalin-fixed paraffin-embedded tissue sections.[4][12]

  • Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent P in 50% (v/v) methanol aqueous solution containing 10% acetic acid.

  • Reagent Application: Spray the GP reagent solution onto the tissue sections using a TM-Sprayer with a flow rate of 10 µL/min. The nozzle temperature should be set to 30 °C, and the tray temperature to 45 °C, with a nitrogen gas pressure of 10 psi.

  • Incubation: Incubate the tissue sections at 37 °C for 12 hours in a humidified chamber to allow the derivatization reaction to proceed.

  • Matrix Application: Following incubation, apply the MALDI matrix (e.g., DHB) onto the tissue section.

  • Analysis: Perform MALDI-MS imaging analysis.

Protocol 2: Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH)

This is a general protocol for the derivatization of carbonyls with DNPH for subsequent HPLC analysis.[10][11]

  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable solvent, often acetonitrile or an acidic solution (e.g., catalyzed with sulfuric acid).

  • Reaction: Mix the sample containing the carbonyl compounds with the DNPH solution. The reaction is typically carried out at room temperature, but may require gentle heating for less reactive carbonyls.

  • Extraction: After the reaction is complete, the resulting 2,4-dinitrophenylhydrazone derivatives are often extracted using a solid-phase extraction (SPE) cartridge to remove excess reagent and other matrix components.

  • Analysis: The extracted and concentrated derivatives are then analyzed by HPLC with UV detection.

Visualizing the Derivatization Process

The following diagrams illustrate the chemical reaction and a typical analytical workflow for carbonyl derivatization.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product carbonyl Carbonyl Compound (Aldehyde or Ketone) hydrazone Positively Charged Hydrazone Derivative carbonyl->hydrazone + gp Girard's Reagent P (this compound) gp->hydrazone

Caption: Derivatization of a carbonyl compound with Girard's Reagent P.

Experimental_Workflow sample Sample Containing Carbonyl Analytes derivatization Derivatization with Girard's Reagent P sample->derivatization cleanup Optional Sample Cleanup (e.g., SPE) derivatization->cleanup analysis LC-MS/MS or MALDI-MS Analysis cleanup->analysis data Data Acquisition and Quantification analysis->data

Caption: A typical experimental workflow for carbonyl analysis.

Conclusion

This compound (Girard's Reagent P) is a powerful derivatization agent for enhancing the detection and quantification of carbonyl-containing compounds in various analytical applications. Its ability to introduce a permanent positive charge significantly boosts ionization efficiency in mass spectrometry, often leading to substantial improvements in sensitivity compared to underivatized analytes. While alternatives like Girard's Reagent T and 2,4-dinitrophenylhydrazine have their own merits, Girard's Reagent P offers a robust and effective solution, particularly for complex biological samples analyzed by mass spectrometry. The choice of the optimal derivatization strategy will ultimately depend on the specific analytical goals, the nature of the analyte, and the available instrumentation. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their carbonyl analysis needs.

References

Girard's Reagent P: A Quantitative Performance Comparison with Other Hydrazine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, the derivatization of carbonyl compounds is a critical step for enhancing detection sensitivity and enabling accurate quantification, particularly in mass spectrometry-based methods. Hydrazine reagents are widely employed for this purpose, reacting with aldehydes and ketones to form stable hydrazones. Among these, Girard's Reagent P (GP) has carved a niche for itself due to its unique properties. This guide provides a quantitative comparison of Girard's Reagent P with other common hydrazine reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal derivatization agent for their specific needs.

Overview of Hydrazine Reagents

Hydrazine-based derivatization agents are instrumental in the analysis of carbonyl-containing compounds.[1] Reagents such as 2,4-dinitrophenylhydrazine (DNPH) have been extensively used for this purpose.[1] Girard's reagents, a class of hydrazide reagents, are distinguished by the presence of a quaternary ammonium group, with Girard's Reagent T (GT) and Girard's Reagent P (GP) being the most commonly used.[2] The introduction of a permanent positive charge by Girard's reagents significantly enhances the ionization efficiency of the derivatized analytes, leading to improved sensitivity in mass spectrometry.[2][3]

Quantitative Performance Comparison

A direct quantitative comparison of reaction yield, kinetics, and product purity between Girard's Reagent P and other hydrazine reagents under identical conditions is not extensively documented in a single comprehensive study. However, by synthesizing data from various sources, a comparative overview can be constructed.

Reaction Yield and Efficiency

The efficiency of derivatization is a critical factor in quantitative analysis. Girard's reagents are known for their high reaction yields under optimized conditions.

ReagentSubstrateReported Yield/EfficiencyReference
Girard's Reagent P (GP) Glycans>97.3% labeling efficiency[4]
Girard's Reagent T (GT) 5-Formyl-2'-deoxyuridine (FodU)>97.5% conversion[5]
2-Hydrazinopyridine (2-HP) KetosteroidsSuperior signal response to GT[2]
Phenylhydrazine α-keto acidsEffective stabilization and derivatization[2]

One study highlighted that for the analysis of ketosteroids in saliva, 2-hydrazinopyridine (2-HP) was found to be superior to Girard's Reagent T in terms of both chromatographic behavior and signal response.[2] While this is a comparison with GT, it provides a valuable benchmark for the performance of Girard's reagents against other hydrazine derivatives. The permanent positive charge on the pyridinium moiety of Girard's Reagent P aids in the transfer of the charge to the steroid backbone, enhancing fragmentation efficiency in tandem mass spectrometry.[2]

Reaction Kinetics

The speed of the derivatization reaction is another important consideration, especially for high-throughput applications.

ReagentSubstrateReaction TimeNotesReference
Girard's Reagent P (GP) Keto-steroids~1 minute for mono-derivatizationComplete reaction ensured by 10 min incubation at 60°C.[6]
Girard's Reagent T (GT) 5-Formyl-2'-deoxyuridine (FodU)Significant product formation within 10 minutesReaction rate is enhanced under acidic conditions.[5]

The mono-derivatization of keto-steroids with Girard's Reagent P is notably rapid, essentially reaching completion within a minute.[6] For Girard's Reagent T, significant hydrazone formation is observed within 10 minutes, with the reaction rate being greatly enhanced under acidic conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for derivatization using Girard's Reagent P and other hydrazine reagents.

Derivatization of Keto-Steroids with Girard's Reagent P

This protocol is adapted from a method for the analysis of major androgens in human serum.[6]

Materials:

  • Girard's Reagent P solution (1 mg/mL in water)

  • Methanol

  • Acetic acid

  • Nitrogen gas supply

  • Heater block (60°C)

Procedure:

  • Evaporate the extracted sample containing keto-steroids to dryness under a stream of nitrogen.

  • Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

  • Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).

  • Incubate the mixture at 60°C for 10 minutes to ensure the reaction goes to completion.

  • Evaporate the sample to dryness again under nitrogen.

  • Re-suspend the final derivatized sample in 100 µL of 50:50 methanol:water for LC-MS analysis.

Derivatization of 5-Formyl-2'-deoxyuridine (FodU) with Girard's Reagent T

This protocol is based on a method for the sensitive detection of FodU in cellular DNA.[5]

Materials:

  • Girard's Reagent T (GirT)

  • 10% Acetic acid in water

  • FodU sample

Procedure:

  • Prepare a solution of GirT in 10% acetic acid.

  • Mix the GirT solution with the FodU sample. The molar ratio of GirT to FodU can be optimized, with efficient derivatization observed at a ratio of 30:1.

  • Allow the reaction to proceed at room temperature. Significant product formation occurs within 10 minutes, with the reaction nearing completion in 4 hours. For quantitative analysis, a 12-hour reaction time is often used.

  • The reaction mixture can be directly analyzed by LC-MS/MS.

Visualizing the Workflow

Diagrams created using the DOT language can effectively illustrate the experimental workflows.

Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Start Start with Carbonyl-containing Sample Extract Extract Analytes Start->Extract Drydown1 Evaporate to Dryness Extract->Drydown1 AddReagent Add Hydrazine Reagent (e.g., Girard's P) Drydown1->AddReagent Incubate Incubate (e.g., 60°C, 10 min) AddReagent->Incubate Drydown2 Evaporate to Dryness Incubate->Drydown2 Reconstitute Reconstitute in Mobile Phase Drydown2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition and Quantification LCMS->Data

General workflow for carbonyl derivatization.

Signaling Pathways and Logical Relationships

The derivatization reaction itself follows a well-defined chemical pathway.

Reaction_Mechanism cluster_Reactants Reactants cluster_Reaction Reaction cluster_Product Product Carbonyl Carbonyl Compound (Aldehyde or Ketone) NucleophilicAttack Nucleophilic Attack of Hydrazine on Carbonyl Carbon Carbonyl->NucleophilicAttack GirardsP Girard's Reagent P (Hydrazine) GirardsP->NucleophilicAttack Intermediate Formation of a Hemiaminal-like Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration (Loss of Water) Intermediate->Dehydration Hydrazone Stable Hydrazone Derivative Dehydration->Hydrazone

Hydrazone formation mechanism.

Conclusion

References

Navigating Carbonyl Derivatization: A Comparative Guide to Girard's Reagent P Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the analysis of carbonyl-containing molecules, Girard's Reagent P (GRP) offers a robust derivatization strategy. This guide provides an objective comparison of published GRP derivatization protocols, supported by experimental data, to aid in methodological selection and optimization for mass spectrometry-based analyses.

Girard's Reagent P, or (1-hydrazinocarbonylmethyl)pyridinium chloride, is a cationic derivatizing agent that reacts with ketones and aldehydes to form water-soluble hydrazones.[1] This "charge-tagging" approach significantly improves the ionization efficiency of otherwise neutral or poorly ionizable analytes in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2][3][4] The result is a substantial enhancement in analytical sensitivity, often by one to two orders of magnitude, and the mitigation of issues like in-source fragmentation.[3] This guide synthesizes data from multiple studies to compare the reaction conditions and performance outcomes of various GRP derivatization protocols.

Comparative Analysis of GRP Derivatization Protocols

The efficacy of GRP derivatization is highly dependent on the specific reaction conditions. Key parameters that are frequently varied across laboratories include reaction temperature, incubation time, solvent composition, and the concentration of both the reagent and the acidic catalyst. The following table summarizes different protocols and their reported performance metrics for a range of analytes, including steroids and N-glycans.

Analyte ClassProtocol VariationDerivatization Efficiency/Signal EnhancementLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Steroids (Spironolactone & Metabolites) 15 min at 37°C in Methanol:Acetic Acid (9:1 v/v)1-2 orders of magnitude signal enhancement; eliminated in-source fragmentationNot specified[3]
Steroids (Androgens) 10 min at 60°C in 10% Acetic Acid in MethanolRapid reaction, essentially complete within 1 min for mono-derivatizationLOQ: 19.5 pg/mL for Testosterone and Androstenedione; 195.3 pg/mL for DHEA[5]
Ecdysteroids 4 hours at 85°C in 70% Isopropanol with Glacial Acetic AcidHigh reaction yield, with temperature being a critical factor for less reactive ketonesPicogram-level detection from a single Drosophila pupa[2]
Estrone & Metabolites 10 min at 37°C in Methanol with 10% Acetic AcidReaction monitored and shown to proceed over time, with significant product formation in minutesLOD: 0.156 pg/mL from 0.5 mL of serum[6]
N-Glycans On-tissue, sufficient reagent (10 mg/mL) to ensure complete derivatizationSignal enhanced by up to 230-fold for glucose and over 28-fold for maltooctaoseNot specified for tissue, but linearity (R² ≥ 0.99) demonstrated for maltooctaose from 2-2000 nM/mL[4]
Endogenous Anabolic Steroid Esters Optimized conditions (details not fully specified in abstract)Higher sensitivity compared to previous methodsLower LODs than previous studies (specific values not in abstract)[7]
Key Factors Influencing GRP Derivatization

Several factors can be adjusted to optimize the derivatization reaction for a specific analyte and matrix:

  • Temperature and Time: As demonstrated with ecdysteroids, higher temperatures can be necessary for less reactive ketone groups.[2] However, for many steroids, reactions are rapid, with significant product formation occurring within minutes at moderate temperatures (37-60°C).[3][5][6] Optimization of both temperature and time is crucial to ensure complete derivatization without causing degradation of the analyte or derivative.

  • Solvent and pH: Most protocols employ a mixture of an organic solvent (commonly methanol) and an acid, typically acetic acid. The acidic conditions are necessary to catalyze the hydrazone formation. The concentration of acetic acid is often around 10%.[3][5][6]

  • Reagent Concentration: The concentration of GRP is typically in excess to drive the reaction to completion. For instance, a concentration of 1 mg/mL is frequently used.[3][5]

  • Analyte Structure: The reactivity of the carbonyl group can vary depending on its steric hindrance and electronic environment within the molecule. For example, the 6-ketone group of ecdysone was found to be less reactive than the 3-ketosterols.[2]

Comparison with Girard's Reagent T (GRT)

Girard's Reagent T (GRT), which contains a trimethylamine moiety instead of pyridine, is a common alternative to GRP.[2] Studies comparing the two have found their derivatization efficiency to be similar.[2] However, GRT derivatives may elute slightly earlier in reversed-phase chromatography and, in some cases, offer a modest (less than 2-fold) improvement in detection sensitivity.[2] The choice between GRP and GRT may also depend on the specific fragmentation patterns desired for tandem mass spectrometry analysis.

Detailed Experimental Protocols

Below are representative GRP derivatization protocols extracted from the literature for different classes of molecules.

Protocol 1: Derivatization of Steroids in Serum

This protocol is adapted from the analysis of androgens in human serum.[5]

  • Sample Preparation: To 100 µL of serum, add an internal standard solution. Perform a liquid-liquid extraction with methyl tertiary-butyl ether (MTBE).

  • Derivatization Reaction: Evaporate the extracted sample to dryness under nitrogen. Re-suspend the residue in 200 µL of 10% acetic acid in methanol.

  • Add 20 µL of Girard's Reagent P (1 mg/mL in water).

  • Incubate the mixture at 60°C for 10 minutes.

  • Final Steps: Evaporate the sample to dryness again under nitrogen. Re-suspend the final residue in a solvent compatible with the LC-MS system (e.g., 100 µL of 50:50 methanol:water) for analysis.

Protocol 2: Derivatization of Ecdysteroids

This protocol is for the derivatization of less reactive ketone groups, as described for ecdysteroids.[2]

  • Reaction Mixture Preparation: Spike 10 µL of a 5 mM ecdysone stock solution into 1 mL of 70% isopropanol in water.

  • Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent P.

  • Incubation: Incubate the mixture at 85°C. The reaction progress can be monitored over time (e.g., at 1, 2, 4 hours) by taking small aliquots.

  • Quenching: Neutralize the withdrawn aliquots with a solution of 1% ammonium hydroxide in methanol before injection for LC-MS/MS analysis.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the underlying chemical reaction.

GRP_Derivatization_Workflow GRP Derivatization Experimental Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Final Processing start Start with Biological Sample (e.g., Serum) extraction Liquid-Liquid Extraction (LLE) start->extraction dry_down1 Evaporate to Dryness extraction->dry_down1 reconstitute Reconstitute in Solvent + Acid (e.g., 10% Acetic Acid in Methanol) dry_down1->reconstitute add_grp Add Girard's Reagent P Solution reconstitute->add_grp incubate Incubate (e.g., 60°C for 10 min) add_grp->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute_final Reconstitute in Injection Solvent dry_down2->reconstitute_final analysis LC-MS/MS Analysis reconstitute_final->analysis

Caption: A generalized workflow for GRP derivatization of biological samples.

GRP_Reaction_Mechanism Girard's Reagent P Reaction with a Ketone cluster_reactants Reactants cluster_product Product ketone R-CO-R' (Ketone) catalyst H+ (Acid Catalyst) -H2O ketone->catalyst grp Girard's Reagent P (Hydrazine) grp->catalyst hydrazone Positively Charged Hydrazone Derivative catalyst->hydrazone

Caption: Chemical reaction of GRP with a carbonyl group to form a hydrazone.

References

Unveiling the Mass Spectral Fragmentation Puzzle: A Comparative Guide to Girard's P and T Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the mass spectrometric analysis of carbonyl-containing compounds, Girard's reagents P (GirP) and T (GirT) offer a powerful derivatization strategy. This guide provides a detailed comparison of the mass spectral fragmentation patterns of GirP and GirT derivatives, supported by experimental data and protocols to aid in method development and data interpretation.

Girard's reagents are cationic derivatizing agents that react with ketones and aldehydes to form hydrazones. This introduces a pre-existing positive charge, significantly improving ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The choice between the pyridinium-based GirP and the trimethylammonium-based GirT can influence chromatographic behavior and, importantly, the resulting fragmentation patterns, which are critical for structural elucidation and quantitative analysis.

Performance and Fragmentation: A Head-to-Head Comparison

While both Girard's P and T derivatives enhance mass spectrometric sensitivity, they exhibit subtle but important differences in their performance and fragmentation behavior. Studies on ecdysteroids have shown that while derivatization efficiency is similar for both reagents, GirT derivatives tend to elute slightly earlier in reverse-phase liquid chromatography and can offer a modest improvement in sensitivity for multiple reaction monitoring (MRM) assays.[1]

The primary and most characteristic fragmentation pathway for both derivatives upon collision-induced dissociation (CID) is the neutral loss of their respective quaternary amine moieties. For Girard's P derivatives, this corresponds to the loss of pyridine, while for Girard's T derivatives, it is the loss of trimethylamine (TMA).[1]

Key Fragmentation Differences

The mass spectral fragmentation of Girard's P and T derivatives is dominated by charge-remote fragmentation, where the fragmentation of the analyte backbone is directed by the derivatizing group.

Girard's P (GirP) Derivatives:

  • Primary Fragmentation: The most prominent fragmentation pathway is the neutral loss of the pyridine group. For androgen derivatives, this results in a characteristic loss of 79 Da.[2]

  • Secondary Fragmentation: Further fragmentation of the steroid backbone can occur, but the initial neutral loss of pyridine is often the most intense transition used for quantitative analysis.

Girard's T (GirT) Derivatives:

  • Primary Fragmentation: The hallmark of GirT derivative fragmentation is the neutral loss of trimethylamine (TMA), corresponding to a mass loss of 59 Da.[3]

  • Secondary Fragmentation: Following the initial loss of TMA, a subsequent loss of carbon monoxide (CO) is frequently observed, resulting in a total mass loss of 87 Da from the precursor ion.[3] This two-step fragmentation provides highly specific transitions for MRM experiments.

Quantitative Data Summary

The following table summarizes the key quantitative differences in the mass spectral fragmentation of Girard's P and T derivatives based on observations from the analysis of ketosteroids.

FeatureGirard's P DerivativeGirard's T DerivativeReference
Derivatizing Group PyridiniumTrimethylammonium
Primary Neutral Loss Pyridine (C₅H₅N)Trimethylamine ((CH₃)₃N)[1]
Mass of Neutral Loss 79 Da59 Da[2][3]
Secondary Neutral Loss Analyte specificCarbon Monoxide (CO)[3]
Mass of Secondary Loss Variable28 Da[3]
Combined Neutral Loss -87 Da (TMA + CO)[3]
Relative Sensitivity GoodSlightly better than GirP[1]
Chromatographic Elution LaterEarlier[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible derivatization and analysis. The following are generalized protocols for the derivatization of ketosteroids with Girard's P and T reagents for LC-MS/MS analysis.

Girard's P Derivatization Protocol

This protocol is adapted from the analysis of androgenic steroids.[2]

  • Sample Preparation: Evaporate the extracted sample containing the ketosteroids to dryness under a stream of nitrogen.

  • Reconstitution: Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

  • Derivatization: Add 20 µL of Girard's reagent P solution (1 mg/mL in water).

  • Incubation: Incubate the reaction mixture at 60°C for 10 minutes to ensure complete reaction.

  • Drying: Evaporate the sample to dryness again under nitrogen.

  • Final Reconstitution: Reconstitute the derivatized sample in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

Girard's T Derivatization Protocol

This protocol is based on the derivatization of ecdysteroids.[1]

  • Reaction Mixture Preparation: To the analyte solution (e.g., in 1 ml of 70% isopropanol in water), add 50 µL of glacial acetic acid and 50 mg of Girard's reagent T.

  • Incubation: Incubate the mixture at 85°C for 4 hours.

  • Neutralization: After the specified time, withdraw a 5 µL aliquot and neutralize it with 95 µL of methanol containing 1% NH₄OH.

  • Dilution and Internal Standard Addition: Further dilute a 10 µL aliquot of the neutralized sample with 85 µL of water and add 5 µL of an appropriate internal standard solution.

  • LC-MS/MS Analysis: Inject the final mixture into the LC-MS system.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the characteristic fragmentation pathways for Girard's P and T derivatives of a generic ketosteroid.

GirP_Fragmentation Girard's P Derivative Fragmentation Pathway Analyte Ketosteroid Derivatized_Analyte [M]+ (GirP-Steroid) Analyte->Derivatized_Analyte Derivatization GirP Girard's P Reagent GirP->Derivatized_Analyte Fragment1 [M - Pyridine]+ (Loss of 79 Da) Derivatized_Analyte->Fragment1 CID Further_Fragments Further Backbone Fragments Fragment1->Further_Fragments CID

Caption: Fragmentation of a Girard's P derivative.

GirT_Fragmentation Girard's T Derivative Fragmentation Pathway Analyte Ketosteroid Derivatized_Analyte [M]+ (GirT-Steroid) Analyte->Derivatized_Analyte Derivatization GirT Girard's T Reagent GirT->Derivatized_Analyte Fragment1 [M - TMA]+ (Loss of 59 Da) Derivatized_Analyte->Fragment1 CID Fragment2 [M - TMA - CO]+ (Loss of 87 Da) Fragment1->Fragment2 CID Further_Fragments Further Backbone Fragments Fragment1->Further_Fragments CID

Caption: Fragmentation of a Girard's T derivative.

References

Unlocking Enhanced Sensitivity in Mass Spectrometry: The Advantages of 1-(Aminoformylmethyl)pyridinium chloride (Girard's Reagent P)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of carbonyl-containing molecules, 1-(Aminoformylmethyl)pyridinium chloride, more commonly known as Girard's Reagent P (GP), offers a significant advantage over many traditional labeling reagents. Its unique chemical structure, featuring a reactive hydrazide group and a permanently charged pyridinium moiety, dramatically improves ionization efficiency in mass spectrometry (MS), leading to substantial gains in sensitivity and more robust analytical data.

This guide provides an objective comparison of Girard's Reagent P with other labeling alternatives, supported by experimental data, to assist researchers in making informed decisions for their analytical workflows.

Superior Performance in Carbonyl Derivatization

Girard's Reagent P is primarily utilized for the derivatization of aldehydes and ketones. The hydrazide functional group of GP reacts with the carbonyl group of an analyte to form a stable hydrazone. The key advantage of GP lies in the introduction of a permanent positive charge via its pyridinium group. This pre-charged state significantly enhances the ionization of the derivatized molecule during electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), leading to a much stronger signal in the mass spectrometer.

Key Advantages of Girard's Reagent P:
  • Enhanced Mass Spectrometry Signal: The primary benefit of GP is the dramatic increase in signal intensity for carbonyl-containing analytes. Studies have shown signal enhancements of one to two orders of magnitude for various molecules after derivatization with GP.[1] For example, in the analysis of saccharides, GP derivatization resulted in a 230-fold signal enhancement for glucose and over a 28-fold enhancement for maltooctaose.[2]

  • Improved Ionization Efficiency: The permanent positive charge eliminates the reliance on protonation or adduction with metal ions (like sodium or potassium) for ionization, which can be inefficient for many neutral molecules. This leads to cleaner mass spectra with a dominant singly charged ion, simplifying data interpretation.[3][4]

  • Increased Stability: The hydrazone bond formed between GP and the carbonyl group is stable. For even greater stability, this bond can be further reduced using reagents like sodium cyanoborohydride.[5][6]

  • Facilitated Enrichment of Labeled Molecules: The permanent positive charge allows for the selective enrichment of GP-derivatized peptides or other molecules using techniques like strong cation exchange (SCX) chromatography.[5][7][8] This is particularly valuable in complex biological samples where the target analytes are in low abundance.

  • Versatility in Application: GP has been successfully applied in various fields, including proteomics for the identification of protein carbonylation (a marker of oxidative stress), glycomics for the analysis of N-glycans, and metabolomics for the sensitive detection of steroids and other carbonyl-containing metabolites.[9][10][11][12][13]

Performance Comparison with Other Labeling Reagents

While Girard's Reagent P offers significant advantages, it is important to compare its performance with other commonly used labeling reagents for carbonyl compounds.

FeatureGirard's Reagent P (GP)Girard's Reagent T (GT)2,4-Dinitrophenylhydrazine (DNPH)Biotin Hydrazide
Principle Hydrazone formation with a pre-charged pyridinium group.Hydrazone formation with a pre-charged trimethylammonium group.Hydrazone formation with a UV-active and MS-ionizable group.Hydrazone formation with a biotin tag for affinity purification.
MS Signal Enhancement High (e.g., up to 230-fold for glucose).[2]High, with some studies suggesting slightly better sensitivity than GP (less than 2-fold).[14]Moderate.Indirect; enhances purification, not directly MS signal.
Ionization Permanent positive charge.Permanent positive charge.Ionizable via protonation.Ionizable via protonation.
Enrichment Strategy Strong Cation Exchange (SCX).[5][7]Strong Cation Exchange (SCX).Not straightforward.Avidin/Streptavidin affinity chromatography.[7]
Quantitative Analysis Amenable to stable isotope labeling (e.g., d5-GP) for relative and absolute quantification.[4][15]Amenable to stable isotope labeling.Can be used for quantification, but often with less sensitivity than Girard's reagents.[16]Can be used for quantification, but may have limitations in ESI efficiency.[8]
Compatibility ESI-MS, MALDI-MS.ESI-MS, MALDI-MS.LC-UV, LC-MS.Affinity purification followed by MS.

Experimental Protocols

I. General Protocol for Derivatization of Carbonyl Compounds with Girard's Reagent P

This protocol provides a general guideline for the derivatization of carbonyl-containing molecules such as steroids or small molecule metabolites.

Materials:

  • Girard's Reagent P (GP)

  • Analyte containing a carbonyl group

  • Methanol

  • Acetic Acid

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation: Dissolve the dried sample extract in 200 µL of 10% acetic acid in methanol.[17]

  • Derivatization Reaction: Add 20 µL of a 1 mg/mL aqueous solution of Girard's Reagent P.[17]

  • Incubation: Incubate the reaction mixture at 60°C for 10 minutes to ensure complete reaction.[17]

  • Drying: Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).[17]

II. Protocol for Enrichment of Carbonylated Peptides using Girard's Reagent P

This protocol is designed for the selective enrichment of peptides containing carbonyl modifications from a complex protein digest.

Materials:

  • Protein sample

  • Girard's Reagent P (GP)

  • Trypsin

  • Strong Cation Exchange (SCX) chromatography column

  • Sodium cyanoborohydride (optional, for stabilization)

Procedure:

  • Protein Denaturation and Derivatization: Denature the protein sample and then derivatize the carbonyl groups by reacting with Girard's Reagent P.[5][6] The reaction conditions (concentration of GP, time) may need to be optimized for the specific protein.[6]

  • Stabilization (Optional): The resulting hydrazone bond can be stabilized by reduction with sodium cyanoborohydride.[5][6]

  • Proteolytic Digestion: Digest the derivatized protein sample with trypsin to generate peptides.

  • SCX Enrichment: At a pH of 6.0, the GP-derivatized peptides will carry a positive charge and can be selectively retained on a strong cation exchange (SCX) column, while most underivatized peptides will not bind as strongly.[5][6][7]

  • Elution and Analysis: Elute the enriched carbonylated peptides from the SCX column and analyze by LC-MS/MS.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction of Girard's Reagent P and the experimental workflow for the enrichment of carbonylated peptides.

girard_reaction cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' (Aldehyde/Ketone) hydrazone R-C(=N-NH-C(=O)-CH2-NC5H5+)-R' (Stable Hydrazone) carbonyl->hydrazone + GP gp Girard's Reagent P (H2N-NH-C(=O)-CH2-NC5H5+)Cl- gp->hydrazone

Caption: Reaction of a carbonyl group with Girard's Reagent P.

enrichment_workflow start Protein Sample with Carbonylated Proteins derivatization Derivatization with Girard's Reagent P start->derivatization digestion Tryptic Digestion derivatization->digestion scx Strong Cation Exchange Chromatography (pH 6.0) digestion->scx enrichment Enrichment of GP-labeled (positively charged) peptides scx->enrichment analysis LC-MS/MS Analysis enrichment->analysis

Caption: Workflow for the enrichment of carbonylated peptides.

Conclusion

This compound (Girard's Reagent P) is a powerful derivatization agent that significantly enhances the sensitivity of mass spectrometric analysis for carbonyl-containing compounds. Its ability to introduce a permanent positive charge makes it superior to many other labeling reagents, particularly for quantitative studies and for the analysis of low-abundance analytes in complex matrices. By understanding its advantages and employing optimized protocols, researchers can achieve more reliable and sensitive results in proteomics, glycomics, and metabolomics.

References

Critical Evaluation of Girard's Reagent P in Quantitative Proteomics: A Niche Application for PTM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, a diverse array of methodologies exists, each with its own set of strengths and ideal applications. While techniques like isobaric labeling (iTRAQ, TMT), stable isotope labeling by amino acids in cell culture (SILAC), and label-free quantification dominate the field for global protein expression profiling, specialized reagents find their niche in the targeted analysis of post-translational modifications (PTMs). Girard's Reagent P (GRP) emerges as a significant player in this latter category, particularly for the quantitative analysis of protein carbonylation and glycosylation. This guide provides a critical evaluation of Girard's Reagent P, comparing its performance with mainstream quantitative proteomics methods and detailing its application in specific experimental workflows.

Overview of Mainstream Quantitative Proteomics Strategies

Before delving into the specifics of Girard's Reagent P, it is essential to understand the principles of the most common quantitative proteomics techniques. These methods can be broadly categorized into label-based and label-free approaches.[1][2]

  • Isobaric Labeling (iTRAQ/TMT): These chemical labeling methods use tags with the same total mass but different reporter ion masses upon fragmentation.[2][3] This allows for the multiplexed analysis of up to 18 samples in a single mass spectrometry run, with quantification based on the relative intensities of the reporter ions in the MS/MS spectra.[3][4]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling technique involves the incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[5] Samples are mixed, and the relative protein abundance is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[5]

  • Label-Free Quantification (LFQ): This approach does not use any isotopic labels. Instead, it relies on either spectral counting (the number of MS/MS spectra identified for a given protein) or the measurement of peptide peak intensities in the MS1 spectra across different runs.[2][3]

Girard's Reagent P: A Tool for Targeted PTM Quantification

Girard's Reagent P (1-(2-hydrazino-2-oxoethyl)pyridinium chloride) is a hydrazine-based chemical derivatization reagent.[6] Its primary use in proteomics is not for global protein quantification but for the specific labeling of carbonyl groups present in proteins as a result of oxidative stress (protein carbonylation) or in the reducing end of glycans.[1][7][8] The key feature of Girard's Reagent P is the introduction of a permanent positive charge (a quaternary pyridinium ion) onto the target molecule.[6][9] This permanent charge significantly enhances ionization efficiency in mass spectrometry, leading to improved detection sensitivity.[9][10] For quantitative studies, light and heavy isotope-labeled versions of Girard's Reagent P can be synthesized to allow for relative quantification.[1]

Mechanism of Action and Workflow

The workflow for using Girard's Reagent P in quantitative proteomics typically involves the derivatization of proteins, followed by enzymatic digestion and subsequent enrichment of the labeled peptides before mass spectrometry analysis.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_enrichment Enrichment p1 Protein Sample 1 (e.g., Control) d1 Label with Light Girard's Reagent P (d0) p1->d1 p2 Protein Sample 2 (e.g., Treated) d2 Label with Heavy Girard's Reagent P (d5) p2->d2 m Mix Samples (1:1 ratio) d1->m d2->m dig Protein Digestion (e.g., Trypsin) m->dig scx Strong Cation Exchange (SCX) Chromatography dig->scx ms LC-MS/MS Analysis scx->ms da Data Analysis (Quantification of d0/d5 peptide pairs) ms->da

Fig. 1: Workflow for quantitative analysis using Girard's Reagent P.

Performance Comparison

A direct comparison of Girard's Reagent P with mainstream methods for global protein quantification is not appropriate, as their intended applications differ significantly. Instead, we evaluate the performance of Girard's Reagent P within its specific application area and compare the general features of these different quantitative strategies.

FeatureGirard's Reagent PiTRAQ/TMTSILACLabel-Free (Intensity-based)
Primary Application Targeted quantification of carbonylated proteins and glycansGlobal protein quantificationGlobal protein quantification in cell cultureGlobal protein quantification
Principle Chemical derivatization with isotopic labelsIsobaric chemical labelingMetabolic labelingNo labeling
Multiplexing Typically 2-plex (light/heavy)Up to 18-plex2-plex or 3-plexN/A (sequential analysis)
Quantification Level MS1 (peptide pairs)MS2/MS3 (reporter ions)MS1 (peptide pairs)MS1 (peptide intensity)
Sample Type Any protein sample (cells, tissues, biofluids)Any protein sampleLive, cultured cellsAny protein sample
Enrichment Required Yes (for labeled peptides)No (for global analysis)No (for global analysis)No
Key Advantage High sensitivity for specific PTMsHigh multiplexing capabilityHigh accuracy, low sample handling errorSimple workflow, no labeling cost
Key Limitation Limited to specific PTMs, lower multiplexingUnderestimation of ratios (compression effect)Limited to metabolically active cells, higher costLower reproducibility, missing values

Experimental Protocols

Protocol for Quantitative Analysis of Protein Carbonylation using Girard's Reagent P

This protocol is adapted from methodologies described for the identification and quantification of protein carbonylation.[1][6]

  • Sample Preparation:

    • Obtain protein extracts from control and treated samples.

    • Determine protein concentration for each sample.

  • Derivatization with Light and Heavy Girard's Reagent P:

    • To the control protein sample, add the light (d0) Girard's Reagent P solution.

    • To the treated protein sample, add the heavy (d5) Girard's Reagent P solution.

    • The reaction is typically carried out in an acidic buffer (e.g., acetate buffer, pH 4.5) at a slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Sample Pooling and Protein Digestion:

    • Combine the light and heavy labeled protein samples in a 1:1 ratio.

    • Perform buffer exchange to a suitable buffer for enzymatic digestion (e.g., ammonium bicarbonate).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the protein mixture with trypsin overnight at 37°C.

  • Enrichment of Derivatized Peptides:

    • Acidify the peptide mixture.

    • Enrich the positively charged, GRP-labeled peptides using Strong Cation Exchange (SCX) chromatography.

    • Elute the enriched peptides from the SCX column.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Identify peptides using a database search algorithm.

    • Quantify the relative abundance of carbonylated peptides by comparing the peak intensities of the light (d0) and heavy (d5) GRP-labeled peptide pairs in the MS1 spectra.

Critical Evaluation of Girard's Reagent P

Strengths:

  • High Sensitivity for Carbonyls and Glycans: The permanent positive charge introduced by Girard's Reagent P significantly enhances the ionization efficiency of labeled molecules, leading to improved sensitivity in mass spectrometry.[9][10]

  • Specificity: The hydrazine group of Girard's Reagent P specifically reacts with aldehyde and ketone groups, making it highly selective for carbonyl-containing molecules.[6]

  • Enrichment Capability: The permanent positive charge allows for the efficient enrichment of derivatized peptides using strong cation exchange chromatography, reducing sample complexity and improving the detection of low-abundance modified peptides.[6][8]

  • Enables Relative Quantification: The use of light and heavy isotopic forms of Girard's Reagent P allows for accurate relative quantification of changes in protein carbonylation or glycosylation between samples.[1]

Limitations:

  • Niche Application: Girard's Reagent P is not suitable for global protein quantification as it only targets specific functional groups (carbonyls). Its application is limited to the study of specific PTMs.

  • Lower Multiplexing Capability: Compared to iTRAQ and TMT which can analyze up to 18 samples simultaneously, the light/heavy isotope labeling strategy of Girard's Reagent P is typically limited to pairwise comparisons.

  • Potential for Side Reactions: As with any chemical derivatization method, there is a potential for side reactions, which could complicate data analysis.

  • Requires a Specific Workflow: The use of Girard's Reagent P necessitates an additional enrichment step, which adds to the overall sample preparation time and complexity.

Conclusion

Girard's Reagent P is a powerful and valuable tool for the quantitative analysis of specific post-translational modifications, namely protein carbonylation and glycosylation. Its ability to introduce a permanent positive charge for enhanced mass spectrometry sensitivity and enrichment makes it particularly well-suited for studying these often low-abundance modifications. However, it is not a direct competitor to mainstream quantitative proteomics methods like iTRAQ, TMT, SILAC, or label-free approaches, which are designed for global protein expression profiling. Researchers, scientists, and drug development professionals should consider Girard's Reagent P as a specialized tool for targeted, hypothesis-driven research questions related to oxidative stress and glycosylation, rather than for broad, discovery-based proteomics. The choice of quantitative proteomics methodology should always be guided by the specific biological question being addressed.

cluster_ptm Targeted PTM Quantification itraq iTRAQ/TMT protein_expression protein_expression itraq->protein_expression Global Protein Expression silac SILAC silac->protein_expression Global Protein Expression lfq Label-Free lfq->protein_expression Global Protein Expression grp Girard's Reagent P carbonylation Protein Carbonylation grp->carbonylation glycosylation Glycosylation grp->glycosylation

References

A Comparative Guide to N-Glycan Labeling: Evaluating the Reproducibility and Robustness of Girard's Reagent P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of N-glycans is paramount for ensuring the safety, efficacy, and quality of biotherapeutics. This guide provides an objective comparison of the Girard's Reagent P (GP) labeling method with other common alternatives, focusing on reproducibility and robustness, supported by experimental data and detailed protocols.

The derivatization of N-glycans is a critical step to enhance their detection by mass spectrometry (MS) and fluorescence-based methods. Girard's Reagent P, a hydrazine-based labeling reagent, offers a distinct advantage by introducing a permanent positive charge to the reducing end of the glycan. This chemical modification significantly improves ionization efficiency in mass spectrometry, leading to enhanced sensitivity and simplified spectra.[1][2][3] This guide will delve into the performance of Girard's Reagent P and compare it to two widely used reductive amination-based fluorescent labels: 2-aminobenzamide (2-AB) and procainamide.

Performance Comparison of N-Glycan Labeling Methods

The choice of labeling reagent can significantly impact the reliability and sensitivity of N-glycan analysis. The following table summarizes key performance metrics for Girard's Reagent P, 2-aminobenzamide (2-AB), and procainamide, based on available literature.

FeatureGirard's Reagent P (GP)2-Aminobenzamide (2-AB)Procainamide
Labeling Chemistry Hydrazide labelingReductive aminationReductive amination
Charge Imparted Permanent positive chargeNeutralIonizable basic group
Primary Detection Mass Spectrometry (MALDI, ESI)Fluorescence, Mass SpectrometryFluorescence, Mass Spectrometry
Reproducibility Excellent (CV < 20%)[4]Good (RSD ~1-5% for major, ~5-10% for minor N-glycans)[5]Good
Robustness/Stability Good stability (analog Girard's Reagent T: RSD ≤ 2.95% over 10 days)[2]Well-established and robustGood
MS Sensitivity High, due to permanent positive chargeModerateHigh (up to 30-50x > 2-AB in ESI-MS)
Fluorescence Signal Not applicableGoodHigh (brighter than 2-AB)
Workflow Complexity Can be simplified with on-target methodsMulti-step, can be lengthyMulti-step, similar to 2-AB

Experimental Workflows and Signaling Pathways

To visualize the experimental processes, the following diagrams illustrate the workflow for N-glycan analysis using Girard's Reagent P and a typical reductive amination procedure for 2-AB and procainamide.

girard_p_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis glycoprotein Glycoprotein Sample release N-Glycan Release (PNGase F) glycoprotein->release Enzymatic Digestion labeling Girard's Reagent P Labeling release->labeling Hydrazide Reaction analysis MALDI-TOF MS or LC-ESI-MS labeling->analysis Detection

Girard's Reagent P Labeling Workflow

reductive_amination_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_cleanup Purification cluster_analysis Analysis glycoprotein Glycoprotein Sample release N-Glycan Release (PNGase F) glycoprotein->release Enzymatic Digestion labeling Reductive Amination (2-AB or Procainamide) release->labeling Schiff Base Formation & Reduction cleanup Excess Label Removal (e.g., HILIC SPE) labeling->cleanup analysis HILIC-FLR-MS cleanup->analysis Detection

Reductive Amination Labeling Workflow

Detailed Experimental Protocols

Protocol 1: On-Target Girard's Reagent P Labeling for MALDI-TOF MS

This protocol is adapted from on-plate derivatization methods that simplify the workflow and are suitable for high-throughput analysis.[2][3]

Materials:

  • Released N-glycans (dried)

  • Girard's Reagent P (GP) solution (e.g., 10 mg/mL in a suitable solvent)

  • Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in acetonitrile/water with TFA)

  • MALDI target plate

Procedure:

  • Sample Spotting: Spot 0.5 µL of the released N-glycan sample solution onto the MALDI target plate.

  • Reagent Addition: Add 0.5 µL of the Girard's Reagent P solution to the glycan spot.

  • Matrix Addition: Immediately add 0.5 µL of the MALDI matrix solution to the same spot.

  • On-Plate Reaction: Gently mix the droplet by pipetting up and down. Allow the spot to air-dry completely at room temperature (approximately 2 minutes). The reaction between the hydrazine group of GP and the reducing end of the glycan occurs during this drying process.

  • MS Analysis: Analyze the plate directly using a MALDI-TOF mass spectrometer in positive ion mode.

Protocol 2: 2-Aminobenzamide (2-AB) Labeling by Reductive Amination

This is a widely used, robust protocol for fluorescently labeling N-glycans.

Materials:

  • Released N-glycans (dried)

  • 2-AB labeling solution: Dissolve 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.

  • HILIC solid-phase extraction (SPE) cartridges for cleanup.

Procedure:

  • Reconstitution: Reconstitute the dried, released N-glycans in the 2-AB labeling solution.

  • Incubation: Securely cap the reaction vials and incubate at 65°C for 2-3 hours in a dry heating block or oven.

  • Cooling: After incubation, allow the vials to cool to room temperature.

  • Post-Labeling Cleanup: Remove excess 2-AB and other reaction components using HILIC SPE.

    • Condition the HILIC SPE cartridge.

    • Load the labeling reaction mixture.

    • Wash the cartridge with a high percentage of organic solvent (e.g., acetonitrile) to elute the excess label.

    • Elute the labeled glycans with an aqueous solvent (e.g., water or a low percentage of organic solvent).

  • Analysis: The purified 2-AB labeled N-glycans are ready for analysis by HILIC-FLR-MS.

Protocol 3: Procainamide Labeling by Reductive Amination

The protocol for procainamide labeling is similar to that of 2-AB, leveraging the same reductive amination chemistry.

Materials:

  • Released N-glycans (dried)

  • Procainamide labeling solution: Prepare a solution of procainamide hydrochloride and a reducing agent (e.g., sodium cyanoborohydride or 2-picoline borane) in a mixture of DMSO and glacial acetic acid.

  • HILIC SPE cartridges for cleanup.

Procedure:

  • Reconstitution: Dissolve the dried N-glycan sample in the procainamide labeling solution.

  • Incubation: Cap the vials and incubate at 65°C for 1-2 hours.

  • Cooling: Let the reaction mixture cool to room temperature.

  • Post-Labeling Cleanup: Purify the procainamide-labeled glycans from excess reagents using HILIC SPE, following a similar procedure as described for 2-AB cleanup.

  • Analysis: The purified procainamide-labeled glycans can be analyzed by HILIC-FLR-MS.

Conclusion

The Girard's Reagent P labeling method is a robust and reproducible technique for the analysis of N-glycans, particularly for mass spectrometry-based applications. Its key advantage lies in the introduction of a permanent positive charge, which significantly enhances MS sensitivity and simplifies data interpretation. While fluorescent labels like 2-AB and procainamide are well-suited for quantification by fluorescence detection and also provide good MS data, procainamide generally offers superior sensitivity in both detection methods compared to the traditional 2-AB label. The choice of labeling method will ultimately depend on the specific analytical requirements, available instrumentation, and the desired balance between sensitivity, throughput, and the nature of the quantitative data sought. For high-sensitivity MS-based glycomic profiling, Girard's Reagent P presents a compelling option.

References

Safety Operating Guide

Proper Disposal Procedures for 1-(Aminoformylmethyl)pyridinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-(Aminoformylmethyl)pyridinium chloride (CAS No. 41220-29-5). The following procedures are based on available safety data sheets for this compound and related pyridinium derivatives.

I. Immediate Safety Considerations

This compound is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), it is classified with the following hazards[1]:

  • Causes skin irritation.

  • Causes serious eye irritation.

Therefore, adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.

II. Spill & Leak Management

In the event of a spill, follow these steps:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.

  • Absorb: Use an inert, non-combustible absorbent material to collect the spilled substance.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

III. Disposal Protocol

The disposal of this compound must be conducted in compliance with all applicable local, regional, and national regulations. As a pyridinium derivative, it should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container for waste collection. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

The following flowchart outlines the decision-making process for the disposal of this compound:

start Start: Disposal of This compound is_waste Is the material intended for disposal? start->is_waste collect_waste Collect in a labeled, compatible, and sealed hazardous waste container. is_waste->collect_waste Yes not_waste Continue to use following safety protocols. is_waste->not_waste No check_regulations Consult institutional and local EHS regulations. collect_waste->check_regulations contact_vendor Contact a licensed hazardous waste disposal vendor. check_regulations->contact_vendor document Document waste transfer for regulatory compliance. contact_vendor->document end_process End of Disposal Process document->end_process

References

Essential Safety and Operational Guide for Handling 1-(Aminoformylmethyl)pyridinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 1-(Aminoformylmethyl)pyridinium chloride (CAS No: 41220-29-5). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Carbamoylmethylpyridinium chloride, 2-Pyridin-1-ium-1-ylacetamide Chloride

  • Molecular Formula: C₇H₉ClN₂O

  • Molecular Weight: 172.61 g/mol

  • CAS Number: 41220-29-5

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin[1].

Hazard ClassGHS CodeDescriptionPictogram
Skin IrritationH315Causes skin irritationGHS07
Eye IrritationH319Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationGHS07
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound[1][2].

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation[3][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, which can cause irritation[2][5]. Gloves should be inspected before use and changed immediately upon contamination[6][7].
Body Protection Laboratory coat, long pants, and closed-toe shoesMinimizes the risk of accidental skin exposure[4][5].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of inadequate ventilation[4].Prevents inhalation of dust or vapors, which can cause respiratory tract irritation[1][4].
Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[2][5].

  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed[4].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Designate a specific area for handling the compound to contain potential spills[4].

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors[4]. Avoid creating dust[3][7].

  • General Precautions: Avoid all personal contact, including inhalation[3]. Do not eat, drink, or smoke in the laboratory or when handling the product[8][9]. Wash hands thoroughly after handling[8][10].

Storage:

  • Store in a cool, dry, and well-ventilated place[5][6].

  • Keep the container tightly closed to prevent moisture absorption, as the compound is soluble in water[1][11].

  • Store away from ignition sources[5].

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][9].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice[5][8][10].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[5][8][9][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][8].

Spill Management:

  • Minor Spills: Remove all ignition sources. Use absorbent materials like sand or vermiculite to contain the spill. Place the contained material in a suitable, labeled container for waste disposal[2][3].

  • Major Spills: Evacuate the area and move upwind. Alert emergency responders and inform them of the location and nature of the hazard[3].

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container[3][4].

Waste Treatment and Disposal:

  • Waste containing this compound should be treated as hazardous waste[4].

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols[4].

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][9][10].

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff disp_waste Segregate Hazardous Waste cleanup_doff->disp_waste disp_dispose Dispose via EHS disp_waste->disp_dispose

Caption: Workflow for handling this compound.

References

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1-(Aminoformylmethyl)pyridinium chloride
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